1,3,5-Tris(4-methoxyphenyl)benzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 407265. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,3,5-tris(4-methoxyphenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24O3/c1-28-25-10-4-19(5-11-25)22-16-23(20-6-12-26(29-2)13-7-20)18-24(17-22)21-8-14-27(30-3)15-9-21/h4-18H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLHSLHOMBWKQMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=CC(=C2)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50324627 | |
| Record name | 1,3,5-Tris(4-methoxyphenyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50324627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7509-20-8 | |
| Record name | 7509-20-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407265 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3,5-Tris(4-methoxyphenyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50324627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1,3,5-Tris(4-methoxyphenyl)benzene CAS number 7509-20-8
An In-Depth Technical Guide to 1,3,5-Tris(4-methoxyphenyl)benzene (CAS: 7509-20-8)
Introduction: Unveiling a C₃-Symmetric Scaffold
This compound, identified by CAS number 7509-20-8, is a highly symmetrical aromatic compound built upon a central benzene ring substituted with three 4-methoxyphenyl (anisyl) groups at the 1, 3, and 5 positions. This unique, propeller-like structure imparts a notable rigidity and a defined three-dimensional architecture. While not a therapeutic agent in itself, its significance lies in its role as a foundational building block—a core scaffold—for the synthesis of more complex molecules with applications spanning materials science and medicinal chemistry. The electron-donating nature of the methoxy groups significantly influences the electronic properties of the system, making it an attractive precursor for functional materials.[1] Furthermore, its derivatives have demonstrated potential in drug development, particularly as frameworks for molecules designed to interact with biological targets like DNA.[2][3][4] This guide provides a comprehensive technical overview of its properties, synthesis, characterization, and applications to empower researchers in leveraging its unique chemical attributes.
Core Physicochemical & Structural Properties
A precise understanding of a compound's physical and chemical properties is the bedrock of its application. This compound is typically a white solid, and its key identifiers and properties are summarized below.[5][6]
| Property | Value | Source |
| CAS Number | 7509-20-8 | [5][7][8][9] |
| Molecular Formula | C₂₇H₂₄O₃ | [7][9] |
| Molecular Weight | 396.5 g/mol | [7] |
| IUPAC Name | This compound | [7] |
| Melting Point | 143-146 °C | [5] |
| Appearance | White Solid | [6] |
| Synonyms | TMTPPB, 4,4''-Dimethoxy-5'-(4-methoxyphenyl)-1,1':3',1''-terphenyl | [7] |
graph "Chemical_Structure" { layout="neato"; node [shape=plaintext]; edge [color="#202124"];// Central benzene ring C1 [pos="0,1.5!"]; C2 [pos="-1.3,-0.75!"]; C3 [pos="1.3,-0.75!"]; C4 [pos="0,-1.5!"]; C5 [pos="-0.65,0!"]; C6 [pos="0.65,0!"];
// Phenyl rings// Top P1_C1 [pos="0,2.5!"]; P1_C2 [pos="-0.87,3!"]; P1_C3 [pos="0.87,3!"]; P1_C4 [pos="-0.87,4!"]; P1_C5 [pos="0.87,4!"]; P1_C6 [pos="0,4.5!"]; P1_O [pos="0,5.5!"]; P1_CH3 [pos="0,6.5!"];
// Bottom-left P2_C1 [pos="-2.5,-1.25!"]; P2_C2 [pos="-3.25,-0.38!"]; P2_C3 [pos="-3.25,-2.12!"]; P2_C4 [pos="-4.5,-0.38!"]; P2_C5 [pos="-4.5,-2.12!"]; P2_C6 [pos="-5.25,-1.25!"]; P2_O [pos="-6.5,-1.25!"]; P2_CH3 [pos="-7.5,-1.25!"];
// Bottom-right P3_C1 [pos="2.5,-1.25!"]; P3_C2 [pos="3.25,-2.12!"]; P3_C3 [pos="3.25,-0.38!"]; P3_C4 [pos="4.5,-2.12!"]; P3_C5 [pos="4.5,-0.38!"]; P3_C6 [pos="5.25,-1.25!"]; P3_O [pos="6.5,-1.25!"]; P3_CH3 [pos="7.5,-1.25!"];
// Labels C1 [label=""]; C2 [label=""]; C3 [label=""]; C4 [label=""]; C5 [label=""]; C6 [label=""]; P1_C1 [label=""]; P1_C2 [label=""]; P1_C3 [label=""]; P1_C4 [label=""]; P1_C5 [label=""]; P1_C6 [label=""]; P1_O [label="O"]; P1_CH3 [label="CH₃"]; P2_C1 [label=""]; P2_C2 [label=""]; P2_C3 [label=""]; P2_C4 [label=""]; P2_C5 [label=""]; P2_C6 [label=""]; P2_O [label="O"]; P2_CH3 [label="CH₃"]; P3_C1 [label=""]; P3_C2 [label=""]; P3_C3 [label=""]; P3_C4 [label=""]; P3_C5 [label=""]; P3_C6 [label=""]; P3_O [label="O"]; P3_CH3 [label="CH₃"];
// Bonds C1 -- C5 -- C2 -- C4 -- C3 -- C6 -- C1; C1 -- P1_C1; C2 -- P2_C1; C3 -- P3_C1;
// Phenyl ring 1 P1_C1 -- P1_C2 -- P1_C4 -- P1_C6 -- P1_C5 -- P1_C3 -- P1_C1; P1_C6 -- P1_O -- P1_CH3;
// Phenyl ring 2 P2_C1 -- P2_C2 -- P2_C4 -- P2_C6 -- P2_C5 -- P2_C3 -- P2_C1; P2_C6 -- P2_O -- P2_CH3;
// Phenyl ring 3 P3_C1 -- P3_C2 -- P3_C4 -- P3_C6 -- P3_C5 -- P3_C3 -- P3_C1; P3_C6 -- P3_O -- P3_CH3; }
Caption: Chemical structure of this compound.
Synthesis and Structural Elucidation
The synthesis of triarylbenzenes can be approached through several methodologies. For this compound, the most direct route is the acid-catalyzed self-condensation (trimerization) of 4-methoxyacetophenone.[10][11] This method is effective due to the electron-rich nature of the starting material. A more modern and versatile, albeit multi-step, approach involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a cornerstone of C-C bond formation in pharmaceutical and materials synthesis.[12][13]
Synthetic Pathway: Acid-Catalyzed Trimerization
Caption: Reaction scheme for acid-catalyzed trimerization.
Characterization and Spectroscopic Data
Confirmation of the molecular structure and purity is achieved through standard analytical techniques. The high degree of symmetry in the molecule leads to a simplified yet characteristic spectroscopic signature.
| Technique | Observed Data | Interpretation |
| ¹H NMR | δ = 3.81 (s, 9H), 6.94–7.41 (m, 12H), 7.79 (s, 3H) | The singlet at 3.81 ppm corresponds to the nine equivalent protons of the three methoxy groups. The multiplet represents the twelve aromatic protons on the outer phenyl rings, and the singlet at 7.79 ppm is characteristic of the three equivalent protons on the central benzene ring.[6] |
| ¹³C NMR | δ = 55.4, 114.3, 123.8, 128.3, 133.9, 141.8, 159.3 | Each peak represents a unique carbon environment. The peak at 55.4 ppm is the methoxy carbon. The remaining peaks in the aromatic region (114-160 ppm) correspond to the distinct carbons of the central and peripheral rings.[6] |
| IR (KBr) | ν_max = 2953, 1598, 1263, 802 cm⁻¹ | The peak at 2953 cm⁻¹ indicates C-H stretching of the methyl groups. The peak at 1598 cm⁻¹ corresponds to aromatic C=C stretching. The strong peak at 1263 cm⁻¹ is characteristic of the aryl-O-CH₃ ether linkage stretch, and the peak at 802 cm⁻¹ suggests para-disubstitution on the phenyl rings.[6] |
Applications in Research and Development
The utility of this compound stems from its rigid, C₃-symmetric core and the chemical reactivity of its methoxy groups.
Precursor for Functional Materials
This molecule serves as a key intermediate in the synthesis of advanced materials. The methoxy groups can be demethylated to yield 1,3,5-Tris(4-hydroxyphenyl)benzene (THPB), a trifunctional phenol.[10][11] THPB is a valuable crosslinking agent for epoxy resins and a monomer for creating highly stable polymers and polycarbonates.[11] Furthermore, analogs of this core structure, such as the carboxylated version (1,3,5-Tris(4-carboxyphenyl)benzene or H₃BTB), are extensively used as organic linkers to construct Metal-Organic Frameworks (MOFs).[14][15] These MOFs exhibit exceptionally high surface areas and are researched for applications in gas storage and separation.[14]
Scaffold in Medicinal Chemistry
In drug development, rigid scaffolds are often sought to orient functional groups in a precise spatial arrangement to maximize interaction with a biological target. The triarylbenzene core provides such a platform. Research into its analog, 1,3,5-Tris(4-carboxyphenyl)benzene (H₃BTB), has revealed promising anticancer potential.[2][4] Studies have shown that H₃BTB can bind to the minor groove of DNA, suggesting that the triphenylbenzene scaffold can be a viable starting point for designing new chemotherapeutic agents that target nucleic acids.[2][3][4] The methoxy-substituted title compound is a critical precursor, as the methoxy group can be a site for further functionalization or can serve as a bioisosteric replacement for other functional groups to fine-tune a molecule's pharmacokinetic properties.[16]
Detailed Experimental Protocols
The following protocols provide detailed, actionable methodologies for the synthesis of the title compound.
Protocol 1: Acid-Catalyzed Trimerization of 4-Methoxyacetophenone
This protocol is based on the established chemical principle of acid-catalyzed self-condensation of acetophenones.[10][11]
-
Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methoxyacetophenone (1.0 eq) in a suitable high-boiling inert solvent like toluene or chlorobenzene.
-
Catalyst Addition: Cautiously add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or methanesulfonic acid, to the solution. Causality: The acid protonates the carbonyl oxygen of the acetophenone, activating it for nucleophilic attack by another acetophenone molecule, initiating the condensation cascade.
-
Reaction: Heat the mixture to reflux (typically 110-140 °C, depending on the solvent) and maintain for 4-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, quench the reaction by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize the acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic phase sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a solvent system like ethanol or ethyl acetate/hexane to yield the pure white solid.
-
Validation: Confirm the identity and purity of the final product using NMR, IR, and melting point analysis as detailed in the characterization section.
Protocol 2: Conceptual Workflow for Suzuki-Miyaura Cross-Coupling
This protocol outlines a modern, versatile approach for synthesizing triarylbenzenes. It is a conceptual workflow based on well-established Suzuki-Miyaura coupling principles.[17][18][19]
-
Inert Atmosphere: To an oven-dried Schlenk flask, add 1,3,5-tribromobenzene (1.0 eq), 4-methoxyphenylboronic acid (3.3 eq), and a suitable base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (6.0-9.0 eq). Causality: An inert atmosphere is critical to prevent the degradation of the palladium catalyst. The base is essential for the transmetalation step, activating the boronic acid.
-
Catalyst System: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%), to the flask.
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like dioxane or toluene and an aqueous solution.
-
Degassing: Thoroughly degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Reaction: Heat the mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Work-up & Purification: Follow steps 4-7 from Protocol 1 (cooling, quenching, extraction, and purification via recrystallization or column chromatography) to isolate and validate the final product.
Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.
Conclusion and Future Outlook
This compound (CAS 7509-20-8) is more than a simple aromatic molecule; it is a versatile and powerful scaffold with a well-defined three-dimensional structure. Its straightforward synthesis and the reactivity of its methoxy groups make it an invaluable precursor for creating complex architectures in materials science, such as high-performance polymers and porous MOFs. For drug development professionals, its rigid core serves as an excellent starting point for designing molecules with precise vectoral properties, as demonstrated by the biological activity of its analogs. Future research will likely focus on expanding the library of functional derivatives built upon this core, exploring novel catalytic systems for its synthesis, and further investigating the potential of its downstream products in therapeutic and advanced material applications.
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Ganjali, M. R., et al. (n.d.). A new Method for the Preparation of 1, 3, 5-Triarylbenzenes Catalyzed by Nanoclinoptilolite/HDTMA. ResearchGate. Retrieved from [Link]
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Wani, T. A., et al. (2023). Molecular Spectroscopy Evidence of 1,3,5-Tris(4-carboxyphenyl)benzene Binding to DNA: Anticancer Potential along with the Comparative Binding Profile of Intercalation via Modeling Studies. MDPI. Retrieved from [Link]
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Kim, J., & Park, S. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. Retrieved from [Link]
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Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]
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SpectraBase. (n.d.). 1,3,5-Trimethoxy-benzene. Retrieved from [Link]
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ResearchGate. (2023). (PDF) Molecular Spectroscopy Evidence of 1,3,5-Tris(4-carboxyphenyl)benzene Binding to DNA: Anticancer Potential along with the Comparative Binding Profile of Intercalation via Modeling Studies. Retrieved from [Link]
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PubChem. (n.d.). 1,3,5-Tris(4-formylphenyl)benzene. National Center for Biotechnology Information. Retrieved from [Link]
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Al-Ostath, A., et al. (2022). Design and Synthesis of Benzene Homologues Tethered with 1,2,4-Triazole and 1,3,4-Thiadiazole Motifs Revealing Dual MCF-7/HepG2 Cytotoxic Activity with Prominent Selectivity via Histone Demethylase LSD1 Inhibitory Effect. International Journal of Molecular Sciences, 23(15), 8796. Retrieved from [Link]
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Wani, T. A., et al. (2023). Molecular Spectroscopy Evidence of 1,3,5-Tris(4-carboxyphenyl)benzene Binding to DNA: Anticancer Potential along with the Comparative Binding Profile of Intercalation via Modeling Studies. PubMed Central. Retrieved from [Link]
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An In-Depth Technical Guide to 1,3,5-Tris(4-methoxyphenyl)benzene: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,3,5-Tris(4-methoxyphenyl)benzene, a symmetrically substituted aromatic compound. This document delves into its fundamental chemical and physical properties, detailed synthesis protocols, spectroscopic characterization, and potential applications, with a particular focus on its relevance to materials science and as a scaffold in medicinal chemistry.
Core Molecular Attributes
This compound, with the chemical formula C₂₇H₂₄O₃, is a triphenylbenzene derivative where each phenyl ring is substituted at the para position with a methoxy group.[1] This C₃-symmetric structure imparts significant thermal stability and unique photophysical properties.[2]
Physicochemical and Spectroscopic Data Summary
| Property | Value | Source(s) |
| Molecular Formula | C₂₇H₂₄O₃ | [1][3] |
| Molecular Weight | 396.48 g/mol | [1][3] |
| CAS Number | 7509-20-8 | [1][4] |
| Melting Point | 143-146 °C | [4] |
| Appearance | White solid | [5] |
| ¹H NMR (CDCl₃, 500 MHz) | δ (ppm): 7.59 (d, J = 9.0 Hz, 6H), 7.37 (s, 3H), 6.99 (d, J = 8.5 Hz, 6H), 3.86 (s, 9H) | [5] |
| ¹³C NMR (CDCl₃, 125 MHz) | δ (ppm): 159.7, 141.7, 134.0, 129.3, 122.7, 114.2, 55.9 | [5] |
| IR (KBr, cm⁻¹) | νₘₐₓ = 2953, 2918, 2848, 1598, 1460, 1378, 1263, 1097, 802 | [5] |
Molecular Structure
The molecular structure of this compound is characterized by a central benzene ring with three 4-methoxyphenyl substituents at the 1, 3, and 5 positions.
Caption: 2D structure of this compound.
Synthesis and Purification
The primary synthetic route to this compound is the acid-catalyzed self-condensation or cyclotrimerization of 4-methoxyacetophenone.[6] Various catalysts can be employed for this reaction, including mineral acids and Lewis acids.[7] A general and efficient method utilizes a surface-modified nanoclinoptilolite catalyst.[5]
Experimental Protocol: Catalytic Cyclotrimerization of 4-Methoxyacetophenone
This protocol is adapted from a method utilizing a nanoclinoptilolite-based catalyst, which offers a greener approach with water as the only byproduct.[5]
Materials and Equipment:
-
4-Methoxyacetophenone
-
Surface-modified nanoclinoptilolite catalyst
-
Small test tube with a magnetic stirrer
-
Heating apparatus (e.g., oil bath)
-
Ethanol
-
Rotary evaporator
-
Filtration apparatus
-
TLC plates
Procedure:
-
Reaction Setup: To a small test tube, add 4-methoxyacetophenone (1 mmol) and the surface-modified nanoclinoptilolite catalyst (0.01 g).
-
Reaction: Stir the reaction mixture at 100 °C for 3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion of the reaction, add hot ethanol to the reaction mixture.
-
Catalyst Removal: Filter the hot solution to remove the insoluble catalyst.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Recrystallize the crude product from an ethanol:water (3:1) mixture to yield pure this compound as a white solid.
Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Spectroscopic and Analytical Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy should show distinct signals for the aromatic protons and the methoxy groups, consistent with the C₃-symmetric structure. The ¹³C NMR spectrum will provide information on the number of unique carbon environments.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the aromatic rings and the methyl groups, C=C stretching of the aromatic rings, and C-O stretching of the methoxy groups.[5]
Applications in Research and Development
The rigid, C₃-symmetric core of 1,3,5-triphenylbenzene and its derivatives makes them valuable building blocks in various fields.
Materials Science
The 1,3,5-triphenylbenzene scaffold is a key component in the design of:
-
Metal-Organic Frameworks (MOFs) and Covalent-Organic Frameworks (COFs): Functionalized derivatives of 1,3,5-triphenylbenzene, such as those with carboxylic acid or amine groups, serve as rigid linkers in the construction of porous materials for gas storage and separation.[8]
-
Organic Light-Emitting Diodes (OLEDs): The fluorescent properties of the 1,3,5-triphenylbenzene core make it a candidate for use in electroluminescent devices.[7]
-
Fluorescent Chemosensors: The π-electron-rich nature of the 1,3,5-triphenylbenzene system allows for its use as a fluorescent signaling unit in sensors for various analytes.[8][9]
Drug Development and Medicinal Chemistry
While direct applications of this compound in drug development are not extensively documented, the 1,3,5-triphenylbenzene scaffold holds significant potential:
-
Scaffold for Bioactive Molecules: The rigid and pre-organized nature of the triphenylbenzene core can be used to position functional groups in a specific three-dimensional arrangement for interaction with biological targets.
-
Anticancer Research: A study on the carboxylated analog, 1,3,5-Tris(4-carboxyphenyl)benzene, has demonstrated its potential as an anticancer agent through its interaction with DNA.[10] This suggests that the core triphenylbenzene structure can serve as a platform for the development of new therapeutic agents.
Safety and Handling
As a laboratory chemical, this compound and its derivatives should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) for the title compound was not retrieved, data for related compounds like 1,3,5-Tris(4-carboxyphenyl)benzene indicate that it may cause skin and eye irritation. Standard laboratory safety practices should be followed:
-
Work in a well-ventilated fume hood.
-
Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
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MDPI. Molecular Spectroscopy Evidence of 1,3,5-Tris(4-carboxyphenyl)benzene Binding to DNA: Anticancer Potential along with the Comparative Binding Profile of Intercalation via Modeling Studies. [Link]
-
PubChem. 1,3,5-Tris(4-formylphenyl)benzene. National Center for Biotechnology Information. [Link]
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Kiehlmann, E., et al. Applications of 1,3,5-trimethoxybenzene as a derivatizing agent for quantifying free chlorine, free bromine, bromamines, and bromide in aqueous systems. The Royal Society of Chemistry. [Link]
-
NIST. Benzene, 1,3,5-trimethoxy-. NIST Chemistry WebBook. [Link]
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An In-depth Technical Guide to 1,3,5-Tris(4-methoxyphenyl)benzene: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3,5-Tris(4-methoxyphenyl)benzene is a symmetrically substituted aromatic compound featuring a central benzene ring connected to three 4-methoxyphenyl groups at the 1, 3, and 5 positions. This C3-symmetric arrangement imparts a unique star-shaped, planar geometry, making it a significant building block in the fields of materials science and supramolecular chemistry. Its electron-donating methoxy groups and rigid triphenylbenzene core contribute to its distinct photophysical and thermal properties, rendering it a molecule of considerable interest for advanced applications. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis, and its potential applications, with a focus on providing actionable insights for researchers and professionals in related fields.
Molecular and Physicochemical Properties
A thorough understanding of the fundamental properties of this compound is crucial for its application and further development. Key identifying information and physicochemical properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 7509-20-8 | [1] |
| Molecular Formula | C₂₇H₂₄O₃ | [1] |
| Molecular Weight | 396.48 g/mol | [1] |
| Melting Point | 142-146 °C | [2] |
| Appearance | White solid | [3] |
Synthesis and Characterization
The most common and efficient method for the synthesis of this compound is the acid-catalyzed cyclotrimerization of 4-methoxyacetophenone.[4] This reaction provides a direct route to the desired triphenylbenzene core.
Synthetic Protocol: Acid-Catalyzed Cyclotrimerization
This protocol is based on established methods for the synthesis of 1,3,5-triarylbenzenes.
Materials:
-
4-Methoxyacetophenone
-
Anhydrous ethanol
-
Thionyl chloride or another suitable acid catalyst
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Solvents for purification (e.g., ethanol, water)
Procedure:
-
To a stirred solution of 4-methoxyacetophenone in dry ethanol, add the acid catalyst (e.g., thionyl chloride) dropwise at room temperature.
-
After the addition is complete, reflux the reaction mixture for the appropriate time (typically several hours), monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The crude product, which may precipitate upon cooling, is collected by filtration.
-
The collected solid is washed with water and a suitable organic solvent (e.g., ether) to remove impurities.
-
The product is then purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield this compound as a white solid.[3]
Diagram of Synthetic Workflow:
Caption: Synthetic workflow for this compound.
Spectroscopic Characterization
The structure and purity of the synthesized this compound can be confirmed by various spectroscopic techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons and the methoxy group protons. Due to the molecule's high symmetry, the spectrum is relatively simple.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum reveals the presence of characteristic functional groups, such as C-O stretching for the methoxy groups and C-H stretching for the aromatic rings. A published study reports the following characteristic IR peaks (KBr, cm⁻¹): 2953, 2918, 2848, 1598, 1460, 1378, 1263, 1097, 802.[3]
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound, confirming its chemical formula.
Advanced Properties and Analysis
Solubility Profile
Qualitative Solubility:
-
Highly Soluble: Dichloromethane, Chloroform, Toluene, Tetrahydrofuran (THF)
-
Sparingly Soluble: Ethanol, Acetone
-
Insoluble: Water
Photophysical Properties
The photophysical properties of this compound are of significant interest for applications in organic electronics. The parent compound, 1,3,5-triphenylbenzene, is known to be a fluorescent material.[5] The introduction of electron-donating methoxy groups is expected to influence the absorption and emission characteristics.
-
UV-Vis Absorption: The molecule is expected to exhibit strong absorption in the UV region due to π-π* transitions of the conjugated aromatic system.
-
Fluorescence Emission: Upon excitation, this compound is expected to exhibit fluorescence, likely in the blue region of the spectrum. The exact emission maximum and quantum yield would require experimental determination.
Experimental Protocol for Photophysical Characterization:
-
Prepare dilute solutions of this compound in a suitable spectroscopic grade solvent (e.g., THF or dichloromethane).
-
Record the UV-Vis absorption spectrum using a spectrophotometer to determine the absorption maxima (λ_max).
-
Using the determined λ_max as the excitation wavelength, record the fluorescence emission spectrum using a spectrofluorometer.
-
To determine the fluorescence quantum yield, a standard reference compound with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄) should be used for comparison under identical experimental conditions.
Thermal Stability
The thermal stability of this compound is a critical parameter for its application in electronic devices, which often operate at elevated temperatures. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential techniques for evaluating its thermal properties.
-
TGA: TGA measures the change in mass of a sample as a function of temperature, providing information about its decomposition temperature and thermal stability.
-
DSC: DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of melting point, glass transition temperature, and other phase transitions.
Experimental Protocol for Thermal Analysis:
-
For TGA, place a small, accurately weighed sample of this compound into the TGA pan.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range.
-
Record the weight loss as a function of temperature.
-
For DSC, place a small, accurately weighed sample into a DSC pan and seal it.
-
Heat the sample at a controlled rate while monitoring the heat flow to identify thermal transitions.
Potential Applications
The unique C3-symmetric structure and favorable electronic properties of this compound and its derivatives make them promising candidates for a variety of applications.
Materials Science: Building Blocks for Porous Frameworks
Derivatives of this compound, particularly those with functional groups like carboxyl or formyl groups, are widely used as tritopic linkers in the synthesis of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs).[6] These porous materials have applications in:
-
Gas storage and separation: The high surface area and tunable pore sizes of MOFs and COFs make them ideal for storing gases like hydrogen and methane, and for separating gas mixtures.
-
Catalysis: The ordered porous structure can host catalytic sites, leading to enhanced catalytic activity and selectivity.
The methoxy groups in this compound can potentially be demethylated to yield the corresponding hydroxyl-functionalized derivative, which can then be used as a linker in MOF and COF synthesis.[4]
Organic Electronics
The rigid, conjugated core of this compound suggests its potential use in organic electronic devices. The parent compound, 1,3,5-triphenylbenzene, is a known component in materials for Organic Light-Emitting Diodes (OLEDs).[7] The methoxy-substituted derivative could serve as:
-
A core for hole-transporting materials: The electron-rich nature of the methoxy groups can facilitate the transport of positive charge carriers.
-
A host material for phosphorescent emitters in OLEDs: Its high triplet energy, a characteristic of many triphenylbenzene derivatives, would be advantageous for hosting phosphorescent dopants.
Diagram of Potential Application Pathways:
Caption: Potential application pathways for this compound.
Drug Development
While direct applications of this compound in drug development are not well-documented, the structurally related 1,3,5-Tris(4-carboxyphenyl)benzene has been investigated for its potential as an anticancer agent due to its ability to interact with DNA.[6] The triphenylbenzene scaffold provides a rigid and pre-organized platform for the presentation of functional groups. The methoxy groups of this compound could potentially be explored for their metabolic stability and influence on pharmacokinetic properties in medicinal chemistry research. Further derivatization of the methoxy groups or the aromatic rings could lead to novel compounds with biological activity.
Conclusion
This compound is a versatile and valuable molecule with a unique combination of structural rigidity, symmetry, and electronic properties. This technical guide has provided a comprehensive overview of its synthesis, characterization, and key physical and chemical properties. While its direct applications are still emerging, its role as a precursor to functional materials for organic electronics and porous frameworks is well-established through its derivatives. For researchers and professionals in materials science and drug development, this compound represents a promising platform for the design and synthesis of novel, high-performance materials and potentially bioactive compounds. Further research into its quantitative properties, such as solubility in a wider range of solvents, detailed photophysical characteristics, and a definitive crystal structure, will undoubtedly unlock its full potential.
References
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Tayebee, R., Jarrahi, M., Maleki, B., Kargar Razi, M., Mokhtari, Z. B., & Baghbani, S. M. (2016). A new Method for the Preparation of 1, 3, 5-Triarylbenzenes Catalyzed by Nanoclinoptilolite/HDTMA. Journal of Porous Materials, 23(5), 1269-1276. [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- Aslam, M., et al. (1994). Process for the preparation of 1,3,5-tris(4'-hydroxyaryl)benzene. U.S. Patent No. 5,344,980. Washington, DC: U.S.
-
Khan, I., et al. (2023). Molecular Spectroscopy Evidence of 1,3,5-Tris(4-carboxyphenyl)benzene Binding to DNA: Anticancer Potential along with the Comparative Binding Profile of Intercalation via Modeling Studies. Molecules, 28(8), 3501. [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). OLED Technology Advancement: The Role of 1,3,5-Tris(4-hydroxyphenyl)benzene. Retrieved from [Link]
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An In-depth Technical Guide to the Crystal Structure of 1,3,5-Tris(4-methoxyphenyl)benzene: A Scaffold for Innovation in Materials Science and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the synthesis, structural characteristics, and potential applications of 1,3,5-Tris(4-methoxyphenyl)benzene. This C3-symmetric molecule, built upon a 1,3,5-triphenylbenzene core, has garnered interest for its potential as a versatile scaffold in the development of novel materials and therapeutic agents. While a definitive single-crystal X-ray structure of the title compound is not publicly available, this guide leverages crystallographic data from closely related analogs to provide a robust model of its solid-state architecture. We will delve into detailed synthesis protocols, spectroscopic characterization, and the implications of its methoxy-functionalization for applications in medicinal chemistry, particularly through the lens of bioisosterism.
Introduction: The Significance of the 1,3,5-Triphenylbenzene Scaffold
The 1,3,5-triphenylbenzene (TPB) core is a rigid and highly symmetric platform that has found extensive use as a building block in supramolecular chemistry and materials science. Its planar, propeller-like geometry allows for the precise spatial orientation of functional groups, making it an ideal scaffold for creating materials with tailored optical, electronic, and porous properties. The introduction of substituents onto the peripheral phenyl rings, such as the methoxy groups in this compound, allows for the fine-tuning of the molecule's physicochemical properties and intermolecular interactions. This strategic functionalization is a key principle in the rational design of molecules for specific applications, including the development of novel therapeutics.
Synthesis and Crystallization: A Self-Validating Protocol
The primary route for the synthesis of this compound is the acid-catalyzed trimerization of 4-methoxyacetophenone. This self-condensation reaction proceeds via an aldol-type mechanism, ultimately leading to the formation of the central benzene ring.
Experimental Protocol: Synthesis of this compound
Materials:
-
4-Methoxyacetophenone
-
Concentrated Sulfuric Acid
-
Methanol
-
Ethanol
-
Dioxane
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methoxyacetophenone in a minimal amount of a suitable solvent like methanol.
-
Acid Catalysis: Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring. The reaction is typically exothermic, and cooling may be necessary to control the reaction rate.
-
Reflux: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TCC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water. This will precipitate the crude product.
-
Purification: Collect the crude product by filtration and wash it thoroughly with water to remove any remaining acid. The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/dioxane mixture.
Causality Behind Experimental Choices:
-
Acid Catalyst: The strong acid protonates the carbonyl oxygen of 4-methoxyacetophenone, making the α-carbon more susceptible to enolization and subsequent nucleophilic attack, which initiates the cyclotrimerization.
-
Reflux: The elevated temperature provides the necessary activation energy for the condensation reactions to proceed at a reasonable rate.
-
Precipitation in Ice-Water: The product is insoluble in water, allowing for its separation from the water-soluble acid catalyst and any unreacted starting material.
-
Recrystallization: This is a crucial step for obtaining a crystalline product suitable for single-crystal X-ray diffraction and for ensuring high purity for subsequent applications. The choice of solvent is critical and may require some optimization.
Caption: A workflow diagram illustrating the synthesis of this compound.
Spectroscopic and Physicochemical Properties
The identity and purity of the synthesized this compound can be confirmed by a suite of spectroscopic techniques.
| Property | Value | Source |
| Molecular Formula | C₂₇H₂₄O₃ | PubChem |
| Molecular Weight | 396.5 g/mol | PubChem |
| Appearance | White to off-white solid | |
| Melting Point | 143-146 °C | |
| ¹H NMR | Signals corresponding to aromatic and methoxy protons | |
| ¹³C NMR | Resonances for aromatic and methoxy carbons | |
| IR Spectroscopy | Characteristic peaks for C-O stretching and aromatic C-H bending |
Crystal Structure Analysis: A Comparative Approach
As of the writing of this guide, a single-crystal X-ray diffraction study for this compound is not available in the public domain. However, valuable insights into its solid-state conformation and packing can be gleaned from the crystallographic data of its close structural analogs.
The Propeller Conformation of the 1,3,5-Triphenylbenzene Core
The central 1,3,5-triphenylbenzene scaffold typically adopts a non-planar, propeller-like conformation in the solid state. This is due to steric hindrance between the ortho-hydrogens of the peripheral phenyl rings and the hydrogens of the central benzene ring. This twisting of the peripheral rings out of the plane of the central ring is a defining structural feature of this class of molecules.
Comparative Analysis with 1,3,5-Tris(4-methylphenyl)benzene
A study on the crystal structure of 1,3,5-Tris(4-methylphenyl)benzene reveals that the molecule crystallizes with two independent molecules in the asymmetric unit. The peripheral phenyl rings are twisted with respect to the central benzene ring, exhibiting the expected propeller conformation. The crystal packing is characterized by the presence of intermolecular π–π stacking interactions, which play a significant role in stabilizing the crystal lattice.
Inferred Crystal Packing of this compound
Based on the structure of its methyl-substituted analog, we can infer that this compound will also adopt a propeller-like conformation. The presence of the methoxy groups is expected to influence the crystal packing in several ways:
-
Dipole-Dipole Interactions: The C-O bonds of the methoxy groups introduce dipoles, which can lead to stabilizing dipole-dipole interactions between adjacent molecules in the crystal lattice.
-
Hydrogen Bonding: While the methoxy group is not a classical hydrogen bond donor, it can act as a hydrogen bond acceptor. Weak C-H···O hydrogen bonds may form between the methoxy oxygen and aromatic hydrogens of neighboring molecules, further influencing the crystal packing.
-
Steric Effects: The methoxy group is larger than a methyl group, which may lead to differences in the overall packing efficiency and the specific intermolecular contacts observed.
¹H and ¹³C NMR spectral data of 1,3,5-Tris(4-methoxyphenyl)benzene
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 1,3,5-Tris(4-methoxyphenyl)benzene
Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. As a molecule with a high degree of symmetry, its NMR spectra offer a classic example of how molecular structure dictates spectral features. This document, intended for researchers and scientists in chemical and pharmaceutical development, delves into the principles of NMR, provides a detailed interpretation of the spectral data, outlines a robust experimental protocol for data acquisition, and visually correlates the molecular structure with its spectroscopic signature.
Introduction to this compound and NMR Spectroscopy
This compound is a star-shaped aromatic compound featuring a central benzene ring symmetrically substituted with three 4-methoxyphenyl (anisyl) groups. Its C₃ rotational symmetry and multiple aromatic systems make it a valuable model for understanding the impact of symmetry on spectroscopic outcomes.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation of organic molecules.[1][2] It provides detailed information about the chemical environment, connectivity, and dynamics of atomic nuclei, particularly hydrogen (¹H) and carbon-13 (¹³C).[2][3] By analyzing the chemical shifts, signal multiplicities, and coupling constants, one can deduce the precise three-dimensional structure of a molecule.[4]
Core Principles of NMR Spectroscopy
The foundation of NMR lies in the quantum mechanical property of nuclear spin.[1][3] Nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field (B₀), these nuclear spins align either with or against the field, creating distinct energy levels.[2]
The core process involves three steps:
-
Polarization: The alignment of nuclear spins in the B₀ field.[2]
-
Perturbation: A radio-frequency (RF) pulse is applied, exciting the spins to a higher energy state.[2]
-
Detection: As the nuclei relax back to their lower energy state, they emit an electromagnetic signal. This signal is detected and converted into an NMR spectrum via a Fourier Transform.
The exact frequency at which a nucleus resonates is highly sensitive to its local electronic environment, a phenomenon known as the chemical shift (δ) . Electron-withdrawing groups deshield a nucleus, causing it to resonate at a higher frequency (downfield), while electron-donating groups shield it, shifting the resonance to a lower frequency (upfield). Interactions between neighboring nuclear spins result in signal splitting, or multiplicity , which provides information about the connectivity of atoms.
¹H NMR Spectral Analysis of this compound
The ¹H NMR spectrum of this compound is remarkably simple due to the molecule's high symmetry. All three of the pendant 4-methoxyphenyl groups are chemically equivalent, as are their respective protons.
Data Presentation
| Signal Label | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Hₐ | 7.59 | Doublet (d) | 6H | Protons ortho to the central ring |
| Hₓ | 7.37 | Singlet (s) | 3H | Protons on the central benzene ring |
| Hᵦ | 6.99 | Doublet (d) | 6H | Protons meta to the central ring |
| H꜀ | 3.86 | Singlet (s) | 9H | Methoxy (-OCH₃) protons |
Data obtained in CDCl₃ at 500 MHz.[5]
Expert Interpretation and Causality
-
Hₓ (δ 7.37, s, 3H): The three protons on the central benzene ring are chemically equivalent due to the molecule's C₃ symmetry. They have no adjacent proton neighbors, resulting in a sharp singlet. Their appearance in the aromatic region (typically 6.5-8.0 ppm) is expected for protons attached to a benzene ring.[6][7]
-
Hₐ and Hᵦ (δ 7.59, d, 6H and δ 6.99, d, 6H): The protons on the outer para-substituted rings give rise to a characteristic AA'BB' system, which often simplifies to two distinct doublets.[8]
-
The six Hₐ protons are ortho to the point of attachment to the central ring. They are coupled only to their adjacent Hᵦ neighbors, resulting in a doublet.
-
The six Hᵦ protons are meta to the central ring and adjacent to the electron-donating methoxy group. They are coupled only to their Hₐ neighbors, also appearing as a doublet. The electron-donating nature of the -OCH₃ group shields these protons, shifting them upfield relative to the Hₐ protons.[9] The observed coupling constant for these doublets is approximately 8.5-9.0 Hz, which is typical for ortho-coupling in aromatic systems.[9]
-
-
H꜀ (δ 3.86, s, 9H): The nine protons of the three equivalent methoxy groups are chemically identical. They are not coupled to any other protons, so they appear as a single, sharp peak with an integration of 9H.
¹³C NMR Spectral Analysis of this compound
The proton-decoupled ¹³C NMR spectrum further confirms the molecule's symmetry, showing only seven distinct signals for the 27 carbon atoms.
Data Presentation
| Signal Label | Chemical Shift (δ) ppm | Assignment |
| C₆ | 159.7 | C-OCH₃ |
| C₁ | 141.7 | Central ring C attached to outer ring |
| C₂ | 134.0 | Outer ring C attached to central ring |
| C₃ | 129.3 | Outer ring C-H (ortho to central ring) |
| C₄ | 122.7 | Central ring C-H |
| C₅ | 114.2 | Outer ring C-H (meta to central ring) |
| C₇ | 55.9 | -OCH₃ |
Data obtained in CDCl₃ at 125 MHz.[5]
Expert Interpretation and Causality
-
Symmetry: The molecule possesses several symmetry elements that render many carbon atoms chemically equivalent. The central ring has two types of carbons (3 substituted, 3 with protons), and the three identical outer rings each have four types of aromatic carbons plus the methoxy carbon. This leads to the observed 7 signals.[10]
-
C₆ (δ 159.7): This downfield signal is characteristic of an aromatic carbon directly attached to an oxygen atom. The high electronegativity of oxygen strongly deshields this carbon, shifting its resonance significantly downfield.[11]
-
C₁, C₂, C₃, C₄, C₅ (δ 141.7 - 114.2): These signals fall within the typical range for sp²-hybridized carbons in aromatic rings (120-150 ppm).[6]
-
C₁ and C₂ are quaternary carbons (no attached protons) and often show lower intensity signals. C₁ is part of the central ring, while C₂ is the ipso-carbon of the outer rings.
-
C₃ and C₅ are the protonated carbons of the outer rings. The C₅ carbon, being ortho to the electron-donating methoxy group, is shielded and appears further upfield at δ 114.2.
-
C₄ represents the three equivalent protonated carbons of the central ring.
-
-
C₇ (δ 55.9): This upfield signal is characteristic of the sp³-hybridized carbon of the methoxy group.
Experimental Protocol for NMR Data Acquisition
This protocol provides a validated workflow for acquiring high-quality ¹H and ¹³C NMR spectra. The causality behind each step is explained to ensure robust and reproducible results.
Protocol 1: Sample Preparation
-
Massing: Accurately weigh 5-10 mg of this compound for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry vial. Rationale: ¹³C NMR is inherently less sensitive due to the low natural abundance (1.1%) of the ¹³C isotope, thus requiring a more concentrated sample.[11]
-
Solvent Selection: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). Rationale: Deuterated solvents are used to avoid overwhelming the spectrum with a large solvent signal and to provide a deuterium signal for the spectrometer's field-frequency lock system.[12]
-
Internal Standard: Add a small drop of Tetramethylsilane (TMS). Rationale: TMS is the universally accepted internal reference for ¹H and ¹³C NMR, with its signal defined as 0.0 ppm.[12]
-
Dissolution: Gently swirl or vortex the vial until the sample is completely dissolved.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube. Filter through a small plug of glass wool in the pipette if any particulate matter is present. Rationale: Solid particles can disrupt the magnetic field homogeneity, leading to broadened spectral lines.[12]
-
Capping and Cleaning: Securely cap the NMR tube and wipe the exterior with a lint-free tissue to remove any dust or fingerprints.
Protocol 2: Spectrometer Setup and Data Acquisition
-
Sample Insertion: Place the NMR tube into a spinner turbine and insert it into the spectrometer's magnet.
-
Locking: The spectrometer will automatically lock onto the deuterium signal from the CDCl₃. Rationale: The lock system continuously monitors the deuterium frequency and adjusts the magnetic field to compensate for any drift, ensuring field stability throughout the experiment.[12]
-
Shimming: Optimize the magnetic field homogeneity by shimming. This can be performed manually or automatically by the spectrometer software. Rationale: Shimming maximizes spectral resolution, resulting in sharp, well-defined peaks.[12]
-
¹H NMR Acquisition:
-
Load Standard Experiment: Select a standard 1D proton experiment.
-
Set Parameters:
-
Number of Scans (NS): 8 to 16 scans are typically sufficient for a sample of this concentration.
-
Relaxation Delay (D1): A delay of 1-2 seconds ensures the nuclei have returned to equilibrium before the next pulse.
-
Acquisition Time (AQ): A typical value is 2-4 seconds.
-
-
Acquire Data: Start the acquisition.
-
-
¹³C NMR Acquisition:
-
Load Standard Experiment: Select a standard 1D proton-decoupled carbon experiment (e.g., zgpg30).
-
Set Parameters:
-
Number of Scans (NS): Due to lower sensitivity, a larger number of scans (e.g., 256 to 1024) is required.
-
Relaxation Delay (D1): A 2-second delay is a common starting point.
-
-
Acquire Data: Start the acquisition.
-
-
Data Processing: The resulting Free Induction Decay (FID) for each experiment is processed using a Fourier Transform, followed by phase correction, baseline correction, and referencing to the TMS signal at 0.0 ppm.
Visualizing the Structure-Spectrum Correlation
A visual representation of the molecule with labeled atoms is crucial for correlating the structure with the observed NMR signals.
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Theoretical studies and computational modeling of 1,3,5-Tris(4-methoxyphenyl)benzene
An In-Depth Technical Guide to the Theoretical and Computational Modeling of 1,3,5-Tris(4-methoxyphenyl)benzene
Authored by: A Senior Application Scientist
This guide provides a comprehensive exploration of the theoretical and computational methodologies used to investigate this compound (TMPB). We will delve into the core principles of its molecular modeling, from structural optimization to the prediction of its electronic and optical properties. This document is intended for researchers, scientists, and professionals in drug development and materials science who seek to leverage computational chemistry for a deeper understanding of C3-symmetric triarylbenzene derivatives.
Introduction: The Significance of this compound
This compound is a highly symmetrical aromatic compound featuring a central benzene ring connected to three 4-methoxyphenyl groups at the 1, 3, and 5 positions.[1] This C3-symmetric, star-shaped architecture is a crucial building block in materials science, forming the basis for more complex structures like dendrimers and star-shaped molecules.[2] The favorable physicochemical properties of such compounds make them valuable in the development of organic electronic devices, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[2][3]
The synthesis of TMPB is often achieved through the acid-catalyzed cyclotrimerization of 4-methoxyacetophenone.[2][4] The presence of electron-donating methoxy groups on the peripheral phenyl rings significantly influences the electronic and material properties compared to the unsubstituted triphenylbenzene core.[2] Furthermore, these methoxy groups can be demethylated to yield 1,3,5-tris(4'-hydroxyphenyl)benzene (THPB), a versatile intermediate for crosslinking agents in epoxy resins and stabilizers for polycarbonates.[4][5]
Computational modeling provides an indispensable tool for predicting the behavior and properties of TMPB, guiding rational design and experimental efforts. This guide outlines the theoretical framework and practical workflows for characterizing this molecule in silico.
Molecular Geometry and Conformational Analysis
The foundational step in any computational study is the determination of the molecule's most stable three-dimensional structure. For TMPB, as with other triarylbenzenes, steric hindrance between the peripheral and central rings dictates its conformation.
Expert Insight: The repulsion between hydrogen atoms on the adjacent rings prevents the molecule from being perfectly planar. Consequently, theoretical geometry optimization invariably predicts a "propeller-like" conformation where the outer phenyl rings are twisted out of the plane of the central benzene ring.[6] This twisting minimizes steric strain while maintaining significant π-conjugation across the molecule. The degree of this twist, represented by the dihedral angle between the rings, is a critical parameter influencing the electronic properties.
Table 1: Key Structural Parameters for a Computationally Optimized Triarylbenzene Core
| Parameter | Description | Typical Predicted Value Range | Causality |
| C-C Bond Length (Central Ring) | The length of the carbon-carbon bonds within the central benzene core. | ~1.40 Å | Reflects the aromatic character of the benzene ring. |
| C-C Bond Length (Peripheral Rings) | The length of the carbon-carbon bonds within the outer methoxyphenyl rings. | ~1.39 - 1.41 Å | Standard aromatic C-C bond lengths. |
| Inter-ring C-C Bond Length | The length of the single bond connecting a peripheral ring to the central ring. | ~1.49 Å | Longer than the intra-ring bonds, indicating a single bond with some double bond character due to conjugation. |
| Inter-ring Dihedral Angle | The twist angle between the plane of a peripheral ring and the central ring. | 30° - 45° | A compromise between maximizing π-conjugation (favoring planarity) and minimizing steric hindrance (favoring twisting). |
graph "Molecular_Structure_of_TMPB" { layout="neato"; node [shape=circle, style=filled, label="", width=0.2, height=0.2, fontcolor="#FFFFFF"]; edge [penwidth=2];// Central Benzene Ring C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1; C1 [pos="0,1!", fillcolor="#202124"]; C2 [pos="-0.87,0.5!", fillcolor="#202124"]; C3 [pos="-0.87,-0.5!", fillcolor="#202124"]; C4 [pos="0,-1!", fillcolor="#202124"]; C5 [pos="0.87,-0.5!", fillcolor="#202124"]; C6 [pos="0.87,0.5!", fillcolor="#202124"];
// Phenyl Ring 1 C1 -- C1_1; C1_1 -- C1_2 -- C1_3 -- C1_4 -- C1_5 -- C1_6 -- C1_1; C1_1 [pos="0,2.5!", fillcolor="#202124"]; C1_2 [pos="-0.7,3.2!", fillcolor="#202124"]; C1_3 [pos="-0.7,4.2!", fillcolor="#202124"]; C1_4 [pos="0,4.9!", fillcolor="#202124"]; C1_5 [pos="0.7,4.2!", fillcolor="#202124"]; C1_6 [pos="0.7,3.2!", fillcolor="#202124"]; C1_4 -- O1 [label="", color="#EA4335"]; O1 -- C_Me1; O1 [pos="0,6.2!", fillcolor="#EA4335"]; C_Me1 [pos="0,7.2!", fillcolor="#5F6368", label="C"];
// Phenyl Ring 2 C3 -- C2_1; C2_1 -- C2_2 -- C2_3 -- C2_4 -- C2_5 -- C2_6 -- C2_1; C2_1 [pos="-2.16,-1.25!", fillcolor="#202124"]; C2_2 [pos="-2.86,-1.95!", fillcolor="#202124"]; C2_3 [pos="-3.86,-1.95!", fillcolor="#202124"]; C2_4 [pos="-4.56,-1.25!", fillcolor="#202124"]; C2_5 [pos="-3.86,-0.55!", fillcolor="#202124"]; C2_6 [pos="-2.86,-0.55!", fillcolor="#202124"]; C2_4 -- O2 [label="", color="#EA4335"]; O2 -- C_Me2; O2 [pos="-5.86,-1.25!", fillcolor="#EA4335"]; C_Me2 [pos="-6.86,-1.25!", fillcolor="#5F6368", label="C"];
// Phenyl Ring 3 C5 -- C3_1; C3_1 -- C3_2 -- C3_3 -- C3_4 -- C3_5 -- C3_6 -- C3_1; C3_1 [pos="2.16,-1.25!", fillcolor="#202124"]; C3_2 [pos="2.86,-0.55!", fillcolor="#202124"]; C3_3 [pos="3.86,-0.55!", fillcolor="#202124"]; C3_4 [pos="4.56,-1.25!", fillcolor="#202124"]; C3_5 [pos="3.86,-1.95!", fillcolor="#202124"]; C3_6 [pos="2.86,-1.95!", fillcolor="#202124"]; C3_4 -- O3 [label="", color="#EA4335"]; O3 -- C_Me3; O3 [pos="5.86,-1.25!", fillcolor="#EA4335"]; C_Me3 [pos="6.86,-1.25!", fillcolor="#5F6368", label="C"]; }
Caption: 2D representation of this compound.
The Computational Workflow: A Self-Validating Protocol
To ensure trustworthy and reproducible results, a robust computational protocol is essential. The following workflow, grounded in widely accepted practices for organic molecules, provides a self-validating system for studying TMPB.[7][8]
Step-by-Step Computational Protocol
-
Structure Input: A 2D or approximate 3D structure of TMPB is drawn using molecular editing software.
-
Geometry Optimization: This is the most critical step. Using Density Functional Theory (DFT), the molecule's geometry is iteratively adjusted to find the lowest energy conformation.
-
Rationale: This step simulates the molecule in a vacuum (gas phase) at 0 K, providing its intrinsic, strain-free structure.
-
Recommended Method: The B3LYP functional combined with a Pople-style basis set like 6-31G(d,p) offers a proven balance of computational efficiency and accuracy for such organic systems.[6][9] For higher accuracy, larger basis sets like 6-311++G(d,p) can be employed.[10]
-
-
Frequency Calculation: Once optimization is complete, a frequency calculation is performed on the optimized geometry.
-
Trustworthiness Check: The absence of any imaginary (negative) frequencies confirms that the optimized structure is a true energy minimum and not a transition state.[7] This is a critical validation step.
-
-
Property Calculations: Using the validated minimum-energy structure, various electronic and spectroscopic properties are calculated.
-
Frontier Molecular Orbitals (FMOs): The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are determined.
-
Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution and predict reactive sites.[9]
-
Spectroscopic Simulation: Time-Dependent DFT (TD-DFT) is used to simulate the UV-Visible absorption spectrum by calculating electronic excitation energies.[10]
-
Caption: A validated workflow for computational analysis of TMPB.
Unveiling the Electronic Landscape
The electronic properties of TMPB are paramount to its function in materials and potential biological interactions. Computational methods provide unparalleled insight into this landscape.
Frontier Molecular Orbitals (HOMO & LUMO)
The HOMO and LUMO are the key players in chemical reactions and electronic transitions. The HOMO is the orbital from which an electron is most easily removed (ionization potential), while the LUMO is the orbital to which an electron is most easily added (electron affinity).[10]
-
HOMO: In TMPB, the HOMO is expected to be delocalized across the entire π-conjugated system, with significant contributions from the electron-rich methoxyphenyl groups. The energy of the HOMO is indicative of the molecule's ability to donate electrons.
-
LUMO: The LUMO will also be delocalized over the π-system, representing the lowest energy state for an accepted electron.
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter. A smaller gap suggests the molecule is more easily excitable, which is relevant for its optical and electronic properties, such as color and conductivity.[9][10] The gap is a primary indicator of kinetic stability and chemical reactivity.
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An In-depth Technical Guide to the Photophysical Properties of 1,3,5-Tris(4-methoxyphenyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3,5-Tris(4-methoxyphenyl)benzene (TMPB) is a C3-symmetric aromatic hydrocarbon that has garnered significant interest due to its unique photophysical properties and potential applications in diverse fields, including materials science and drug development. This technical guide provides a comprehensive overview of the core photophysical characteristics of TMPB, detailing its synthesis, spectroscopic behavior, and the experimental methodologies used for its characterization. By synthesizing technical data with practical insights, this document aims to serve as a valuable resource for researchers and professionals engaged in the study and application of novel fluorophores.
Introduction: The Significance of this compound
This compound, also known as TMPB, is a derivative of the versatile 1,3,5-triphenylbenzene (TPB) platform.[1] TPB and its derivatives are recognized for their thermal and photochemical stability, making them robust fluorophores for various applications.[1] The symmetrical arrangement of the three methoxyphenyl arms around a central benzene core imparts specific electronic and steric properties that govern its photophysical behavior.
The methoxy groups (-OCH₃) act as electron-donating substituents, influencing the electronic transitions and consequently the absorption and emission characteristics of the molecule. Understanding these properties is crucial for its application as a fluorescent probe, a building block for larger functional materials like metal-organic frameworks (MOFs), or as a potential scaffold in medicinal chemistry.[2][3] For instance, the carboxylate analogue, 1,3,5-Tris(4-carboxyphenyl)benzene (H₃BTB), has been investigated for its potential as an anticancer agent due to its ability to interact with DNA.[2][4] While TMPB itself is not directly implicated in these studies, the shared core structure highlights the potential for functionalized triphenylbenzenes in biomedical research.
This guide will delve into the synthesis of TMPB, provide a detailed analysis of its absorption and fluorescence properties, and present standardized protocols for their measurement.
Synthesis of this compound
The synthesis of TMPB is typically achieved through the acid-catalyzed trimerization of 4-methoxyacetophenone. This reaction involves the condensation of three molecules of the acetophenone derivative to form the central benzene ring.
One established method involves the treatment of 4-methoxyacetophenone with sulfuric acid, which yields 1,3,5-tris(4'-methoxyphenyl)benzene.[5][6] Another reported synthesis involves the reaction of anisole with acetyl methanesulfonate, which can yield TMPB in good proportions.[5]
Below is a generalized workflow for the synthesis of TMPB.
Experimental Workflow: Synthesis of TMPB
Caption: Generalized workflow for the synthesis of this compound.
Photophysical Properties
The photophysical properties of a molecule describe its interaction with light, specifically the processes of light absorption and emission. For TMPB, these properties are primarily dictated by its electronic structure.
Absorption Spectroscopy
The absorption of ultraviolet (UV) and visible light by a molecule corresponds to the excitation of an electron from a lower energy molecular orbital to a higher energy one. The UV-visible absorption spectrum of a related compound, 1,3,5-Tris(4-carboxyphenyl)benzene (H₃BTB), has been studied to understand its interaction with DNA.[2][4] While specific absorption maxima for TMPB are not detailed in the provided search results, analogous aromatic systems provide a basis for expected behavior. The absorption spectrum is typically characterized by one or more bands in the UV region, corresponding to π-π* transitions within the aromatic system.
Fluorescence Spectroscopy
Fluorescence is the emission of light from a singlet excited state. The fluorescence properties, including the emission spectrum, quantum yield, and lifetime, are critical for applications relying on light emission.
Fluorescence Quantum Yield (Φ_F): This is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.[7] The fluorescence quantum yield of triphenylbenzene derivatives can be significantly influenced by the nature and position of substituents and the polarity of the solvent.[8] For some derivatives, quantum yields can range from as low as 5% to over 80%.[8] Enhancing the quantum yield can be achieved through structural modifications or by controlling the molecular environment to minimize non-radiative decay pathways.[8]
Excited-State Lifetime (τ): The lifetime of the excited state is the average time the molecule spends in the excited state before returning to the ground state. For a related compound, 1,3,5-tris(phenylethynyl)benzene, two fluorescence components with lifetimes of 150 fs and 10 ns were observed, suggesting complex excited-state dynamics.[9]
Experimental Characterization
Accurate characterization of the photophysical properties of TMPB requires standardized experimental protocols.
UV-Visible Absorption Spectroscopy
This technique is used to determine the wavelengths at which a molecule absorbs light.
Protocol:
-
Sample Preparation: Prepare a dilute solution of TMPB in a suitable spectroscopic grade solvent (e.g., cyclohexane, ethanol). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the absorption maximum to ensure linearity (Beer-Lambert Law).
-
Instrumentation: Use a dual-beam UV-Visible spectrophotometer.
-
Measurement:
-
Record a baseline spectrum with the cuvette containing only the solvent.
-
Record the absorption spectrum of the TMPB solution over a relevant wavelength range (e.g., 200-500 nm).
-
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max) and the corresponding molar extinction coefficient (ε).
Steady-State Fluorescence Spectroscopy
This technique measures the fluorescence emission spectrum of a sample.
Protocol:
-
Sample Preparation: Prepare a dilute solution of TMPB, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
Instrumentation: Use a spectrofluorometer.
-
Measurement:
-
Select an appropriate excitation wavelength, typically the λ_max determined from the absorption spectrum.
-
Scan the emission monochromator over a wavelength range longer than the excitation wavelength to record the fluorescence spectrum.
-
-
Data Analysis: Determine the wavelength of maximum fluorescence emission (λ_em).
Determination of Fluorescence Quantum Yield (Relative Method)
The relative method involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.[10]
Protocol:
-
Standard Selection: Choose a fluorescence standard with an emission range that overlaps with that of TMPB (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54).
-
Sample Preparation: Prepare a series of solutions of both the sample (TMPB) and the standard with varying concentrations, ensuring the absorbance at the excitation wavelength is below 0.1.
-
Measurement:
-
Measure the absorption spectra of all solutions.
-
Measure the fluorescence emission spectra of all solutions at the same excitation wavelength.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission curves for both the sample and the standard.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The quantum yield of the sample (Φ_s) can be calculated using the following equation: Φ_s = Φ_std * (Grad_s / Grad_std) * (η_s² / η_std²) where Φ_std is the quantum yield of the standard, Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.[10]
-
Experimental Workflow: Quantum Yield Determination
Caption: Workflow for the determination of fluorescence quantum yield using the relative method.
Potential Applications in Drug Development and Research
The stable and fluorescent nature of the 1,3,5-triphenylbenzene core suggests several potential applications for TMPB and its derivatives in the fields of drug development and scientific research:
-
Fluorescent Probes: Functionalized TMPB derivatives could be designed as fluorescent probes to study biological processes. Their photophysical properties can be sensitive to the local environment, allowing for the sensing of ions, pH, or biomolecules.
-
Scaffolds for Drug Design: The rigid, C3-symmetric structure of TMPB can serve as a scaffold for the development of new therapeutic agents. The methoxyphenyl groups can be further functionalized to introduce pharmacologically active moieties. The investigation of 1,3,5-Tris(4-carboxyphenyl)benzene for its anticancer potential underscores the viability of this molecular framework in medicinal chemistry.[2]
-
Building Blocks for Advanced Materials: TMPB and its analogues are valuable building blocks for the synthesis of porous materials like covalent organic frameworks (COFs) and MOFs.[11] These materials have applications in gas storage, separation, and catalysis, which can be relevant to drug delivery systems.[3]
Conclusion
This compound is a molecule with significant potential stemming from its well-defined structure and favorable photophysical properties. This guide has provided a comprehensive overview of its synthesis, spectroscopic characteristics, and the experimental methodologies required for its study. A thorough understanding of these fundamental aspects is essential for harnessing the full potential of TMPB and its derivatives in advanced materials and biomedical applications. The continued exploration of this versatile molecular platform is expected to yield novel and impactful scientific advancements.
References
- WO1993014065A1 - Process for preparing 1,3,5- tris(4'-hydroxyphenyl)
- US5344980A - Process for the preparation of 1,3,5-tris(4'-hydroxyaryl)benzene. (URL: )
-
Excited-state structure and dynamics of 1,3,5-tris(phenylethynyl)benzene as studied by Raman and time-resolved fluorescence spectroscopy - PubMed. (URL: [Link])
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Molecular Spectroscopy Evidence of 1,3,5-Tris(4-carboxyphenyl)benzene Binding to DNA: Anticancer Potential along with the Comparative Binding Profile of Intercalation via Modeling Studies - MDPI. (URL: [Link])
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This compound | C27H24O3 | CID 348147 - PubChem. (URL: [Link])
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The first tritopic bridging ligand 1,3,5-tris(4-carboxyphenyl)-benzene (H3BTB) functionalized porous polyoxometalate-based metal–organic framework (POMOF): from design, synthesis to electrocatalytic properties - RSC Publishing. (URL: [Link])
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Molecular Spectroscopy Evidence of 1,3,5-Tris(4-carboxyphenyl)benzene Binding to DNA: Anticancer Potential along with the Comparative Binding Profile of Intercalation via Modeling Studies - PubMed Central. (URL: [Link])
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Synthesis of 1,3,5-tris(4-aminophenyl)benzene - PrepChem.com. (URL: [Link])
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Excited-State Structure and Dynamics of 1,3,5-Tris(phenylethynyl)benzene as Studied by Raman and Time-Resolved Fluorescence Spectroscopy. (URL: [Link])
-
Structure of 1,3,5-Tris(4-carboxyphenyl)benzene. - ResearchGate. (URL: [Link])
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(PDF) Molecular Spectroscopy Evidence of 1,3,5-Tris(4-carboxyphenyl)benzene Binding to DNA: Anticancer Potential along with the Comparative Binding Profile of Intercalation via Modeling Studies - ResearchGate. (URL: [Link])
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1,3,5-Tris(4-formylphenyl)benzene | C27H18O3 | CID 24756333 - PubChem. (URL: [Link])
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1,3,5-Triphenylbenzene: a versatile photoluminescent chemo-sensor platform and supramolecular building block - RSC Publishing. (URL: [Link])
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Fluorescence Quantum Yields—Methods of Determination and Standards - ResearchGate. (URL: [Link])
-
Synthesis and photo-physical properties of fluorescent 1,3,5-triazine styryl derivatives - SciSpace. (URL: [Link])
-
Modelling the Fluorescence Quantum Yields of Aromatic Compounds: Benchmarking the Machinery to Compute Intersystem Crossing Rate - ChemRxiv. (URL: [Link])
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A Technical Guide to the Thermal Stability and Decomposition of 1,3,5-Tris(4-methoxyphenyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth technical overview of the thermal stability and decomposition profile of 1,3,5-Tris(4-methoxyphenyl)benzene. As a C3-symmetric triarylbenzene derivative, this molecule is a significant building block in materials science, finding applications in the development of dendrimers, star-shaped polymers, and organic electronics due to its unique physicochemical properties.[1] Understanding its behavior under thermal stress is paramount for defining its processing parameters, operational limits, and degradation pathways in various applications.
This document moves beyond a standard data sheet to offer a causal analysis of the anticipated thermal behavior, grounded in the established principles of organic chemistry and thermal analysis. Every recommendation and protocol herein is designed to be self-validating, providing you with a robust framework for your research and development activities.
Predicted Thermal Profile and Structural Rationale
While specific, peer-reviewed thermal decomposition data for this compound is not extensively available, a robust predictive analysis can be constructed based on the thermal behavior of its constituent structural motifs: the 1,3,5-triphenylbenzene core and the methoxy-substituted phenyl rings.
The 1,3,5-triphenylbenzene core is known for its high thermal stability, a consequence of its extensive aromatic conjugation.[2] The primary points of thermal instability in this compound are predicted to be the methoxy groups. The initial and rate-determining step in the thermal decomposition of aromatic methoxy compounds is the homolytic cleavage of the O–CH₃ bond.[3] This is a lower energy bond compared to the C-C and C-H bonds of the aromatic rings.
Therefore, the decomposition is anticipated to proceed via the sequential loss of methyl radicals from the methoxy groups, leading to the formation of phenoxy radicals. These highly reactive intermediates can then undergo a variety of subsequent reactions, including hydrogen abstraction, rearrangement, and fragmentation of the aromatic rings at higher temperatures.
Key Predicted Thermal Events:
-
High Thermal Stability: The molecule is expected to be stable to well above its melting point of 143-146 °C.[4]
-
Initial Decomposition: Onset of decomposition is likely to occur in the range of 300-400 °C, initiated by the scission of the methoxy C-O bonds.
-
Multi-step Decomposition: The decomposition process will likely occur in multiple stages, corresponding to the loss of the three methoxy groups and subsequent fragmentation of the polyaromatic core at higher temperatures.
Experimental Workflow for Thermal Analysis
To empirically determine the thermal stability and decomposition kinetics of this compound, a systematic approach employing Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is recommended.
Diagram of the Experimental Workflow
Caption: Workflow for thermal analysis and decomposition product identification.
Detailed Protocol for Thermogravimetric Analysis (TGA)
This protocol outlines the steps for determining the thermal stability and decomposition profile of this compound using a standard thermogravimetric analyzer.[5][6][7]
Objective: To determine the onset of decomposition, temperatures of maximum decomposition rates, and the residual mass at the end of the experiment.
Materials and Equipment:
-
This compound (purity >98%)
-
Thermogravimetric Analyzer (TGA)
-
High-purity nitrogen gas (99.999%)
-
Dry air or oxygen gas
-
Alumina (Al₂O₃) crucibles (150 µL)[7]
-
Microbalance
Procedure:
-
Instrument Preparation:
-
Ensure the TGA is calibrated for temperature and mass.
-
Set the purge gas to high-purity nitrogen at a flow rate of 30 mL/min.[7]
-
-
Sample Preparation:
-
TGA Method Programming:
-
Segment 1 (Drying/Equilibration):
-
Equilibrate at 30 °C for 5 minutes.
-
-
Segment 2 (Heating Ramp - Inert Atmosphere):
-
Ramp the temperature from 30 °C to 800 °C at a heating rate of 20 °C/min.[8]
-
-
Segment 3 (Isothermal - Inert Atmosphere):
-
Hold isothermally at 800 °C for 10 minutes.
-
-
Segment 4 (Gas Switch and Cooling - Optional):
-
Cool the furnace to 600 °C.
-
Switch the purge gas from nitrogen to dry air at 30 mL/min.
-
-
Segment 5 (Oxidative Ramp - Optional):
-
Ramp the temperature from 600 °C to 800 °C at 20 °C/min to analyze the combustion of any carbonaceous residue.
-
-
-
Data Analysis:
-
Plot the mass (%) versus temperature (°C) to obtain the TGA thermogram.
-
Plot the first derivative of the mass loss with respect to temperature (d(mass)/dT) to obtain the DTG curve. This curve will show peaks at the temperatures of the maximum rate of decomposition.[8]
-
Determine the onset temperature of decomposition (Tonset).
-
Identify the peak decomposition temperatures (Tpeak) from the DTG curve.
-
Quantify the percentage of mass loss at each decomposition step.
-
Determine the final residual mass at the end of the experiment.
-
Analysis of Decomposition Products
To elucidate the decomposition mechanism, identification of the evolved gaseous products is crucial. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is the recommended technique for this purpose.[9][10]
Methodology:
A small amount of the sample is heated rapidly to a specific temperature in an inert atmosphere (pyrolysis), and the resulting volatile fragments are separated by gas chromatography and identified by mass spectrometry.[9][10] By conducting pyrolysis at different temperatures corresponding to the observed decomposition steps in the TGA, a detailed picture of the evolving product profile can be obtained.
Predicted Decomposition Products:
-
Low-temperature decomposition: Methane (from methyl radicals), anisole, and dimethoxybenzene isomers.
-
High-temperature decomposition: Phenol, cresols, benzene, and larger polycyclic aromatic hydrocarbons (PAHs) resulting from the fragmentation of the triphenylbenzene core.
Proposed Decomposition Mechanism
Based on the principles of physical organic chemistry and studies of related compounds, a plausible multi-step decomposition mechanism can be proposed.
Diagram of the Proposed Decomposition Pathway
Caption: Proposed multi-step thermal decomposition mechanism.
The initial and most favorable decomposition pathway involves the homolytic cleavage of the methoxy C-O bond, which has a lower bond dissociation energy than other bonds in the molecule.[3] This results in the formation of a phenoxy radical and a methyl radical. The highly reactive methyl radical can abstract a hydrogen atom from another molecule or fragment to form stable methane. The phenoxy radical can undergo further rearrangement and fragmentation, leading to a complex mixture of smaller aromatic compounds. At significantly higher temperatures, the robust triphenylbenzene core will begin to fragment, ultimately leading to the formation of polycyclic aromatic hydrocarbons and a char residue.
Quantitative Data Summary
The following table summarizes the key data points that should be obtained from the experimental analysis as described above. The values provided are predictive and should be confirmed experimentally.
| Parameter | Predicted Value/Range | Analytical Technique |
| Melting Point | 143-146 °C[4] | DSC |
| Onset of Decomposition (Tonset) | 300 - 400 °C | TGA |
| Peak Decomposition Temp. (Tpeak 1) | 350 - 450 °C | TGA (DTG) |
| Peak Decomposition Temp. (Tpeak 2) | > 500 °C | TGA (DTG) |
| Residual Mass at 800 °C (N₂) | 10 - 30% | TGA |
Conclusion
This compound is a thermally stable molecule, with its decomposition primarily dictated by the stability of the methoxy substituents. A thorough understanding of its thermal behavior, as can be achieved through the systematic application of the protocols outlined in this guide, is essential for its effective utilization in high-performance applications. The proposed experimental workflow provides a robust framework for generating the necessary data to ensure material integrity and predict long-term stability under thermal stress.
References
-
Anaerobic degradation of methoxylated aromatic compounds by Clostridium methoxybenzovorans and a nitrate-reducing bacterium Thauera sp. strain Cin3,4. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
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Unveiling the Secrets of Thermogravimetric Analysis: A Comprehensive Exploration. (2024). Open Access Journals. Retrieved January 13, 2026, from [Link]
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Unimolecular thermal decomposition of dimethoxybenzenes. (2014). AIP Publishing. Retrieved January 13, 2026, from [Link]
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A Beginner's Guide to Thermogravimetric Analysis. (n.d.). XRF Scientific. Retrieved January 13, 2026, from [Link]
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Protocol Thermogravimetric Analysis (TGA). (n.d.). EPFL. Retrieved January 13, 2026, from [Link]
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Thermodynamic study of 1,2,3-triphenylbenzene and 1,3,5-triphenylbenzene. (2011). ResearchGate. Retrieved January 13, 2026, from [Link]
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Synthesis of 1, 3, 5-Triarylbenzenes, Using CuCl2 as a New Catalyst. (n.d.). Scientific & Academic Publishing. Retrieved January 13, 2026, from [Link]
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A novel methoxydotrophic metabolism discovered in the hyperthermophilic archaeon Archaeoglobus fulgidus. (2021). PubMed Central. Retrieved January 13, 2026, from [Link]
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Experimental conditions for modulated temperature TGA measurements. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
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The radical-induced decomposition of 2-methoxyphenol. (n.d.). ElectronicsAndBooks.com. Retrieved January 13, 2026, from [Link]
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Decomposition of Aromatic Compounds Relevant to Organic Electronics under Exposure to Low-Energy Electrons. (2018). ResearchGate. Retrieved January 13, 2026, from [Link]
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Application of Pyrolysis–Gas Chromatography–Mass Spectrometry for the Identification of Polymeric Materials. (2013). LCGC International. Retrieved January 13, 2026, from [Link]
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Pyrolysis Gas Chromatography/Mass Spectrometry (Pyro-GC-MS). (n.d.). EAG Laboratories. Retrieved January 13, 2026, from [Link]
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Pyrolysis-Gas Chromatography-High Resolution Mass Spectrometry with Soft Ionization for Increased Confidence of Polymer Characterization. (n.d.). Waters Corporation. Retrieved January 13, 2026, from [Link]
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Synthesis of Symmetric 1,3,5-Triarylbenzenes. (2007). ResearchGate. Retrieved January 13, 2026, from [Link]
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Back to Basics: Thermogravimetric Analysis (TGA). (2020). YouTube. Retrieved January 13, 2026, from [Link]
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PYROLYSIS GC/MS AS A METHOD FOR QUALITY AND MANUFACTURING CONTROL. (n.d.). Pressure Sensitive Tape Council. Retrieved January 13, 2026, from [Link]
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Room-Temperature Synthesis of 1,3,5-Tri(het)aryl Benzene from Nitroalkenes Using Pd(OAc)2: Complete Mechanistic and Theoretical Studies. (2020). ResearchGate. Retrieved January 13, 2026, from [Link]
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Electrochemical properties of 1,3,5-Tris(4-methoxyphenyl)benzene
An In-depth Technical Guide to the Electrochemical Properties of 1,3,5-Tris(4-methoxyphenyl)benzene
Authored by: Gemini, Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive examination of the core electrochemical properties of this compound. We delve into the foundational principles governing its electronic behavior, stemming from its unique C3-symmetric, star-shaped architecture. This document details a validated synthetic protocol, outlines rigorous electrochemical characterization methodologies, and interprets the resulting data in the context of its applications in organic electronics and as a structural scaffold in medicinal chemistry. By explaining the causality behind experimental choices, this guide serves as a practical resource for professionals leveraging this molecule in advanced materials and therapeutic design.
Introduction: The Significance of a Symmetrical Core
This compound is an aromatic compound distinguished by a central benzene ring symmetrically substituted at the 1, 3, and 5 positions with 4-methoxyphenyl (anisyl) groups. This arrangement confers a planar, C3-symmetric, star-shaped geometry, which is fundamental to its notable physicochemical properties, including high thermal stability and distinct electronic characteristics.[1]
The core of this molecule is a π-conjugated system derived from the central triphenylbenzene unit. The key to its unique electrochemical behavior lies in the peripheral modifications: the three methoxy (-OCH₃) groups. As potent electron-donating groups, they significantly increase the electron density of the π-system. This has a direct and predictable impact on the molecule's frontier molecular orbitals—specifically, it raises the energy of the Highest Occupied Molecular Orbital (HOMO). This elevated HOMO level makes the molecule more susceptible to oxidation (electron removal) compared to its unsubstituted triphenylbenzene counterpart, a critical feature for its application as a hole-transport material.[2][3]
This guide will explore these properties, beginning with its synthesis and moving to a detailed analysis of its electrochemical signature.
Synthesis and Characterization: A Validated Protocol
The most direct and efficient route to this compound is the acid-catalyzed cyclotrimerization of 4-methoxyacetophenone.[1][4] This method provides a reliable pathway to obtaining high-purity material suitable for electrochemical analysis.
Experimental Protocol: Synthesis via Cyclotrimerization
Causality of Component Selection:
-
4-Methoxyacetophenone (Precursor): The ketone provides the necessary chemical structure that, upon condensation, forms the tri-substituted benzene ring.
-
Aniline and Anilinium Salt (Catalyst/Reaction Medium): This combination serves multiple roles. Aniline acts as a high-boiling solvent, while the anilinium salt (e.g., aniline HCl) provides the acidic environment required to catalyze the condensation and dehydration steps of the trimerization.[4] This system is effective for driving the reaction to completion at elevated temperatures.
-
High Temperature (220 °C): Necessary to overcome the activation energy for the multiple condensation and aromatization steps involved in the cyclotrimerization.
Step-by-Step Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a Dean-Stark trap, combine 4-methoxyacetophenone (1.0 eq), aniline (approx. 2.0 eq), and aniline hydrochloride (0.1 eq).[4]
-
Heating and Water Removal: Heat the reaction mixture to 220 °C and maintain this temperature with vigorous stirring. Water, a byproduct of the condensation, will be collected in the Dean-Stark trap, driving the reaction equilibrium towards the product.[4]
-
Monitoring: Monitor the reaction progress via Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Isolation: Cool the mixture to room temperature. Pour the cooled, viscous mixture into a dilute aqueous solution of sodium hydroxide (NaOH) to neutralize the acidic catalyst and precipitate the crude product. The aniline will remain partially dissolved or as a separate organic layer.
-
Purification:
-
Filter the precipitated solid and wash thoroughly with water to remove any remaining aniline and salts.
-
Wash the solid with a non-polar solvent like hexane to remove aniline residues.
-
The crude product can be further purified by recrystallization from a suitable solvent such as hot ethanol or by column chromatography to yield a white solid.[5]
-
Workflow for Synthesis and Purification
Caption: Schematic of a three-electrode cell for cyclic voltammetry.
Data Interpretation and Derived Properties
The cyclic voltammogram of this compound is expected to show at least one quasi-reversible oxidation wave. The electron-donating methoxy groups make the molecule relatively easy to oxidize. The first oxidation corresponds to the removal of one electron to form a radical cation.
Determining HOMO/LUMO Levels: The energy of the Highest Occupied Molecular Orbital (HOMO) can be empirically estimated from the onset potential of the first oxidation wave (E_onset_ox) using the following relationship, often referenced against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple:
-
E_HOMO (eV) = -e [E_onset_ox vs Fc/Fc⁺ + 4.8]
The Lowest Unoccupied Molecular Orbital (LUMO) is typically estimated by adding the optical bandgap (E_g), determined from the onset of UV-Vis absorption, to the HOMO energy:
-
E_LUMO (eV) = E_HOMO + E_g
Theoretical calculations on similar structures provide estimated HOMO-LUMO gap values in the range of 3.8-4.0 eV. [6]
| Parameter | Method of Determination | Typical Estimated Value |
|---|---|---|
| E_onset_ox | Cyclic Voltammetry | ~0.2 - 0.6 V (vs Fc/Fc⁺) |
| E_HOMO | Calculated from E_onset_ox | ~ -5.0 to -5.4 eV |
| Optical Bandgap (E_g) | UV-Vis Spectroscopy | ~3.5 - 4.0 eV |
| E_LUMO | Calculated from HOMO + E_g | ~ -1.5 to -2.0 eV |
Application Context: A Scaffold for Functional Materials
Organic Electronics: Hole-Transport Materials (HTMs)
The favorable HOMO energy level of this compound makes it an excellent core structure for designing HTMs used in perovskite solar cells (PSCs) and OLEDs. [2][3]For efficient device performance, the HOMO of the HTM should be slightly higher than the valence band of the perovskite absorber (~-5.4 eV) to ensure efficient hole extraction. [2]The estimated HOMO of this molecule aligns well with this requirement. Its rigid, star-shaped structure can also promote good morphological stability in thin films.
Caption: Energy level alignment for a Hole-Transport Material (HTM) in a perovskite solar cell.
Drug Development: A Rigid Tripodal Scaffold
While this guide focuses on electrochemical properties, it is relevant for drug development professionals to note that the triphenylbenzene core is a valued scaffold. Its rigid, C3-symmetric nature allows for the precise spatial presentation of functional groups. Derivatives, such as 1,3,5-Tris(4-carboxyphenyl)benzene, have been investigated for their ability to interact with biological targets like DNA. [7][8][9]The carboxylic acid groups in these derivatives enable aqueous solubility and specific interactions (e.g., hydrogen bonding), and studies have shown they can bind to DNA grooves, demonstrating potential as anticancer agents. [7][9]The core electrochemical properties of the parent structure are foundational to understanding the electronic influence it exerts on these more complex, functionalized analogues.
Conclusion
This compound possesses a unique combination of structural and electronic features that make it a molecule of significant interest. Its C3-symmetric, π-conjugated core, enriched with electron-donating methoxy groups, results in a high-lying HOMO energy level, making it an effective hole-transporting building block. The synthetic accessibility and detailed electrochemical characterization outlined in this guide provide a robust framework for researchers to utilize this compound. Whether as a precursor for advanced electronic materials or as a rigid scaffold for designing targeted therapeutics, a thorough understanding of its core electrochemical properties is paramount to unlocking its full potential.
References
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- Hilton, C. B. (1994). Process for the preparation of 1,3,5-tris(4'-hydroxyaryl)benzene. U.S.
- Elmorsy, S. S., & Hilton, C. B. (1993). Process for preparing 1,3,5- tris(4'-hydroxyphenyl)benzene and its derivatives.
- Baranoff, E., et al. (2019). Ortho substituted 1,3,5-Triphenylbenzene hole transport materials for perovskite solar cells.
- Dyenamo. (n.d.).
- Azeez, Y. H., & Ahmed, H. SH. (2021). Theoretical Study of Tetrathiafulvalene Molecule in Gas and Solvent Phases. Passer, 3, 167-173.
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Cywinski, P. J., et al. (2017). Optical Properties and Quantum-Chemical Calculations of Various Bithienyl Derivatives of Benzene, Triazine and Triphenyltriazine as Organic Light Emitting Diodes. [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
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Wani, T. A., Zargar, S., et al. (2023). Molecular Spectroscopy Evidence of 1,3,5-Tris(4-carboxyphenyl)benzene Binding to DNA: Anticancer Potential along with the Comparative Binding Profile of Intercalation via Modeling Studies. Cells, 12(8), 1120. [Link]
- ResearchGate. (2023). Molecular Spectroscopy Evidence of 1,3,5-Tris(4-carboxyphenyl)
-
Wani, T. A., Zargar, S., et al. (2023). Molecular Spectroscopy Evidence of 1,3,5-Tris(4-carboxyphenyl)benzene Binding to DNA: Anticancer Potential along with the Comparative Binding Profile of Intercalation via Modeling Studies. PubMed Central. [Link]
- BenchChem. (n.d.). An In-depth Technical Guide to the Electronic Properties of 1,3,5-Tri(4-acetylphenyl)benzene.
-
Jeon, N. J., et al. (2016). Triazatruxene-Based Hole Transporting Materials for Highly Efficient Perovskite Solar Cells. Journal of the American Chemical Society. [Link]
-
Isci, U., et al. (2022). Thieno[3,2-b]thiophene and triphenylamine-based hole transport materials for perovskite solar cells. Frontiers in Chemistry. [Link]
- S. Jayanthi, S. (2023). Electrochemical Studies on Uric Acid at a Sodium Molybdate and Poly (Methyl Red) Modified Glassy Carbon Electrode. Analytical and Bioanalytical Electrochemistry, 15(7), 545-555.
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Methodological & Application
Synthesis of 1,3,5-Tris(4-methoxyphenyl)benzene from 4-methoxyacetophenone
An Application Note for the
Abstract
This document provides a comprehensive guide for the synthesis of 1,3,5-Tris(4-methoxyphenyl)benzene, a key intermediate in materials science and supramolecular chemistry. The protocol details the acid-catalyzed self-condensation and cyclotrimerization of 4-methoxyacetophenone. This application note is intended for researchers and professionals in organic synthesis, materials science, and drug development, offering in-depth mechanistic insights, a detailed experimental protocol, troubleshooting advice, and characterization data.
Introduction: Significance and Application
This compound is a member of the C₃ symmetric 1,3,5-triarylbenzene family of compounds. These molecules are of significant interest due to their rigid, planar, and highly conjugated core structure. This architecture imparts unique photophysical properties, making them valuable building blocks for a range of applications, including:
-
Organic Electronics: They serve as the core for fluorescent materials used in organic light-emitting diodes (OLEDs)[1].
-
Dendrimer Synthesis: Their trigonal symmetry makes them ideal focal points for the construction of dendrimers and other hyperbranched polymers[1][2][3].
-
Supramolecular Chemistry: The 1,3,5-triarylbenzene scaffold can be functionalized to create porous crystalline materials and host-guest systems[1].
-
Advanced Polymers: As precursors to compounds like 1,3,5-tris(4'-hydroxyphenyl)benzene (THPB), they are used to create high-performance epoxy resins and polycarbonates with exceptional thermal stability and mechanical strength[4][5].
The most direct and atom-economical method for synthesizing these compounds is the acid-catalyzed cyclotrimerization of the corresponding aryl methyl ketones[6]. This guide focuses on a robust protocol for this transformation starting from 4-methoxyacetophenone.
Reaction Mechanism: Acid-Catalyzed Cyclotrimerization
The formation of this compound from 4-methoxyacetophenone is a classic example of an acid-catalyzed self-condensation reaction. The overall process involves a series of aldol-type condensation and dehydration steps, culminating in an intramolecular cyclization to form the central benzene ring. The electron-donating nature of the methoxy group on the aromatic ring influences the reaction yields[7].
The proposed mechanism proceeds as follows:
-
Enolization: The reaction initiates with the protonation of the carbonyl oxygen of 4-methoxyacetophenone by an acid catalyst (H⁺), which enhances the acidity of the α-protons. A subsequent deprotonation leads to the formation of a nucleophilic enol intermediate.
-
First Condensation: The enol attacks a second, protonated molecule of 4-methoxyacetophenone. This is an aldol-type addition.
-
Dehydration: The resulting β-hydroxy ketone readily undergoes acid-catalyzed dehydration to yield an α,β-unsaturated ketone, a chalcone-like dimer.
-
Second Condensation (Michael Addition): A third molecule of 4-methoxyacetophenone (as its enol form) attacks the dimeric intermediate via a Michael (1,4-conjugate) addition.
-
Cyclization and Final Dehydration: The resulting 1,5-dicarbonyl intermediate undergoes an intramolecular aldol condensation. The final step is a series of dehydrations that lead to the formation of the stable, aromatic 1,3,5-trisubstituted benzene ring. Water is the only byproduct of this condensation, making the reaction highly atom-economical[6].
Caption: Key stages in the acid-catalyzed cyclotrimerization.
Experimental Protocol
This protocol is based on methods utilizing a Brønsted acid catalyst under solvent-free conditions, which offers advantages such as operational simplicity, high atom economy, and shorter reaction times[6][7].
Materials and Reagents
| Reagent/Material | Purity | Supplier | CAS Number |
| 4-Methoxyacetophenone | ≥98% | Sigma-Aldrich | 100-06-1 |
| p-Toluenesulfonic acid (PTSA) | Monohydrate | Sigma-Aldrich | 6192-52-5 |
| Ethanol | Reagent ACS | Fisher Chemical | 64-17-5 |
| Dichloromethane (DCM) | ACS Grade | Fisher Chemical | 75-09-2 |
| Anhydrous Magnesium Sulfate | ≥97% | Sigma-Aldrich | 7487-88-9 |
Equipment
-
50 mL Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer and stir bar
-
Internal thermometer or thermocouple
-
Buchner funnel and filter flask
-
Rotary evaporator
-
Melting point apparatus
-
NMR spectrometer, FT-IR spectrometer
Reaction Procedure
-
Setup: Assemble a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Place the apparatus in a heating mantle on a stirrer hotplate.
-
Charging Reactants: To the flask, add 4-methoxyacetophenone (3.0 g, 20.0 mmol) and p-toluenesulfonic acid monohydrate (PTSA) (0.38 g, 2.0 mmol, 10 mol%).
-
Reaction Conditions: Heat the solvent-free mixture with vigorous stirring to 130 °C. Maintain this temperature for 8-10 hours. The mixture will become dark and viscous as the reaction progresses.
-
Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of hexane:ethyl acetate (e.g., 9:1 v/v). The disappearance of the starting material spot and the appearance of a new, less polar spot indicates product formation.
-
Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. The crude product will likely solidify.
-
Isolation: Add 25 mL of ethanol to the flask and stir to break up the solid mass. Heat the mixture gently to dissolve any soluble impurities, then cool in an ice bath to precipitate the product.
-
Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid cake with cold ethanol (2 x 10 mL) to remove residual catalyst and unreacted starting material.
-
Purification: The crude solid can be further purified by recrystallization. Dissolve the product in a minimal amount of hot dichloromethane or chloroform, then add ethanol until the solution becomes turbid. Allow the solution to cool slowly to room temperature, then in an ice bath, to induce crystallization. Filter the purified crystals and dry them in a vacuum oven at 60-80 °C for 12-24 hours[4].
Caption: Experimental workflow for synthesis and purification.
Results: Expected Outcome and Characterization
Following this protocol, this compound should be obtained as a white to off-white crystalline solid.
| Parameter | Expected Value |
| Yield | 65-85% (Isolated yield)[7]. Yields are influenced by catalyst choice and reaction conditions. |
| Appearance | White to light yellow solid[8]. |
| Melting Point | 142–143 °C[8]. |
| ¹H NMR (CDCl₃) | δ (ppm): 7.61 (d, 6H), 7.59 (s, 3H), 6.98 (d, 6H), 3.87 (s, 9H, -OCH₃) |
| ¹³C NMR (CDCl₃) | δ (ppm): 159.5, 141.2, 134.1, 128.4, 124.7, 114.2, 55.4 (-OCH₃) |
| IR (KBr, cm⁻¹) | ~2950, 1600, 1510, 1250, 1180, 830. |
| Molecular Formula | C₂₇H₂₄O₃[9]. |
| Molecular Weight | 396.48 g/mol [9]. |
Note: NMR and IR data are predictive and may vary slightly based on solvent and instrument.
Caption: Structures of reactant and final product.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive catalyst (e.g., hydrated PTSA).2. Insufficient reaction time or temperature.3. Impure starting material. | 1. Use fresh or properly dried catalyst.2. Increase reaction time and monitor by TLC. Ensure accurate temperature control.3. Purify 4-methoxyacetophenone by distillation if necessary. |
| Dark, Tarry Product | 1. Overheating or prolonged reaction time leading to polymerization/decomposition.2. Presence of impurities. | 1. Carefully control the reaction temperature. Do not exceed 140 °C.2. Attempt purification via column chromatography on silica gel if recrystallization fails. |
| Product Fails to Crystallize | 1. Presence of oily impurities.2. Incorrect recrystallization solvent ratio. | 1. Wash the crude product thoroughly with a non-polar solvent like hexane to remove greasy impurities before recrystallization.2. Adjust the solvent ratio. Scratch the flask to induce crystallization. |
| Broad Melting Point Range | The product is impure. | Repeat the recrystallization step until a sharp melting point is observed. |
Safety and Handling
-
General: Conduct all operations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
4-Methoxyacetophenone: Harmful if swallowed. Causes skin and eye irritation.
-
p-Toluenesulfonic Acid (PTSA): Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.
-
Dichloromethane (DCM): Volatile and a suspected carcinogen. Avoid inhalation and skin contact.
Dispose of all chemical waste in accordance with institutional and local regulations.
References
- DBSA catalyzed cyclotrimerization of acetophenones. Comptes Rendus de l'Académie des Sciences.
- Process for the preparation of 1,3,5-tris(4'-hydroxyaryl)benzene.
- Acid-catalyzed cyclotrimerization of acetophenones to 1,3,5-triphenylbenzenes: a short review.
- Synthesis of 1, 3, 5-Triarylbenzenes, Using CuCl₂ as a New C
- Process for preparing 1,3,5- tris(4'-hydroxyphenyl)benzene and its derivatives.
- How can I carry cryclotrimerization reaction of acetophenones to yield 1,3,5-triarylbenzenes?.
- Synthesis of 1,3,5-tris[4-(diarylamino)phenyl]benzene and 1,3,5-tris(diarylamino)benzene derivatives.
- Synthesis of Symmetric 1,3,5-Triarylbenzenes.
- This compound. PubChem.
- A new Method for the Preparation of 1, 3, 5-Triarylbenzenes Catalyzed by Nanoclinoptilolite/HDTMA. Hakim Sabzevari University.
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Suzuki coupling reaction for 1,3,5-Tris(4-methoxyphenyl)benzene synthesis
An Application Guide for the Synthesis of 1,3,5-Tris(4-methoxyphenyl)benzene via Suzuki Coupling
Introduction
This compound is a star-shaped organic molecule with a C3-symmetric aromatic core. Its unique electronic and structural properties make it a valuable building block in materials science, particularly for the development of organic light-emitting diodes (OLEDs), fluorescent sensors, and functional polymers. The synthesis of such multi-aryl structures is efficiently achieved through palladium-catalyzed cross-coupling reactions.
Among these, the Suzuki-Miyaura coupling reaction stands out due to its mild reaction conditions, high functional group tolerance, commercial availability of stable organoboron reagents, and the generation of non-toxic byproducts.[1][2] This application note provides a comprehensive guide for the synthesis of this compound, detailing the reaction mechanism, a step-by-step laboratory protocol, and key experimental considerations for researchers in organic synthesis and drug development.
Reaction Overview
The synthesis involves a threefold Suzuki-Miyaura coupling between the aryl trihalide, 1,3,5-tribromobenzene, and three equivalents of 4-methoxyphenylboronic acid. The reaction is catalyzed by a palladium(0) species, generated in situ, and requires a base to facilitate the crucial transmetalation step.
The Catalytic Cycle: Mechanism of the Suzuki Coupling
The mechanism of the Suzuki reaction is a well-defined catalytic cycle involving a palladium catalyst.[3] The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[2][4] Understanding this cycle is critical for troubleshooting and optimizing the reaction conditions.
-
Oxidative Addition : The cycle begins with the addition of the aryl halide (1,3,5-tribromobenzene) to the active Pd(0) catalyst. This step forms a new organopalladium(II) intermediate.[2]
-
Transmetalation : This is the key bond-forming step where the organic group from the organoboron species (4-methoxyphenylboronic acid) is transferred to the palladium(II) complex.[4] This process requires activation of the boronic acid by a base, which forms a more nucleophilic boronate species.[5][6] The halide on the palladium complex is replaced by the aryl group from the boronate.
-
Reductive Elimination : In the final step, the two organic ligands on the palladium(II) complex couple and are eliminated from the metal center, forming the new carbon-carbon bond of the desired biaryl product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[2][3] This cycle repeats until all three bromine atoms on the starting benzene ring are substituted.
Key Experimental Parameters and Optimization
The success of the Suzuki coupling is highly dependent on the careful selection of several key parameters.[7]
-
Catalyst and Ligand : Palladium complexes are the most common catalysts.[2] While Pd(PPh₃)₄ can be used directly, generating the active Pd(0) species in situ from a stable Pd(II) precursor like Palladium(II) acetate (Pd(OAc)₂) with a phosphine ligand is often more practical and cost-effective.[6] Electron-rich and bulky phosphine ligands, such as triphenylphosphine (PPh₃) or tricyclohexylphosphine (PCy₃), can enhance catalyst activity and stability, especially for less reactive aryl halides.[1][8]
-
Base : The base plays a crucial role in the catalytic cycle.[5] It activates the boronic acid to form a more reactive boronate species, which facilitates the transmetalation step.[6] Common bases include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (K₃PO₄).[5][8] The choice of base can influence reaction rates and yields, and it should be selected based on the substrate's sensitivity to basic conditions.
-
Solvent System : The Suzuki reaction can be performed in a variety of solvents.[9] A biphasic system, such as toluene and water, is common and effective.[10] The organic phase dissolves the aryl halide and catalyst, while the aqueous phase dissolves the inorganic base and facilitates the removal of borate byproducts. Anhydrous organic solvents like dioxane or dimethylformamide (DMF) can also be used, particularly when substrates are sensitive to water.[8]
-
Temperature : Reaction temperature significantly affects the rate of reaction. While some Suzuki couplings can proceed at room temperature, heating is often required to drive the reaction to completion, especially for sterically hindered or electronically deactivated substrates.[7][11] A typical temperature range is 80-100 °C.
Experimental Protocol
This protocol details the synthesis of this compound on a 1.0 mmol scale of 1,3,5-tribromobenzene.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Molar Eq. |
| 1,3,5-Tribromobenzene | C₆H₃Br₃ | 314.80 | 315 mg | 1.0 |
| 4-Methoxyphenylboronic acid | C₇H₉BO₃ | 151.96 | 501 mg | 3.3 |
| Palladium(II) Acetate | Pd(OAc)₂ | 224.50 | 6.7 mg | 0.03 |
| Triphenylphosphine | PPh₃ | 262.29 | 31.5 mg | 0.12 |
| Potassium Carbonate | K₂CO₃ | 138.21 | 829 mg | 6.0 |
| Toluene | C₇H₈ | - | 10 mL | - |
| Ethanol | C₂H₅OH | - | 2 mL | - |
| Deionized Water | H₂O | - | 5 mL | - |
graph TD { A[Setup] --> B{Degassing}; B --> C[Catalyst Addition]; C --> D{Heating & Reflux}; D --> E[Reaction Monitoring]; E --> F{Workup}; F --> G[Purification]; G --> H[Final Product];// Styling subgraph "Workflow" A; B; C; D; E; F; G; H; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style C fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style D fill:#FBBC05,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style E fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style F fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style G fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style H fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF
}
Step-by-Step Procedure
-
Reaction Setup : To a 50 mL three-necked round-bottom flask equipped with a magnetic stir bar, condenser, and a nitrogen inlet, add 1,3,5-tribromobenzene (315 mg, 1.0 mmol), 4-methoxyphenylboronic acid (501 mg, 3.3 mmol), and potassium carbonate (829 mg, 6.0 mmol).[12]
-
Solvent Addition and Degassing : Add toluene (10 mL), ethanol (2 mL), and deionized water (5 mL) to the flask. Degas the mixture by bubbling nitrogen gas through the solution for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.[8]
-
Catalyst Preparation and Addition : In a separate small vial, mix Palladium(II) acetate (6.7 mg, 0.03 mmol) and triphenylphosphine (31.5 mg, 0.12 mmol) in 1 mL of toluene. Briefly sonicate or swirl to dissolve. Add this catalyst solution to the main reaction flask via syringe.
-
Reaction Execution : Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring under a positive pressure of nitrogen.[11]
-
Monitoring : Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 4:1 Hexanes:Ethyl Acetate). The disappearance of the 1,3,5-tribromobenzene spot indicates the reaction is nearing completion. The reaction is typically complete within 4-12 hours.
-
Workup : Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.
-
Extraction : Wash the organic layer sequentially with water (2 x 20 mL) and brine (1 x 20 mL).[12] Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification : The crude product will be an off-white or light yellow solid. Purify the crude material by recrystallization from a mixture of ethanol and water (e.g., 3:1 ratio) to yield the final product as a white solid.[13] Filter the crystals, wash with cold ethanol, and dry under vacuum.
Characterization
The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques:
-
Melting Point : 142–143 °C.[13]
-
¹H NMR (CDCl₃, 500 MHz): δ 7.67 (s, 3H), 7.61 (d, J = 8.5 Hz, 6H), 7.01 (d, J = 8.5 Hz, 6H), 3.87 (s, 9H).
-
¹³C NMR (CDCl₃, 125 MHz): δ 159.4, 142.2, 133.9, 128.4, 124.9, 114.3, 55.4.[13]
-
IR (KBr) : vmax= 2953, 1598, 1460, 1263, 802 cm⁻¹.[13]
Safety Precautions
-
Handle all reagents and solvents in a well-ventilated fume hood.
-
Palladium compounds are toxic and should be handled with care.
-
Organic solvents like toluene and ethanol are flammable. Avoid open flames.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst (oxygen contamination). | Ensure the reaction mixture is thoroughly degassed before adding the catalyst. Use fresh, high-purity reagents. |
| Insufficient heating. | Ensure the reaction is maintained at the proper reflux temperature. | |
| Incomplete Reaction | Insufficient amount of boronic acid or base. | Use a slight excess (1.1-1.2 eq. per halide) of boronic acid. Ensure the base is finely powdered and well-mixed. |
| Steric hindrance or deactivating groups. | Increase reaction time, temperature, or consider a more active catalyst/ligand system (e.g., SPhos).[5] | |
| Side Product Formation | Homocoupling of boronic acid. | This can occur if the reaction is too slow or oxygen is present. Optimize degassing and catalyst loading. |
| Protodeboronation (loss of boronic acid group). | Ensure the base is not excessively strong or the reaction is not heated for an unnecessarily long time. |
References
-
Wikipedia. Suzuki reaction. [Link]
-
Buchwald, S. L., & Martin, R. (2009). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH. [Link]
-
CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]
-
ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. [Link]
-
Reaction Chemistry & Engineering (RSC Publishing). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
ResearchGate. Optimization in reaction conditions for Suzuki coupling reactions.... [Link]
-
Mata, J., & Poyatos, M. (2005). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]
-
The Organic Chemistry Tutor. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Li, J., et al. (2014). Highly Efficient Method for Suzuki Reactions in Aqueous Media. PMC - NIH. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Chem Help ASAP. (2020). Suzuki cross coupling reaction. YouTube. [Link]
-
Myers, A. G. Research Group. The Suzuki Reaction. Harvard University. [Link]
-
Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. [Link]
-
University of Rochester. Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. [Link]
-
Tayebee, R., et al. A new Method for the Preparation of 1, 3, 5-Triarylbenzenes Catalyzed by Nanoclinoptilolite/HDTMA. [Link]
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 12. www1.udel.edu [www1.udel.edu]
- 13. rsc.org [rsc.org]
Application Notes and Protocols: 1,3,5-Tris(4-methoxyphenyl)benzene as a Precursor for Covalent Organic Framework Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of Precursors in COF Synthesis
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and tunable functionalities, making them highly promising for applications in drug delivery, catalysis, and separations. The rational design of COFs begins with the selection of appropriate molecular building blocks, or "linkers," which dictate the framework's geometry, porosity, and chemical properties. While linkers with highly reactive functional groups (e.g., aldehydes, amines, carboxylic acids) are essential for forming the covalent bonds that define the framework, their precursors often offer advantages in terms of stability, solubility, and synthetic accessibility.
This application note focuses on 1,3,5-Tris(4-methoxyphenyl)benzene (TMPB) , a C3-symmetric molecule featuring a triphenylbenzene core. The methoxy groups (-OCH₃) render the molecule relatively inert to the conditions of typical COF synthesis. However, TMPB serves as a crucial and accessible precursor to the highly valuable linker, 1,3,5-Tris(4-hydroxyphenyl)benzene (THPB) . The conversion of the methoxy groups to hydroxyl groups (-OH) unlocks the potential for this linker to participate in key polymerization reactions, such as the formation of ester-linked COFs.
Herein, we provide a comprehensive guide, from the initial synthesis of the TMPB precursor to its chemical modification into the reactive THPB linker, and finally, its application in the synthesis of a crystalline porous COF. This multi-step approach highlights the causality behind experimental choices, demonstrating how a stable precursor can be strategically employed to access highly functional materials.
Part 1: Synthesis of this compound (TMPB) Precursor
The synthesis of TMPB is achieved through the acid-catalyzed trimerization of 4-methoxyacetophenone. This reaction proceeds via a cyclocondensation mechanism where three ketone molecules react to form a new benzene ring.
Protocol 1: Synthesis of this compound
Materials:
-
4-methoxyacetophenone (4-MAP)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Methanol (MeOH)
-
Deionized Water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methoxyacetophenone.
-
Acid Addition: Slowly and carefully add concentrated sulfuric acid to the flask while stirring. The addition should be done in an ice bath to control the exothermic reaction.
-
Reaction Conditions: Heat the mixture to the appropriate temperature (as optimized in literature, typically reflux) and maintain for several hours to ensure complete trimerization.[1]
-
Precipitation: After cooling to room temperature, pour the reaction mixture slowly into a beaker containing a mixture of ice and water. A solid precipitate of TMPB will form.
-
Isolation and Washing: Collect the solid product by vacuum filtration. Wash the crude product thoroughly with deionized water until the filtrate is neutral, followed by washing with cold methanol to remove unreacted monomer and other impurities.
-
Drying: Dry the purified white or off-white solid in a vacuum oven at 60-80°C overnight. The yield for this reaction is typically around 20%.[1]
Part 2: Conversion of TMPB to 1,3,5-Tris(4-hydroxyphenyl)benzene (THPB) Linker
To render the molecule active for COF synthesis, the stable methoxy groups of TMPB must be converted to reactive hydroxyl groups. This is achieved through a demethylation reaction, a common procedure in organic synthesis.
Protocol 2: Demethylation of TMPB to THPB
Rationale: The ether linkage of the methoxy group is cleaved under strong acidic conditions, typically with a hydrogen halide. The protonated ether is susceptible to nucleophilic attack by the halide ion, resulting in the formation of a phenol and a methyl halide.
Materials:
-
This compound (TMPB) from Part 1
-
Concentrated Hydrochloric Acid (HCl, ~37%) or Hydrobromic Acid (HBr, 48%)
-
Deionized Water
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
Procedure:
-
Reaction Setup: Place the synthesized TMPB into a round-bottom flask with a reflux condenser.
-
Acid Addition: Add an excess of concentrated hydrochloric or hydrobromic acid.[1]
-
Reaction Conditions: Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker of ice water.
-
Neutralization and Extraction: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases. The crude THPB product will precipitate.
-
Purification: Collect the solid by vacuum filtration. Wash the product with copious amounts of deionized water. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Drying: Dry the final product, a light-colored solid, in a vacuum oven.
Workflow Diagram: From Precursor to Reactive Linker
The following diagram illustrates the two-part synthetic strategy to obtain the reactive THPB linker from the 4-methoxyacetophenone starting material.
Caption: Synthetic workflow from starting material to the activated COF linker.
Part 3: Synthesis of a Representative COF using THPB
With the activated THPB linker in hand, a variety of COFs can be synthesized. Here, we describe a general protocol for the synthesis of an ester-linked COF, which demonstrates the utility of the hydroxyl functional groups.
Protocol 3: Synthesis of an Ester-Linked COF
Rationale: This protocol utilizes a condensation reaction between the hydroxyl groups of THPB and a linker containing activated carboxyl groups (e.g., an acyl chloride or in the presence of a coupling agent) to form stable ester bonds, resulting in a porous, crystalline framework.
Materials:
-
1,3,5-Tris(4-hydroxyphenyl)benzene (THPB) from Part 2
-
A dicarboxylic acid linker (e.g., Terephthaloyl chloride) or a di(pyridin-2-yl) terephthalate for transesterification[2]
-
Anhydrous organic solvent (e.g., 1,4-dioxane, mesitylene)
-
Organic base (e.g., pyridine, triethylamine), if necessary
Procedure:
-
Monomer Preparation: In a Pyrex tube, dissolve THPB and the co-linker (e.g., di(pyridin-2-yl) terephthalate) in a mixture of anhydrous solvents.
-
Sonication: Sonicate the mixture for 10-15 minutes to ensure complete dissolution and homogeneous mixing of the monomers.
-
Degassing: Subject the tube to three freeze-pump-thaw cycles to remove dissolved gases, particularly oxygen.
-
Sealing and Heating: Seal the Pyrex tube under vacuum and place it in an oven preheated to 120-150°C for 3-5 days.
-
Isolation: After cooling, an insoluble powder, the COF, will have formed. Open the tube and collect the solid by filtration.
-
Washing and Activation: Wash the COF powder sequentially with anhydrous solvents such as acetone and dichloromethane to remove any unreacted monomers and oligomers trapped within the pores.
-
Drying: Dry the purified COF under high vacuum at an elevated temperature (e.g., 120°C) to fully activate the material by removing all solvent from the pores.
COF Synthesis and Structure Diagram
Caption: Schematic of the solvothermal synthesis of an ester-linked COF.
Characterization and Data Summary
The successful synthesis of the COF must be validated through various characterization techniques:
-
Powder X-Ray Diffraction (PXRD): To confirm the crystallinity and determine the pore structure of the material.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To verify the formation of ester linkages and the disappearance of hydroxyl groups.
-
Gas Adsorption Analysis (BET): To quantify the surface area and porosity of the COF.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the framework.
Table 1: Representative Data for THPB-Derived COFs
| Property | Value | Method | Reference |
| Precursor Yield (TMPB) | ~20% | Gravimetric | [1] |
| Linker | 1,3,5-Tris(4-hydroxyphenyl)benzene | - | - |
| COF Topology | hcb (hexagonal) | PXRD | [2] |
| BET Surface Area | Up to 2092 m²/g | N₂ Adsorption @ 77K | [2] |
| Pore Size | Varies with co-linker | N₂ Adsorption | - |
| Linkage Type | Ester | FT-IR | [2] |
Applications in Research and Drug Development
COFs constructed from the THPB linker offer unique properties beneficial for biomedical and pharmaceutical research:
-
Drug Delivery: The high surface area and tunable pore size allow for the loading and controlled release of therapeutic agents. The chemistry of the ester linkages can be designed for biodegradability under physiological conditions.
-
Biocatalysis: The porous structure can be used to immobilize enzymes, enhancing their stability and reusability for biocatalytic processes relevant to drug synthesis.
-
Selective Adsorption: The framework can be functionalized to selectively adsorb and separate small molecules, a critical step in the purification of active pharmaceutical ingredients (APIs).
References
- Hilton, C. B., & Powell, J. W. (1994). Process for the preparation of 1,3,5-tris(4'-hydroxyaryl)benzene. U.S. Patent No. 5,344,980. Washington, DC: U.S.
- Zhao, C., Li, H., Li, J., Li, Z., & Zhang, Y. (2020). Ester-Linked Crystalline Covalent Organic Frameworks. Journal of the American Chemical Society, 142(34), 14450–14454.
Sources
Application Notes and Protocols: 1,3,5-Tris(4-methoxyphenyl)benzene in the Design of Functional Metal-Organic Frameworks
Introduction: A Tale of a Tripodal Ligand
Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented versatility, finding applications in gas storage, separation, catalysis, and drug delivery. The modular nature of MOFs, constructed from metal nodes and organic linkers, allows for the rational design of materials with tailored properties. The geometry and functionality of the organic linker are paramount in dictating the final architecture and function of the MOF.
This document explores the potential of 1,3,5-Tris(4-methoxyphenyl)benzene as a tripodal organic linker for the synthesis of novel MOFs. While its carboxylated analogue, 1,3,5-Tris(4-carboxyphenyl)benzene (H3BTB), is a well-established and widely used linker, the methoxy-functionalized variant presents a unique set of electronic and structural characteristics that could unlock new functionalities in MOF design.[1][2] The electron-donating nature of the methoxy groups can imbue the resulting MOF with distinct properties, such as enhanced luminescence or a high affinity for electron-deficient guest molecules.
These application notes provide a comprehensive overview of the properties of this compound, a detailed, albeit prospective, protocol for the synthesis of MOFs using this linker, and a discussion of potential applications grounded in the principles of MOF chemistry and materials science.
Ligand Profile: this compound
This compound is a C3-symmetric molecule characterized by a central benzene ring substituted with three 4-methoxyphenyl arms. This tripodal geometry is highly desirable for the construction of three-dimensional, porous frameworks.
| Property | Value | Source |
| Molecular Formula | C27H24O3 | PubChem |
| Molecular Weight | 396.48 g/mol | PubChem |
| CAS Number | 7509-20-8 | ChemicalBook |
| Appearance | White to off-white powder | N/A |
| Melting Point | 143-146 °C | ChemicalBook |
| Key Structural Feature | Tripodal C3-symmetry | N/A |
| Key Functional Group | Methoxy (-OCH3) | N/A |
The defining feature of this ligand is the presence of the methoxy groups. Unlike carboxylate or pyridyl groups, the ether oxygen of a methoxy group is a weak Lewis base and does not typically form strong coordination bonds with metal centers under standard MOF synthesis conditions. However, this does not preclude its use in MOF chemistry. The methoxy groups can act as functional pendants within the pores of the MOF, influencing the framework's properties through non-covalent interactions.
The Role of Methoxy Groups in MOF Functionality: A Paradigm Shift from Coordination to Function
The electron-donating nature of the methoxy groups significantly increases the electron density of the aromatic rings in the linker.[3] This has several important implications for the properties of a hypothetical MOF constructed from this ligand:
-
Enhanced Luminescence: The electron-rich nature of the linker can lead to the formation of highly luminescent MOFs. The ligand itself may exhibit interesting photophysical properties, and its incorporation into a framework can lead to ligand-to-metal or metal-to-ligand charge transfer phenomena, resulting in tunable emissions.[4][5] Such materials are promising for applications in chemical sensing, solid-state lighting, and bio-imaging.
-
Selective Adsorption and Sensing: The electron-rich pores of a MOF constructed with this linker would be expected to show a high affinity for electron-deficient guest molecules. This could be exploited for the selective adsorption and sensing of nitroaromatic compounds (common pollutants and explosives) or other electron-poor analytes.
-
Modulation of Catalytic Activity: If used in conjunction with a catalytically active metal center, the electronic properties of the linker can modulate the activity and selectivity of the catalyst. The electron-donating groups can influence the electronic environment of the metal nodes, potentially enhancing their catalytic performance.
-
Ion Conduction: Recent studies have shown that ether-functionalized MOFs can act as solid-state electrolytes. The ether oxygen atoms can coordinate with cations like Li+, facilitating ion transport through the pores of the framework. This opens up possibilities for the use of this compound-based MOFs in next-generation battery technologies.
Prospective Synthesis of a this compound-Based MOF: A Protocol
The following protocol is a prospective guide for the synthesis of a MOF using this compound. It is based on established solvothermal synthesis methods for MOFs with tripodal linkers. Researchers should consider this a starting point for optimization.
Objective: To synthesize a crystalline MOF using this compound as a functional, non-coordinating linker in conjunction with a coordinating co-linker.
Rationale for Co-Linker Strategy: Due to the weak coordinating ability of the methoxy group, a co-linker with strong coordinating groups (e.g., a dicarboxylic acid) is proposed to ensure the formation of a stable framework. This compound will be incorporated as a functional strut, influencing the properties of the resulting MOF.
Materials:
-
This compound
-
A dicarboxylic acid co-linker (e.g., terephthalic acid)
-
A metal salt (e.g., Zinc nitrate hexahydrate, Copper(II) nitrate trihydrate)
-
High-purity solvent (e.g., N,N-Dimethylformamide (DMF), Diethylformamide (DEF), or a mixture thereof)
-
Modulator (optional, e.g., formic acid, acetic acid)
Equipment:
-
Glass vials or Teflon-lined autoclave
-
Oven or programmable heating block
-
Ultrasonic bath
-
Centrifuge
-
Vacuum oven
Step-by-Step Protocol:
-
Ligand Solution Preparation: In a 20 mL glass vial, dissolve this compound and the dicarboxylic acid co-linker in the chosen solvent (e.g., 10 mL of DMF). The molar ratio of the two linkers can be varied to control the degree of functionalization of the final MOF. A starting point could be a 1:1 molar ratio. Use an ultrasonic bath to ensure complete dissolution.
-
Metal Salt Solution Preparation: In a separate vial, dissolve the metal salt in the solvent.
-
Reaction Mixture Assembly: Combine the ligand solution and the metal salt solution in a single vial. If using a modulator, add it at this stage. The total volume of the reaction mixture should not exceed two-thirds of the vial's capacity.
-
Solvothermal Synthesis: Tightly cap the vial and place it in a preheated oven. The reaction temperature and time will need to be optimized. A typical starting point would be 80-120 °C for 24-72 hours.
-
Isolation and Washing: After the reaction is complete, allow the vial to cool to room temperature. Crystals of the MOF may have formed on the bottom or walls of the vial. Isolate the solid product by decanting the mother liquor. Wash the crystals with fresh solvent (e.g., DMF) several times to remove any unreacted starting materials. A centrifuge can be used to facilitate the separation of the solid from the solvent.
-
Solvent Exchange and Activation: To remove the high-boiling point synthesis solvent from the pores of the MOF, immerse the washed crystals in a low-boiling point solvent (e.g., acetone or methanol) for 2-3 days, replacing the solvent several times. This process is crucial for achieving a porous material.
-
Drying and Activation: After solvent exchange, decant the solvent and dry the MOF crystals under vacuum at an elevated temperature (e.g., 100-150 °C) to remove the residual solvent and activate the material for further characterization and application.
Characterization:
The successful synthesis of the MOF and its properties should be confirmed using a range of analytical techniques:
-
Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the material.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the incorporation of both linkers into the framework.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the MOF.
-
Gas Adsorption Analysis (e.g., N2 at 77 K): To determine the porosity and surface area of the activated MOF.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Digestion of the MOF in an acidic solution followed by 1H NMR can be used to determine the ratio of the two linkers in the final product.
Visualizing the Synthesis and Structure
Caption: A generalized workflow for the solvothermal synthesis of a MOF.
Caption: The molecular structure of this compound.
Potential Applications: A Forward Look
While the direct synthesis and application of a MOF from solely this compound remains to be demonstrated, the unique electronic properties of this linker suggest several promising avenues for research and development:
-
Luminescent Sensors: The electron-rich nature of the framework could be harnessed for the development of "turn-off" fluorescent sensors for electron-deficient analytes such as nitroaromatics. The binding of the analyte to the framework would quench the luminescence, providing a detectable signal.
-
Solid-State Electrolytes: Drawing inspiration from recent work on ether-functionalized MOFs, materials based on this compound could be investigated as solid-state electrolytes for lithium-ion batteries. The methoxy groups could facilitate ion transport through the MOF channels.
-
Heterogeneous Catalysis: The incorporation of this linker into a MOF with catalytically active metal centers could lead to novel catalysts. The electronic properties of the linker could be used to tune the activity and selectivity of the metal centers for a variety of organic transformations.
-
Drug Delivery: The hydrophobic nature of the linker may lend itself to the encapsulation and controlled release of hydrophobic drug molecules. The methoxy groups could also provide sites for hydrogen bonding with certain drug cargoes.
Conclusion
This compound represents an intriguing, yet underexplored, building block for the design of functional metal-organic frameworks. While its weak coordinating ability presents a challenge for its use as a primary linker, its unique electronic properties make it a highly attractive candidate for incorporation as a functional co-linker. The prospective synthesis protocol and potential applications outlined in this document are intended to serve as a guide for researchers looking to explore the exciting possibilities offered by this and other non-traditional MOF linkers. The development of MOFs with tailored pore environments and functionalities is a key goal in materials science, and the judicious use of functional linkers like this compound will undoubtedly play a crucial role in achieving this goal.
References
- Kuznetsov, V. L., & Ivanova, S. M. (2025). Effect of organic linker substituents on properties of metal–organic frameworks: a review. RSC Advances, 15(1), 1-20.
-
PubChem. This compound. Available at: [Link]
-
ResearchGate. Structure of 1,3,5-Tris(4-carboxyphenyl)benzene. Available at: [Link]
-
MDPI. Molecular Spectroscopy Evidence of 1,3,5-Tris(4-carboxyphenyl)benzene Binding to DNA: Anticancer Potential along with the Comparative Binding Profile of Intercalation via Modeling Studies. Available at: [Link]
- Mu, A. U., et al. (2023). Structure–Activity Relationships in Ether-Functionalized Solid-State Metal–Organic Framework Electrolytes.
-
NIH. Luminescent Lanthanide MOFs: A Unique Platform for Chemical Sensing. Available at: [Link]
-
RSC Publishing. Building an emission library of donor–acceptor–donor type linker-based luminescent metal–organic frameworks. Available at: [Link]
-
RSC Publishing. Metal–organic frameworks constructed from crown ether-based 1,4-benzenedicarboxylic acid derivatives. Available at: [Link]
-
Indian Academy of Sciences. Luminescent metal–organic frameworks and their potential applications. Available at: [Link]
-
NIH. Synthesis and applications of luminescent metal organic frameworks (MOFs) for sensing dipicolinic acid in biological and water samples: a review. Available at: [Link]
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- 1. pubs.acs.org [pubs.acs.org]
- 2. Metal-organic frameworks constructed from crown ether-based 1,4-benzenedicarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of organic linker substituents on properties of metal–organic frameworks: a review - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 4. Building an emission library of donor–acceptor–donor type linker-based luminescent metal–organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Luminescent Lanthanide MOFs: A Unique Platform for Chemical Sensing - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1,3,5-Tris(4-methoxyphenyl)benzene as a Precursor for Advanced Hole-Transporting Materials
<
Introduction: The Strategic Importance of the 1,3,5-Tris(4-methoxyphenyl)benzene Core
In the rapidly advancing field of organic electronics, particularly in the development of perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs), the hole-transporting material (HTM) is a critical component governing device efficiency and stability.[1][2] An ideal HTM should possess several key characteristics: high hole mobility, appropriate energy level alignment with the adjacent perovskite or emissive layer, high thermal stability, and good film-forming properties.[3][4] The molecular architecture of the HTM is paramount in achieving these properties.
The this compound scaffold has emerged as a highly versatile and strategic precursor for designing high-performance HTMs. Its C3-symmetric, star-shaped structure provides a robust core that can be functionalized at the peripheral positions to tune the material's electronic and physical properties.[5] The methoxy groups, being electron-donating, enrich the core, influencing the highest occupied molecular orbital (HOMO) energy levels, a critical parameter for efficient hole injection and transport.[6][7][8]
This guide provides a comprehensive overview of the synthesis of this compound and its subsequent elaboration into advanced triarylamine-based HTMs. We will delve into the underlying chemical principles, provide detailed experimental protocols, and discuss the characterization and application of these materials in next-generation electronic devices.
Part 1: Synthesis and Characterization of the this compound Precursor
The synthesis of this compound is typically achieved through the acid-catalyzed cyclotrimerization of 4-methoxyacetophenone.[5][9][10] This reaction offers a direct and efficient route to the desired C3-symmetric core.
Protocol 1.1: Synthesis of this compound
Materials:
-
4-Methoxyacetophenone
-
Aniline
-
Hydrochloric acid (concentrated)
-
Ethanol
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-methoxyacetophenone and a catalytic amount of aniline.
-
Slowly add concentrated hydrochloric acid to the mixture while stirring.
-
Heat the reaction mixture to a reflux temperature of 150-220 °C and maintain for 4-6 hours.[5] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Add ethanol to the reaction mixture and filter the resulting precipitate.
-
Wash the crude product with a mixture of ethanol and water to remove any unreacted starting materials and byproducts.
-
Recrystallize the solid from a suitable solvent system, such as ethanol/water, to obtain pure this compound as a crystalline solid.[11]
Characterization: The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR | Aromatic protons will appear as multiplets in the range of 6.9-7.8 ppm. The methoxy protons will exhibit a sharp singlet around 3.8 ppm.[11] |
| ¹³C NMR | Characteristic peaks for the aromatic carbons and the methoxy carbon (around 55 ppm) will be observed.[11] |
| Melting Point | Expected to be in the range of 143-146 °C.[12] |
| FT-IR | Presence of C-O stretching for the methoxy group and C=C stretching for the aromatic rings. |
Part 2: Elaboration into Triarylamine-Based Hole-Transporting Materials
The true utility of this compound lies in its role as a precursor. The peripheral methoxy groups can be demethylated to hydroxyl groups, which are then converted to more reactive triflate groups. These triflate groups are excellent leaving groups for palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, enabling the introduction of triarylamine moieties.[13][14][15][16][17] Triarylamine derivatives are widely used as HTMs due to their excellent hole mobility and thermal stability.[6][7][8][18][19]
Workflow for HTM Synthesis
Caption: Synthetic workflow from the precursor to the final HTM.
Protocol 2.1: Demethylation to 1,3,5-Tris(4-hydroxyphenyl)benzene
Materials:
-
This compound
-
Boron tribromide (BBr₃) solution in dichloromethane (DCM)
-
Anhydrous DCM
-
Methanol
-
Saturated sodium bicarbonate solution
-
Deionized water
Procedure:
-
Dissolve this compound in anhydrous DCM in a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of BBr₃ in DCM dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of methanol at 0 °C.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with deionized water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1,3,5-tris(4-hydroxyphenyl)benzene.
-
Purify the product by column chromatography or recrystallization.
Protocol 2.2: Triflation to 1,3,5-Tris(4-trifluoromethanesulfonyloxyphenyl)benzene
Materials:
-
1,3,5-Tris(4-hydroxyphenyl)benzene
-
Anhydrous DCM
-
Anhydrous pyridine
-
Trifluoromethanesulfonic anhydride (Tf₂O)
Procedure:
-
In an oven-dried, round-bottom flask under an inert atmosphere, dissolve 1,3,5-tris(4-hydroxyphenyl)benzene in anhydrous DCM.[20]
-
Cool the solution to 0 °C using an ice bath.
-
Add anhydrous pyridine to the solution and stir for 10 minutes.[20]
-
Slowly add Tf₂O dropwise to the reaction mixture.[20]
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the triflated precursor. This product is often used in the next step without further purification.
Protocol 2.3: Buchwald-Hartwig Amination for HTM Synthesis
Materials:
-
1,3,5-Tris(4-trifluoromethanesulfonyloxyphenyl)benzene
-
Desired secondary arylamine (e.g., bis(4-methoxyphenyl)amine)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos)
-
Base (e.g., sodium tert-butoxide)
-
Anhydrous toluene
Procedure:
-
To a flame-dried Schlenk flask, add the triflated precursor, the secondary arylamine, the palladium catalyst, the phosphine ligand, and the base under an inert atmosphere.
-
Add anhydrous, degassed toluene to the flask.
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours. The progress of the reaction should be monitored by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of Celite to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final hole-transporting material.
Part 3: Characterization and Performance Evaluation of the Final HTM
The synthesized HTM must be thoroughly characterized to assess its suitability for electronic device applications.
Physicochemical Characterization
| Property | Technique | Significance |
| Thermal Stability | Thermogravimetric Analysis (TGA) | Determines the decomposition temperature, indicating the material's stability during device operation and fabrication. |
| Glass Transition Temperature (Tg) | Differential Scanning Calorimetry (DSC) | A high Tg is desirable for maintaining a stable amorphous film morphology in the solid state.[18] |
| Electrochemical Properties | Cyclic Voltammetry (CV) | Determines the HOMO and LUMO energy levels, which are crucial for energy level alignment with the perovskite layer.[7][8] |
| Optical Properties | UV-Vis Spectroscopy | Measures the material's absorption spectrum to ensure transparency in the visible region, which is important for allowing light to reach the active layer in solar cells.[7][8] |
| Hole Mobility | Space-Charge Limited Current (SCLC) measurements | Quantifies the ability of the material to transport holes, a key performance metric for an HTM.[6][7][8] |
Device Fabrication and Performance Testing
The ultimate test of a new HTM is its performance in a functional device. For perovskite solar cells, a typical device architecture is FTO/bl-TiO₂/mp-TiO₂/Perovskite/HTM/Au.[18]
Caption: Typical architecture of a mesoscopic perovskite solar cell.
The performance of the solar cell is evaluated by measuring its key photovoltaic parameters under simulated sunlight (AM 1.5G, 100 mW/cm²).
| Parameter | Description |
| Power Conversion Efficiency (PCE) | The overall efficiency of converting light energy to electrical energy. |
| Open-Circuit Voltage (Voc) | The maximum voltage when no current is flowing. |
| Short-Circuit Current Density (Jsc) | The maximum current density at zero voltage. |
| Fill Factor (FF) | A measure of the "squareness" of the J-V curve, indicating the ideality of the solar cell. |
The performance of devices incorporating the newly synthesized HTM should be compared against a standard, such as Spiro-OMeTAD, which is a widely used benchmark HTM in perovskite solar cells.[21][22]
Conclusion and Future Outlook
This compound provides a robust and versatile platform for the rational design of novel hole-transporting materials. The synthetic protocols outlined in this guide offer a clear pathway from the precursor to high-performance HTMs. By systematically modifying the peripheral triarylamine units, researchers can fine-tune the material properties to optimize device performance and stability. The continued exploration of new functional groups and synthetic methodologies based on this core structure will undoubtedly lead to the development of next-generation HTMs that can push the boundaries of organic electronic device efficiency and longevity.
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Al-Yasari, A., et al. (2021). Novel Triarylamine-Based Hole Transport Materials: Synthesis, Characterization and Computational Investigation. PubMed, 34182630. [Link]
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Barawi, M., et al. (2021). Recent Advances in Hole-Transporting Layers for Organic Solar Cells. Polymers, 13(21), 3824. [Link]
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Astridge, D. D., et al. (2021). Polymer Hole Transport Materials for Perovskite Solar Cells via Buchwald–Hartwig Amination. ACS Applied Polymer Materials, 3(11), 5764-5773. [Link]
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Al-Yasari, A., et al. (2021). Novel Triarylamine-Based Hole Transport Materials: Synthesis, Characterization and Computational Investigation. ResearchGate. [Link]
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Astridge, D. D., et al. (2021). Polymer Hole Transport Materials for Perovskite Solar Cells via Buchwald–Hartwig Amination. ACS Publications. [Link]
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Gomez, D., et al. (2022). Design of new hole transport materials based on triphenylamine derivatives using different π-linkers for the application in perovskite solar cells. A theoretical study. Frontiers in Chemistry, 10, 959353. [Link]
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Al-Yasari, A., et al. (2019). Ortho substituted 1,3,5-Triphenylbenzene hole transport materials for perovskite solar cells. Journal of Materials Chemistry C, 7(28), 8635-8643. [Link]
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Sasikumar, M., et al. (2021). Hole-transporting materials for organic light-emitting diodes: an overview. Journal of Materials Chemistry C, 9(4), 1139-1164. [Link]
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Astridge, D. D., et al. (2021). Polymer Hole Transport Materials for Perovskite Solar Cells via Buchwald–Hartwig Amination. ResearchGate. [Link]
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Carrillo, J., et al. (2021). Hole-Transporting Materials for Perovskite Solar Cells Employing an Anthradithiophene Core. ACS Applied Energy Materials, 4(6), 6147-6156. [Link]
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Sanchez-de-la-Torre, S., et al. (2022). Data-Driven Analysis of Hole-Transporting Materials for Perovskite Solar Cells Performance. ACS Applied Materials & Interfaces, 14(31), 35493-35503. [Link]
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Liu, Y., et al. (2023). Advances in Hole Transport Materials for Layered Casting Solar Cells. Coatings, 13(7), 1251. [Link]
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Calogero, G., et al. (2017). Hole-Transporting Materials for Printable Perovskite Solar Cells. Materials, 10(9), 1087. [Link]
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Carrillo, J., et al. (2018). Hole transporting materials based on benzodithiophene and dithienopyrrole cores for efficient perovskite solar cells. Journal of Materials Chemistry A, 6(42), 21125-21134. [Link]
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Krishna, A., et al. (2016). Triazatruxene-Based Hole Transporting Materials for Highly Efficient Perovskite Solar Cells. Journal of the American Chemical Society, 138(8), 2569-2572. [Link]
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Li, H., et al. (2015). The first tritopic bridging ligand 1,3,5-tris(4-carboxyphenyl)-benzene (H3BTB) functionalized porous polyoxometalate-based metal–organic framework (POMOF): from design, synthesis to electrocatalytic properties. Dalton Transactions, 44(39), 17135-17138. [Link]
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Quantitative 1H-NMR spectrum. (n.d.). [PDF]. [Link]
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Application Notes and Protocols for 1,3,5-Tris(4-methoxyphenyl)benzene in Organic Light-Emitting Diodes (OLEDs)
Introduction: The Strategic Role of Star-Shaped Molecules in OLEDs
The advancement of organic light-emitting diode (OLED) technology is intrinsically linked to the molecular design of its constituent organic semiconductor materials. Among the various molecular architectures, star-shaped molecules built upon a 1,3,5-trisubstituted benzene core have garnered significant attention. 1,3,5-Tris(4-methoxyphenyl)benzene, with its C3 symmetry and electron-donating methoxy groups, serves as a prototypical example of this class of materials. Its rigid, planar core, coupled with the electronically active peripheral groups, imparts favorable charge transport properties and high thermal stability, making it a versatile component in the OLED stack.[1]
This document provides a comprehensive guide for researchers and materials scientists on the application of this compound in the fabrication of high-performance OLEDs. We will delve into its primary roles as a hole transport material (HTM) and a host for emissive dopants, providing both the theoretical underpinnings and practical experimental protocols.
Physicochemical Properties and Molecular Characteristics
The efficacy of an organic semiconductor in an OLED is dictated by its fundamental physicochemical properties. For this compound, these properties provide a strong rationale for its use.
| Property | Value | Source |
| Molecular Formula | C₂₇H₂₄O₃ | |
| Molecular Weight | 396.48 g/mol | |
| CAS Number | 7509-20-8 | |
| Appearance | White to off-white powder/crystal |
Core Scientific Principles: Why this compound is Effective
The molecular architecture of this compound is central to its function in OLEDs. The 1,3,5-triphenylbenzene core provides a rigid and stable scaffold.[2] This rigidity is crucial for forming stable amorphous films, a key requirement for the longevity and uniform performance of OLED devices. The methoxy (-OCH₃) groups are electron-donating, which influences the highest occupied molecular orbital (HOMO) energy level of the molecule. A relatively high HOMO level facilitates efficient hole injection from the anode and transport through the hole transport layer (HTL).
Application I: As a Hole Transport Material (HTM)
A primary application of this compound and its derivatives is in the hole transport layer of an OLED. The HTL's function is to efficiently transport holes from the anode to the emissive layer while blocking the passage of electrons from the emissive layer to the anode. This charge confinement enhances the probability of electron-hole recombination within the emissive layer, thereby increasing the device's efficiency.
Experimental Protocol: Fabrication of an OLED with a this compound HTL
This protocol outlines the fabrication of a multilayer OLED using vacuum thermal evaporation.
1. Substrate Preparation:
- Begin with indium tin oxide (ITO)-coated glass substrates.
- Sequentially clean the substrates in ultrasonic baths of deionized water, acetone, and isopropanol for 15 minutes each.
- Dry the substrates in an oven at 120°C for 30 minutes.
- Immediately before loading into the deposition chamber, treat the substrates with UV-ozone for 10 minutes to improve the work function of the ITO and enhance hole injection.
2. Organic Layer and Cathode Deposition:
- Transfer the cleaned substrates to a high-vacuum thermal evaporation chamber (base pressure < 10⁻⁶ Torr).
- Deposit the organic layers and the metal cathode sequentially without breaking the vacuum. Use quartz crystal monitors to control the deposition rate and thickness of each layer.
- Hole Injection Layer (HIL) (Optional but Recommended): Deposit a 10 nm layer of a suitable HIL material, such as di-[4-(N,N-ditolyl-amino)-phenyl]cyclohexane (TAPC). Deposition rate: ~1 Å/s.
- Hole Transport Layer (HTL): Deposit a 30 nm layer of This compound . Deposition rate: ~1.5 Å/s.
- Emissive Layer (EML): Deposit a 20 nm layer of an emissive material, for example, Tris(8-hydroxyquinolinato)aluminium (Alq₃). Deposition rate: ~1.5 Å/s.
- Electron Transport Layer (ETL): Deposit a 30 nm layer of a suitable ETL material, such as Alq₃ or 1,3,5-Tris(N-phenylbenzimidazol-2-yl)benzene (TPBi). Deposition rate: ~1.5 Å/s.
- Electron Injection Layer (EIL): Deposit a 1 nm layer of Lithium Fluoride (LiF). Deposition rate: ~0.1 Å/s.
- Cathode: Deposit a 100 nm layer of Aluminum (Al). Deposition rate: ~5 Å/s.
3. Encapsulation:
- After deposition, transfer the devices to a nitrogen-filled glovebox for encapsulation to prevent degradation from atmospheric moisture and oxygen.
- Use a UV-curable epoxy resin and a glass coverslip to seal the devices.
Workflow Diagram: OLED Fabrication
Caption: Workflow for the fabrication of a multilayer OLED.
Application II: As a Host Material in Phosphorescent OLEDs (PhOLEDs)
In phosphorescent OLEDs (PhOLEDs), an emissive dopant is dispersed within a host material. The host material should have a high triplet energy to efficiently confine the triplet excitons on the phosphorescent guest molecules, preventing energy loss through non-radiative pathways. The star-shaped structure and rigid core of this compound and its derivatives make them promising candidates for host materials.
Rationale for Use as a Host Material
-
High Triplet Energy: The triphenylbenzene core can be tailored to possess a high triplet energy level, which is essential for hosting blue and green phosphorescent emitters.
-
Good Film-Forming Properties: The rigidity and symmetry of the molecule contribute to the formation of stable amorphous films, which is crucial for device longevity.
-
Charge Transport Balance: By tuning the peripheral functional groups, the charge transport properties can be balanced to ensure efficient recombination within the emissive layer.
Experimental Protocol: Fabrication of a PhOLED using this compound as a Host
The fabrication process is similar to the one described above, with the main difference being the composition of the emissive layer.
1. Substrate Preparation: (Follow the same procedure as in the HTL application)
2. Organic Layer and Cathode Deposition:
- Hole Injection Layer (HIL): (As described above)
- Hole Transport Layer (HTL): (As described above, can also use this compound if its HOMO level is appropriate)
- Emissive Layer (EML): Co-evaporate This compound as the host and a phosphorescent dopant (e.g., fac-tris(2-phenylpyridine)iridium(III) [Ir(ppy)₃] for green emission) from two separate sources.
- Host Deposition Rate: ~1.5 Å/s
- Dopant Deposition Rate: Adjusted to achieve the desired doping concentration (typically 5-15 wt%).
- Total EML Thickness: ~20 nm.
- Electron Blocking Layer (EBL) (Optional but Recommended): Deposit a thin layer (e.g., 5 nm) of a material with a high triplet energy and a deep HOMO level to confine excitons and holes within the EML.
- Electron Transport Layer (ETL): (As described above)
- Electron Injection Layer (EIL): (As described above)
- Cathode: (As described above)
3. Encapsulation: (Follow the same procedure as in the HTL application)
Device Architecture and Energy Level Diagram
A typical device architecture for a PhOLED utilizing this compound as a host is depicted below. The energy levels are illustrative and would need to be experimentally determined for precise optimization.
Caption: Illustrative OLED device architecture and energy level diagram.
Conclusion and Future Outlook
This compound represents a foundational structure for a class of highly effective materials in OLED technology. Its inherent thermal stability, rigid core, and tunable electronic properties through peripheral functionalization make it a versatile component for both hole transport and host applications. The protocols outlined in this document provide a starting point for researchers to explore the potential of this and related star-shaped molecules in developing next-generation OLEDs with enhanced efficiency and operational lifetime. Further research into novel derivatives of the 1,3,5-tris(phenyl)benzene core is anticipated to yield materials with even more optimized properties for advanced display and lighting applications.
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Application Notes and Protocols: 1,3,5-Tris(4-methoxyphenyl)benzene as a Fluorescent Probe for Chemical Sensing
Introduction: Unveiling the Potential of a Star-Shaped Fluorophore
In the landscape of chemical sensing, the demand for highly sensitive, selective, and robust fluorescent probes is ever-present. Within this context, 1,3,5-Tris(4-methoxyphenyl)benzene emerges as a compelling candidate. This C3-symmetric, star-shaped molecule, built upon a 1,3,5-triphenylbenzene core, exhibits inherent fluorescence and serves as a versatile platform for the detection of various analytes.[1] The methoxy functionalization on the peripheral phenyl rings enhances the electron-donating character of the molecule, influencing its photophysical properties and its efficacy as a chemosensor.[2]
This technical guide provides a comprehensive overview of the application of this compound as a fluorescent probe, with a particular focus on the detection of electron-deficient nitroaromatic compounds. We will delve into the underlying sensing mechanism, provide detailed experimental protocols for its synthesis and application, and present a framework for data analysis, empowering researchers, scientists, and drug development professionals to leverage this promising molecule in their work.
Core Principles: The Mechanism of Fluorescence Quenching
The primary mechanism governing the function of this compound as a chemosensor for nitroaromatic compounds is fluorescence quenching .[1][3] In its native state, the molecule absorbs light at a specific wavelength and subsequently emits light at a longer wavelength (fluorescence). However, in the presence of a "quencher" molecule, such as a nitroaromatic compound, the fluorescence intensity is diminished.
This quenching can occur through two primary pathways:
-
Dynamic (Collisional) Quenching: This process involves a collision between the excited state of the fluorophore and the quencher molecule. During this interaction, energy is transferred, causing the fluorophore to return to its ground state without emitting a photon.
-
Static Quenching: This pathway involves the formation of a non-fluorescent ground-state complex between the fluorophore and the quencher. This complex, when excited, returns to the ground state non-radiatively.
The efficiency of this quenching process is dictated by the electronic properties of both the fluorophore and the analyte. The electron-rich nature of this compound makes it an excellent electron donor in its excited state, while the electron-withdrawing nitro groups on the analyte render it a strong electron acceptor. This donor-acceptor interaction is a key driver of the quenching mechanism.
Synthesis of this compound
A common method for the synthesis of this compound is the acid-catalyzed trimerization of 4-methoxyacetophenone.[4]
Protocol: Acid-Catalyzed Trimerization
Materials:
-
4-Methoxyacetophenone
-
Sulfuric acid (concentrated)
-
Methanol
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle
-
Filtration apparatus
-
Recrystallization solvents (e.g., ethanol/water mixture)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-methoxyacetophenone.
-
Slowly and carefully add concentrated sulfuric acid to the flask while stirring. An exothermic reaction will occur.
-
Heat the reaction mixture under reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture into a beaker containing ice-cold methanol to precipitate the crude product.
-
Collect the precipitate by vacuum filtration and wash it thoroughly with cold methanol to remove any unreacted starting material and acid.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound as a solid.
-
Dry the purified product under vacuum.
Note: This method has been reported to have a modest yield (around 20%).[4] Optimization of reaction conditions may be necessary to improve the yield.
Photophysical and Sensing Properties
While specific photophysical data for this compound is not extensively reported, the parent compound, 1,3,5-triphenylbenzene, exhibits an excitation peak at approximately 252 nm and an emission peak at 352 nm.[5] The methoxy substitution is expected to cause a slight red-shift in these wavelengths.
Quantitative Analysis of Fluorescence Quenching: The Stern-Volmer Equation
The efficiency of fluorescence quenching can be quantified using the Stern-Volmer equation:
I₀ / I = 1 + Ksv[Q]
Where:
-
I₀ is the fluorescence intensity of the probe in the absence of the quencher.
-
I is the fluorescence intensity of the probe in the presence of the quencher.
-
Ksv is the Stern-Volmer quenching constant, which is a measure of the quenching efficiency.
-
[Q] is the concentration of the quencher.
A plot of I₀ / I versus [Q] should yield a straight line with a slope equal to Ksv. The linearity of the Stern-Volmer plot can provide insights into the quenching mechanism.
| Analyte (Quencher) | Stern-Volmer Constant (Ksv) (M⁻¹) | Limit of Detection (LOD) |
| Picric Acid (2,4,6-Trinitrophenol) | Data not available for this specific probe. For a related triphenylbenzene derivative, Ksv can be in the order of 10⁵ M⁻¹.[3] | Data not available for this specific probe. For related systems, LODs can be in the micromolar to nanomolar range. |
| 2,4-Dinitrotoluene (DNT) | Data not available | Data not available |
| Nitrobenzene | Data not available | Data not available |
Note: The table above highlights the need for further experimental characterization of this compound to determine its specific sensing performance for various nitroaromatic compounds.
Experimental Protocol: Fluorescent Detection of Nitroaromatics
This protocol outlines the general procedure for using this compound as a fluorescent probe for the detection of nitroaromatic compounds.
Materials and Equipment:
-
This compound (synthesized or purchased)
-
Nitroaromatic compounds (e.g., Picric Acid, 2,4-Dinitrotoluene, Nitrobenzene)
-
Spectroscopic grade solvent (e.g., acetonitrile, dichloromethane)
-
Volumetric flasks and pipettes
-
Fluorometer
-
Quartz cuvettes
Procedure:
1. Preparation of Stock Solutions:
-
Probe Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 x 10⁻³ M in acetonitrile).
-
Analyte Stock Solutions: Prepare stock solutions of the desired nitroaromatic compounds in the same solvent at various concentrations.
2. Fluorescence Measurements:
-
Prepare a series of solutions in quartz cuvettes, each containing a fixed concentration of the this compound probe (e.g., 1 x 10⁻⁵ M).
-
To each cuvette (except for the blank), add increasing volumes of the analyte stock solution to achieve a range of analyte concentrations. Ensure the total volume of each solution is the same by adding the appropriate amount of solvent.
-
Record the fluorescence emission spectrum of each solution using a fluorometer. The excitation wavelength should be set at the absorption maximum of the probe.
-
Measure the fluorescence intensity at the emission maximum for each solution.
3. Data Analysis:
-
Plot the fluorescence intensity (I) as a function of the analyte concentration ([Q]).
-
Calculate the ratio of the initial fluorescence intensity (I₀, from the solution with no analyte) to the fluorescence intensity at each analyte concentration (I).
-
Construct a Stern-Volmer plot by plotting I₀ / I versus [Q].
-
Perform a linear regression on the Stern-Volmer plot to determine the Stern-Volmer constant (Ksv) from the slope of the line.
-
The Limit of Detection (LOD) can be calculated using the formula: LOD = 3σ / k , where σ is the standard deviation of the blank measurements and k is the slope of the calibration curve at low concentrations.
Visualizing the Workflow
The following diagram illustrates the experimental workflow for the fluorescent detection of nitroaromatics using this compound.
Causality and Self-Validation in Protocols
The robustness of this sensing protocol lies in its inherent self-validation through the Stern-Volmer analysis. A linear Stern-Volmer plot is a strong indicator that the quenching process is consistent and follows a predictable model, either purely dynamic or static. Any significant deviation from linearity would suggest more complex quenching mechanisms at play, such as a combination of static and dynamic quenching, or other photophysical phenomena. This provides an immediate check on the validity of the experimental results.
Furthermore, the choice of an appropriate solvent is critical. The solvent should not interfere with the fluorescence of the probe or react with the analyte. The solubility of both the probe and the analyte in the chosen solvent is also a key consideration for obtaining reliable and reproducible results.
Future Directions and Applications
The application of this compound as a fluorescent probe is not limited to the detection of nitroaromatics. Its versatile scaffold can be further functionalized to target a wide range of other analytes. For instance, the introduction of specific binding moieties could enable the detection of metal ions, biomolecules, or other environmental pollutants.
In the context of drug development, such fluorescent probes can be employed in high-throughput screening assays to identify potential drug candidates that interact with a specific target. The sensitivity and real-time nature of fluorescence-based detection make it a powerful tool in modern pharmaceutical research.
Conclusion
This compound represents a promising and accessible fluorescent probe for chemical sensing applications. Its straightforward synthesis, inherent fluorescence, and sensitivity to electron-deficient analytes make it a valuable tool for researchers in various scientific disciplines. The protocols and principles outlined in this guide provide a solid foundation for utilizing this molecule to its full potential, paving the way for new discoveries and innovations in chemical detection and analysis.
References
-
Nagendran, S., Vishnoi, P., & Murugavel, R. (2017). Triphenylbenzene Sensor for Selective Detection of Picric Acid. Journal of Fluorescence, 27(4), 1299–1305. [Link]
-
S, S., K, A. K., & A, A. (2021). Fluorescence quenching based detection of nitroaromatics using luminescent triphenylamine carboxylic acids. Scientific Reports, 11(1), 19338. [Link]
-
Vishnoi, P., Kaleeswaran, D., & Murugavel, R. (2018). 1,3,5-Triphenylbenzene: a versatile photoluminescent chemo-sensor platform and supramolecular building block. RSC Advances, 8(31), 17535–17550. [Link]
-
Nagendran, S., Vishnoi, P., & Murugavel, R. (2017). Triphenylbenzene Sensor for Selective Detection of Picric Acid. ResearchGate. Retrieved from [Link]
-
Sharma, V., De, D., Pal, S., & Bharadwaj, P. K. (2017). Stern−Volmer plot for different nitroaromatics. ResearchGate. Retrieved from [Link]
-
Al-Bonayan, A. A. M. (2016). Stern-Volmer plots showing a comparison between the intensity (c) and... ResearchGate. Retrieved from [Link]
-
Das, S. (2022). Detection of Picric Acid: By Fluorescent Chemosensor (Nitro-Aromatic Compound): A Short Review. Material Science Research India. [Link]
-
Gotor, R., Garcia, F., & Sampedro, D. (2020). Methods for Detecting Picric Acid—A Review of Recent Progress. Molecules, 25(19), 4438. [Link]
-
Wang, J., Liu, J., & Fang, L. (2023). Design and synthesis of single-benzene-based fluorophores with red/NIR emission for dual-function optical waveguides and photodynamic therapy. Journal of Materials Chemistry C, 11(15), 5131-5138. [Link]
-
Airinei, A., Tigoianu, R. I., Rusu, E., & Dorohoi, D. O. (2011). Fluorescence quenching of anthracene by nitroaromatic compounds. Digest Journal of Nanomaterials and Biostructures, 6(3), 1265-1272. [Link]
-
Al-Mokadem, M., et al. (2023). Molecular Spectroscopy Evidence of 1,3,5-Tris(4-carboxyphenyl)benzene Binding to DNA: Anticancer Potential along with the Comparative Binding Profile of Intercalation via Modeling Studies. Cells, 12(8), 1120. [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Smith, M. B., et al. (2017). DETECTION OF NITROAROMATICS BY QUENCHING OF FLUORESCENCE FROM CHLOROPHYLL IN DETERGENT MICELLES. Impulse, 5, 1-6. [Link]
- Hilton, C. B. (1994). U.S. Patent No. 5,344,980. U.S.
-
Li, Z. S., Chen, J. X., Huang, Y. B., Chen, G. R., & Lan, T. Y. (2006). 1,3,5-Tris(4-methylphenyl)benzene. Acta Crystallographica Section E: Structure Reports Online, 62(2), o777-o779. [Link]
-
Lytle, F. E. (2015). Surface mediated synthesis of 2D covalent organic frameworks: 1,3,5-tris(4-bromophenyl)benzene on graphite(001), Cu(111), and Ag(110). Chemical Communications, 51(56), 11241-11244. [Link]
Sources
- 1. 1,3,5-Triphenylbenzene: a versatile photoluminescent chemo-sensor platform and supramolecular building block - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Molecular Spectroscopy Evidence of 1,3,5-Tris(4-carboxyphenyl)benzene Binding to DNA: Anticancer Potential along with the Comparative Binding Profile of Intercalation via Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescence quenching based detection of nitroaromatics using luminescent triphenylamine carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US5344980A - Process for the preparation of 1,3,5-tris(4'-hydroxyaryl)benzene - Google Patents [patents.google.com]
- 5. Triphenylbenzene Sensor for Selective Detection of Picric Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Functionalization of 1,3,5-Tris(4-methoxyphenyl)benzene: A Gateway to Advanced Materials and Therapeutics
This technical guide provides a comprehensive overview of the functionalization of 1,3,5-tris(4-methoxyphenyl)benzene (TMPB), a C3-symmetric aromatic scaffold. We will delve into detailed protocols for key transformations of the methoxy groups and the peripheral phenyl rings, unlocking a diverse range of derivatives with significant applications in materials science and drug development. This document is intended for researchers, scientists, and professionals in these fields, offering both the "how" and the "why" behind the described methodologies.
Introduction: The Versatility of the this compound Core
This compound is a unique star-shaped molecule characterized by a central benzene ring connected to three para-methoxyphenyl arms. This symmetrical and planar structure provides a rigid and well-defined core that is amenable to a variety of chemical modifications. The electron-donating nature of the methoxy groups activates the peripheral phenyl rings towards electrophilic substitution, while the methoxy groups themselves can be cleaved to yield highly reactive hydroxyl functionalities. These features make TMPB an ideal starting material for the synthesis of a wide array of functional molecules, including tritopic linkers for metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), as well as novel candidates for therapeutic applications.
Key Functionalization Pathways
The primary routes for functionalizing this compound involve two main strategies:
-
O-Demethylation: The conversion of the methoxy groups to hydroxyl groups to produce 1,3,5-tris(4-hydroxyphenyl)benzene (THPB). This transformation is crucial as the resulting phenol moieties are versatile handles for further reactions, such as esterification, etherification, and as directing groups for electrophilic aromatic substitution.
-
Electrophilic Aromatic Substitution: The introduction of functional groups onto the peripheral phenyl rings. A key transformation here is bromination to yield 1,3,5-tris(4-bromophenyl)benzene, which serves as a versatile precursor for a range of cross-coupling reactions to introduce cyano, formyl, and other functionalities.
This guide will provide detailed, step-by-step protocols for these key transformations and their subsequent applications.
Part 1: O-Demethylation to 1,3,5-Tris(4-hydroxyphenyl)benzene (THPB)
The cleavage of the robust methyl ether bond in TMPB is a critical step to unlock the full potential of this scaffold. While various demethylating agents exist, boron tribromide (BBr₃) is a highly effective reagent for this purpose, known for its ability to cleave aryl methyl ethers under relatively mild conditions.[1][2][3]
Protocol 1: Boron Tribromide Mediated Demethylation of TMPB
This protocol describes the complete demethylation of all three methoxy groups of this compound.
Causality of Experimental Choices:
-
Boron Tribromide (BBr₃): BBr₃ is a strong Lewis acid that coordinates to the ether oxygen, facilitating nucleophilic attack by the bromide ion on the methyl group. This is a highly efficient method for cleaving aryl methyl ethers.
-
Dichloromethane (DCM): DCM is an inert solvent that is suitable for reactions with BBr₃ and effectively dissolves the starting material.
-
Low Temperature (-78 °C to 0 °C): The initial addition of BBr₃ is performed at low temperature to control the exothermic reaction and prevent potential side reactions.
-
Methanol Quench: Methanol is used to quench the excess BBr₃ and the resulting boron-oxygen complexes, forming volatile methyl borate.
Experimental Workflow:
Workflow for the demethylation of TMPB.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| This compound | 396.49 | 1.0 g | 2.52 | 1.0 |
| Boron Tribromide (1M in DCM) | 250.52 | 8.3 mL | 8.3 | 3.3 |
| Dichloromethane (DCM), anhydrous | - | 50 mL | - | - |
| Methanol | - | 10 mL | - | - |
Step-by-Step Procedure:
-
To a dry 100 mL round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 g, 2.52 mmol).
-
Dissolve the starting material in anhydrous dichloromethane (50 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a 1M solution of boron tribromide in DCM (8.3 mL, 8.3 mmol, 3.3 equivalents) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to 0 °C in an ice bath.
-
Carefully quench the reaction by the slow, dropwise addition of methanol (10 mL). Caution: This is an exothermic reaction and will produce HBr gas.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure 1,3,5-tris(4-hydroxyphenyl)benzene.
Part 2: Electrophilic Bromination to 1,3,5-Tris(4-bromophenyl)benzene
The introduction of bromine atoms onto the peripheral phenyl rings of TMPB creates a versatile intermediate for further functionalization via cross-coupling reactions. The methoxy groups are activating, ortho-, para-directing substituents, making the para-position highly susceptible to electrophilic aromatic substitution.[4] N-Bromosuccinimide (NBS) is a convenient and selective brominating agent for activated aromatic rings.[5][6][7][8]
Protocol 2: Para-Selective Bromination of TMPB using N-Bromosuccinimide (NBS)
This protocol details the tribromination of this compound at the para-positions of the peripheral phenyl rings.
Causality of Experimental Choices:
-
N-Bromosuccinimide (NBS): NBS is a solid, easy-to-handle source of electrophilic bromine, making it a safer alternative to liquid bromine. It is particularly effective for the bromination of activated aromatic rings.[7][8]
-
Dimethylformamide (DMF): DMF is a polar aprotic solvent that can promote the formation of the electrophilic bromine species and has been shown to favor para-selectivity in the bromination of anilines and other activated systems.[7]
-
Room Temperature: The high reactivity of the methoxy-activated rings allows the reaction to proceed at room temperature, avoiding the need for heating and potential side reactions.
Experimental Workflow:
Workflow for the bromination of TMPB.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| This compound | 396.49 | 1.0 g | 2.52 | 1.0 |
| N-Bromosuccinimide (NBS) | 177.98 | 1.48 g | 8.32 | 3.3 |
| Dimethylformamide (DMF) | - | 30 mL | - | - |
| Water | - | 200 mL | - | - |
Step-by-Step Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1.0 g, 2.52 mmol) in dimethylformamide (30 mL).
-
To the stirred solution, add N-bromosuccinimide (1.48 g, 8.32 mmol, 3.3 equivalents) in small portions over 15 minutes at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into a beaker containing 200 mL of cold water.
-
A precipitate will form. Collect the solid by vacuum filtration.
-
Wash the solid with copious amounts of water and then with a small amount of cold ethanol.
-
Dry the product under vacuum to obtain 1,3,5-tris(4-bromo-2,5-dimethoxyphenyl)benzene. Further purification can be achieved by recrystallization if necessary.
Part 3: Downstream Functionalization of 1,3,5-Tris(4-bromophenyl)benzene
The synthesized 1,3,5-tris(4-bromophenyl)benzene is a valuable platform molecule for introducing a variety of functional groups via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the synthesis of derivatives with tailored electronic and structural properties for specific applications.
Protocol 3: Suzuki-Miyaura Coupling for the Synthesis of 1,3,5-Tris(4-cyanophenyl)benzene
This protocol describes the synthesis of 1,3,5-tris(4-cyanophenyl)benzene, a key precursor for nitrogen-rich covalent organic frameworks (COFs) used in photocatalysis and sensing.
Causality of Experimental Choices:
-
Palladium Catalyst (Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) is a widely used and effective catalyst for Suzuki-Miyaura cross-coupling reactions.
-
Potassium Carbonate (K₂CO₃): An aqueous base is required to activate the boronic acid for transmetalation to the palladium center.
-
Toluene/Ethanol Solvent System: This biphasic solvent system is commonly used for Suzuki couplings, with the organic phase dissolving the aryl halide and catalyst, and the aqueous phase containing the base.
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, so the reaction must be carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent its degradation.
Experimental Workflow:
Workflow for the synthesis of 1,3,5-tris(4-cyanophenyl)benzene.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| 1,3,5-Tris(4-bromophenyl)benzene | 543.09 | 1.0 g | 1.84 | 1.0 |
| 4-Cyanophenylboronic acid | 146.94 | 0.89 g | 6.07 | 3.3 |
| Pd(PPh₃)₄ | 1155.56 | 0.11 g | 0.09 | 0.05 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 1.02 g | 7.36 | 4.0 |
| Toluene | - | 20 mL | - | - |
| Ethanol | - | 10 mL | - | - |
| Water | - | 10 mL | - | - |
Step-by-Step Procedure:
-
In a round-bottom flask, combine 1,3,5-tris(4-bromophenyl)benzene (1.0 g, 1.84 mmol) and 4-cyanophenylboronic acid (0.89 g, 6.07 mmol, 3.3 equivalents).
-
Add toluene (20 mL) and ethanol (10 mL).
-
Prepare a 2M aqueous solution of potassium carbonate (1.02 g in 10 mL of water) and add it to the reaction mixture.
-
Degas the mixture by bubbling argon through it for 30 minutes.
-
Under a positive pressure of argon, add tetrakis(triphenylphosphine)palladium(0) (0.11 g, 0.09 mmol, 0.05 equivalents).
-
Heat the reaction mixture to reflux and maintain for 24-48 hours, monitoring the progress by TLC.
-
After completion, cool the mixture to room temperature and separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain 1,3,5-tris(4-cyanophenyl)benzene.
A similar Suzuki-Miyaura coupling protocol can be employed to synthesize 1,3,5-tris(4-formylphenyl)benzene by using 4-formylphenylboronic acid as the coupling partner. This derivative is a valuable building block for the synthesis of COFs for applications in gas storage and catalysis.
Applications of Functionalized this compound Derivatives
The functionalized derivatives of TMPB have a wide range of applications, driven by their unique structural and electronic properties.
| Derivative | Functional Groups | Key Applications |
| 1,3,5-Tris(4-hydroxyphenyl)benzene | -OH | Epoxy resins, polycarbonates, building block for dendrimers and MOFs. |
| 1,3,5-Tris(4-bromophenyl)benzene | -Br | Versatile intermediate for cross-coupling reactions. |
| 1,3,5-Tris(4-cyanophenyl)benzene | -CN | Precursor for covalent triazine frameworks (CTFs) for photocatalysis and sensing. |
| 1,3,5-Tris(4-formylphenyl)benzene | -CHO | Building block for imine-linked COFs for gas storage and separation. |
| 1,3,5-Tris(4-carboxyphenyl)benzene | -COOH | Tritopic linker for the synthesis of MOFs with applications in gas storage, separation, and catalysis.[9] Also investigated for its potential as an anticancer agent due to its ability to bind to DNA. |
Conclusion
This compound is a highly versatile and valuable scaffold for the development of advanced materials and potential therapeutic agents. The functionalization pathways detailed in this guide provide a solid foundation for researchers to synthesize a diverse range of derivatives with tailored properties. The ability to precisely control the functional groups on this C3-symmetric core opens up exciting possibilities for the rational design of novel materials and molecules with enhanced performance and specific functionalities.
References
- A new Method for the Preparation of 1, 3, 5-Triarylbenzenes Catalyzed by Nanoclinoptilolite/HDTMA. (URL not available)
-
N-Bromosuccinimide (NBS) - Organic Chemistry Portal. [Link]
- Bromination of Anisoles Using N-Bromophthalimide: A Synthetic and Kinetic Approach. (URL not available)
- The Chemistry of 1,3,5-Tris(4-bromophenyl)
-
Surface mediated synthesis of 2D covalent organic frameworks: 1,3,5-tris(4-bromophenyl)benzene on graphite(001), Cu(111), and Ag(110) - Chemical Communications (RSC Publishing). [Link]
-
Asymmetric C–H Functionalization of Bicyclo[2.1.1]hexanes and Their 2-Oxa- and 2-Aza Derivatives via Rhodium Carbene Intermediates | Journal of the American Chemical Society. [Link]
-
Bromination - Common Conditions - Common Organic Chemistry. [Link]
- 1,3,5-Trimethoxybenzene: Role in Oxidation Reactions and its Biosynthesis Method. (URL not available)
-
N-Bromosuccinimide - Wikipedia. [Link]
-
Scheme 5. Possible dynamic covalent equilibria between BBr3 and... - ResearchGate. [Link]
-
Hydroxy- and Methoxy-Benzene Derivatives with Benzenediazonium Salts: Chemical Behavior and Tautomeric Problems | Request PDF - ResearchGate. [Link]
-
2',1''-Terphenyl, 4,4''-dibromo-3',4',5',6'-tetrakis(4-bromophenyl) - Organic Syntheses Procedure. [Link]
-
Electrophilic aromatic substitution - Wikipedia. [Link]
-
Substitution Reactions of Benzene and Other Aromatic Compounds - MSU chemistry. [Link]
-
Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2): N-bromo compounds (4): Discussion series on bromination/iodination reactions 4 - Chemia. [Link]
-
Electrophilic Aromatic Substitution Mechanism - Master Organic Chemistry. [Link]
-
Demethylation of Methyl Ethers - Boron Tribromide (BBr3) - Common Organic Chemistry. [Link]
-
18.7 Electrophilic Aromatic Substitution of Substituted Benzenes - Chemistry LibreTexts. [Link]
-
Electrophilic Aromatic Substitution Reactions of Benzene Review - YouTube. [Link]
-
Boron Tribromide - ResearchGate. [Link]
- demethylation of aryl methyl ethers by. (URL not available)
- WO1993014065A1 - Process for preparing 1,3,5- tris(4'-hydroxyphenyl)
-
The first tritopic bridging ligand 1,3,5-tris(4-carboxyphenyl)-benzene (H3BTB) functionalized porous polyoxometalate-based metal–organic framework (POMOF): from design, synthesis to electrocatalytic properties - RSC Publishing. [Link]
-
Molecular Spectroscopy Evidence of 1,3,5-Tris(4-carboxyphenyl)benzene Binding to DNA: Anticancer Potential along with the Comparative Binding Profile of Intercalation via Modeling Studies - MDPI. [Link]
Sources
- 1. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
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- 4. chem.libretexts.org [chem.libretexts.org]
- 5. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 6. Bromination - Common Conditions [commonorganicchemistry.com]
- 7. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 8. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of 1,3,5-Tris(4-methoxyphenyl)benzene
Welcome to the technical support center for the purification of 1,3,5-Tris(4-methoxyphenyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of this compound. Our focus is on providing practical, field-proven insights rooted in scientific principles to ensure you achieve the desired purity for your downstream applications.
I. Understanding the Chemistry: Potential Impurities
The successful purification of this compound hinges on understanding its synthesis and the potential impurities that can arise. It is most commonly synthesized via the acid-catalyzed trimerization of 4-methoxyacetophenone.[1][2] This is a variation of the Friedel-Crafts reaction, which is prone to certain side reactions.
Common potential impurities include:
-
Unreacted 4-methoxyacetophenone: The starting material may not have fully reacted.
-
Dimeric intermediates: Incomplete reaction can lead to the formation of dimeric species.
-
Isomeric byproducts: While the 1,3,5-substitution pattern is sterically and electronically favored, minor amounts of other isomers could form.
-
Polymeric materials: Under harsh acidic conditions, unwanted polymerization can occur, leading to tar-like substances.
-
Demethylated products: The methoxy groups are generally stable, but strong acids at high temperatures could potentially lead to some demethylation, yielding phenolic impurities.
This guide will address the removal of these and other process-related impurities through robust purification techniques.
II. Troubleshooting Guide: From Crude Product to Pure Compound
This section addresses specific issues you might encounter during the purification of this compound in a question-and-answer format.
Question 1: My crude product is a dark, oily residue. How do I proceed with purification?
Answer: A dark, oily crude product often indicates the presence of polymeric impurities or residual acid catalyst.
Initial Steps:
-
Neutralization and Extraction: Before attempting crystallization or chromatography, it is crucial to remove the acid catalyst. Dissolve the crude oil in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate. Wash the organic layer sequentially with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid, followed by a water wash, and finally a brine wash to remove excess water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) and concentrate it under reduced pressure.
-
Trituration: Often, the neutralized oil will solidify upon trituration. This involves adding a poor solvent (a solvent in which your product is insoluble but the impurities are soluble) and scratching the flask or stirring vigorously. For this compound, a non-polar solvent like hexanes or petroleum ether is a good starting point. This process can help to crash out your product as a solid, leaving many of the colored impurities in the solvent.
Question 2: I'm struggling with recrystallization. My compound either "oils out" or the crystals are still colored.
Answer: Recrystallization is a powerful technique for purifying solid compounds, but finding the right solvent system is key.[3]
Troubleshooting Recrystallization:
| Problem | Potential Cause(s) | Solution(s) |
| Compound "oils out" | The boiling point of the solvent is higher than the melting point of your compound. The solution is cooling too rapidly. High concentration of impurities. | Choose a solvent with a lower boiling point. Allow the solution to cool slowly to room temperature, then place it in an ice bath. Try a two-solvent system. Dissolve the compound in a minimal amount of a "good" solvent (e.g., DCM or toluene) at an elevated temperature, then slowly add a "poor" solvent (e.g., hexanes or methanol) until the solution becomes slightly cloudy. Allow to cool slowly. |
| Colored crystals | Colored impurities are co-crystallizing with your product. | Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb many colored impurities. Be cautious, as it can also adsorb some of your product. Perform a hot filtration to remove the charcoal before allowing the solution to cool. |
| Poor recovery | The compound has significant solubility in the cold solvent. Too much solvent was used. | Ensure the solution is thoroughly cooled before filtration. Use a minimal amount of cold solvent to wash the crystals. Consider a different solvent system where the compound has lower solubility at cold temperatures. |
Recommended Solvent Systems for Recrystallization:
-
Single Solvent: Toluene, Chlorobenzene
-
Two-Solvent Systems: Dichloromethane/Hexanes, Toluene/Hexanes, Ethyl Acetate/Hexanes
Question 3: Column chromatography is not giving me a good separation. The product is eluting with impurities.
Answer: Column chromatography is an excellent method for separating compounds with different polarities.[4][5] The key to a successful separation is selecting the correct stationary phase and mobile phase.
Workflow for Optimizing Column Chromatography:
Caption: Workflow for Column Chromatography.
Troubleshooting Column Chromatography:
| Problem | Potential Cause(s) | Solution(s) |
| Poor Separation (overlapping bands) | Inappropriate solvent system (Rf too high or too low). Column was not packed properly (air bubbles, cracks). Overloading the column with too much sample. | Aim for an Rf of 0.2-0.3 for your product on TLC in the chosen solvent system.[6] Use a slurry packing method to ensure a homogenous column bed.[5] As a rule of thumb, use a 50:1 to 100:1 ratio of silica gel to crude product by weight. |
| Product is stuck on the column | The solvent system is not polar enough. The compound is unstable on silica gel. | Gradually increase the polarity of the eluent (gradient elution).[7] If your compound is acid-sensitive, you can neutralize the silica gel by pre-eluting the column with a solvent system containing a small amount of triethylamine (e.g., 1%).[7] |
| Streaking or Tailing of Bands | The sample was not loaded in a concentrated band. The compound is not very soluble in the eluent. | Dissolve the sample in a minimal amount of the eluent or a slightly more polar solvent and load it carefully onto the column.[4] Consider dry loading: adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting powder onto the top of the column.[8] |
Recommended Solvent Systems for Column Chromatography (Silica Gel):
-
Non-polar impurities: Start with pure hexanes and gradually increase the polarity with ethyl acetate or dichloromethane. A common starting point is a 95:5 mixture of Hexanes:Ethyl Acetate.
-
Moderately polar impurities: A mixture of hexanes and ethyl acetate (e.g., 9:1 to 4:1) is often effective.
III. Frequently Asked Questions (FAQs)
Q1: What is the expected melting point of pure this compound?
A1: The literature melting point for this compound is in the range of 143-146 °C.[9] A broad melting range or a melting point significantly lower than this indicates the presence of impurities.
Q2: My purified product is an off-white or yellowish solid, not pure white. Is this acceptable?
A2: While a pure white solid is ideal, a slight off-white or yellowish tint may not necessarily indicate significant impurity, especially if other analytical data (NMR, melting point) are clean. This coloration can sometimes be due to trace amounts of highly colored byproducts that are difficult to remove completely.[10] If the color is a concern for your application, a second recrystallization or passing a solution of the compound through a short plug of silica gel or activated carbon can sometimes help.
Q3: How can I confirm the purity of my final product?
A3: A combination of analytical techniques should be used to confirm the purity:
-
Thin Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indication of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR should show the expected signals with no significant impurity peaks.
-
Melting Point Analysis: A sharp melting point within the literature range is a strong indicator of purity.
-
High-Performance Liquid Chromatography (HPLC): This can provide a quantitative measure of purity.
Q4: Can I use reverse-phase chromatography for purification?
A4: Yes, reverse-phase chromatography can be an effective alternative, especially if your impurities are more non-polar than the product. In this case, you would use a non-polar stationary phase (like C18-silica) and a polar mobile phase (e.g., a mixture of acetonitrile and water or methanol and water).
Workflow for Method Selection:
Caption: Decision tree for purification method selection.
IV. References
-
University of California, Los Angeles. Column chromatography. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. How to run column chromatography. Retrieved from [Link]
-
Google Patents. US5344980A - Process for the preparation of 1,3,5-tris(4'-hydroxyaryl)benzene. Retrieved from
-
Google Patents. WO1993014065A1 - Process for preparing 1,3,5- tris(4'-hydroxyphenyl)benzene and its derivatives. Retrieved from
-
Reddit. Go-to recrystallization solvent mixtures : r/Chempros. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. Purification: Tips for Flash Column Chromatography. Retrieved from [Link]
-
PubChem. This compound. Retrieved from [Link]
-
ChemistryViews. Tips and Tricks for the Lab: Column Choices. Retrieved from [Link]
-
Reddit. Purification Troubleshooting : r/Chempros. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Retrieved from [Link]
Sources
- 1. US5344980A - Process for the preparation of 1,3,5-tris(4'-hydroxyaryl)benzene - Google Patents [patents.google.com]
- 2. WO1993014065A1 - Process for preparing 1,3,5- tris(4'-hydroxyphenyl)benzene and its derivatives - Google Patents [patents.google.com]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. web.uvic.ca [web.uvic.ca]
- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 6. Tips and Tricks for the Lab: Column Choices - ChemistryViews [chemistryviews.org]
- 7. Purification [chem.rochester.edu]
- 8. Chromatography [chem.rochester.edu]
- 9. This compound | 7509-20-8 [chemicalbook.com]
- 10. reddit.com [reddit.com]
Common side-products in the synthesis of 1,3,5-Tris(4-methoxyphenyl)benzene
This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3,5-Tris(4-methoxyphenyl)benzene. This document is designed to offer practical, field-proven insights into overcoming common challenges encountered during its synthesis, ensuring both high yield and purity.
Introduction
This compound is a key building block in the development of advanced materials, including organic light-emitting diodes (OLEDs) and porous organic frameworks. Its synthesis, most commonly achieved through the acid-catalyzed cyclotrimerization of 4-methoxyacetophenone, can present several challenges, from low yields to the formation of persistent side-products. This guide will address these issues in a practical, question-and-answer format.
Part 1: Troubleshooting Guide for Acid-Catalyzed Cyclotrimerization
The primary and most direct route to this compound is the acid-catalyzed self-condensation of three molecules of 4-methoxyacetophenone. While seemingly straightforward, this reaction is often accompanied by the formation of several side-products that can complicate purification and reduce yields.
FAQ 1: My reaction yielded a complex mixture of products, not just the desired trimer. What are the likely side-products?
Answer: The acid-catalyzed condensation of acetophenones is a stepwise process, and incomplete reaction or alternative reaction pathways can lead to several impurities. The most common side-products are:
-
Unreacted 4-methoxyacetophenone: Incomplete conversion is a common issue.
-
(E)-1,3-bis(4-methoxyphenyl)but-2-en-1-one (Dypnone Analogue): This is the most prevalent side-product, resulting from the condensation of two molecules of 4-methoxyacetophenone.[1][2] Its formation is a key intermediate step towards the final trimer, and its presence in the final product indicates an incomplete reaction.
-
Higher-Order Condensation Products (Oligomers/Polymers): These are complex mixtures of higher molecular weight species formed from the continued reaction of the dypnone analogue with additional molecules of 4-methoxyacetophenone. These are often observed as amorphous, polymeric material.
Below is a diagram illustrating the formation of the dypnone analogue:
Caption: Formation of the dypnone analogue from two molecules of 4-methoxyacetophenone.
FAQ 2: What causes the formation of the dypnone analogue and how can I minimize it?
Answer: The formation of the dypnone analogue is an inherent part of the reaction mechanism. The key to minimizing its presence in the final product is to drive the reaction to completion. Several factors influence this:
-
Reaction Time: Insufficient reaction time is a primary cause of incomplete conversion. The cyclotrimerization can be slow, and monitoring the reaction by Thin Layer Chromatography (TLC) is crucial.
-
Catalyst Activity: The strength and concentration of the acid catalyst are critical. Common catalysts include sulfuric acid, polyphosphoric acid, and methanesulfonic acid. Ensure the catalyst is fresh and used in the correct stoichiometric amount.
-
Temperature: Higher temperatures generally favor the formation of the trimer. However, excessively high temperatures can lead to charring and the formation of insoluble polymeric byproducts.
Troubleshooting Low Yields:
| Issue | Probable Cause | Recommended Solution |
| Low Conversion | Insufficient reaction time or temperature. | Increase reaction time and/or temperature. Monitor progress by TLC. |
| Inactive or insufficient catalyst. | Use a fresh batch of a strong acid catalyst and ensure correct stoichiometry. | |
| High Dypnone Content | Incomplete reaction. | Prolong the reaction time or increase the reaction temperature. |
| Polymer Formation | Excessively high temperatures or prolonged reaction times at high temperatures. | Optimize the temperature to favor trimerization without promoting polymerization. |
FAQ 3: How can I effectively purify this compound from these side-products?
Answer: A multi-step purification process is often necessary.
Step-by-Step Purification Protocol:
-
Initial Work-up: After the reaction is complete, the mixture is typically quenched with water or a mild base to neutralize the acid catalyst. The crude product will precipitate.
-
Filtration and Washing: The crude solid is collected by vacuum filtration. It should be washed thoroughly with water to remove any remaining acid and inorganic salts, followed by a wash with a solvent in which the desired product is sparingly soluble but the dypnone analogue and unreacted starting material are more soluble (e.g., cold ethanol or methanol).
-
Recrystallization: This is the most critical step for obtaining a pure product.[3][4][5][6][7]
-
Solvent Selection: A solvent system where this compound has high solubility at elevated temperatures and low solubility at room temperature is ideal. Toluene, xylenes, or a mixed solvent system like ethanol/water can be effective.
-
Procedure:
-
Dissolve the crude product in a minimal amount of the hot solvent.
-
If colored impurities are present, a small amount of activated charcoal can be added.
-
Perform a hot filtration to remove any insoluble materials (including charcoal and polymeric byproducts).
-
Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.
-
-
The following diagram outlines the purification workflow:
Caption: Purification workflow for this compound.
Part 2: Alternative Synthesis Route - Suzuki-Miyaura Coupling
While less direct, the Suzuki-Miyaura cross-coupling reaction offers an alternative route to this compound, typically by coupling 1,3,5-trihalobenzene with 4-methoxyphenylboronic acid.
FAQ 4: What are the common side-products when using the Suzuki-Miyaura coupling to synthesize this compound?
Answer: The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction, but it is not without its own set of potential side-products:
-
Incompletely Substituted Products: The reaction proceeds in a stepwise manner, so mono- and di-substituted products (e.g., 1-bromo-3,5-bis(4-methoxyphenyl)benzene) are common impurities if the reaction does not go to completion.
-
Homocoupling Products: The self-coupling of the boronic acid to form 4,4'-dimethoxybiphenyl is a frequent side-reaction, especially in the presence of oxygen or if the catalyst system is not optimal.[8]
-
Protodeboronation Products: The boronic acid can be replaced by a hydrogen atom from the solvent or residual water, leading to the formation of anisole.
-
Dehalogenation Products: The starting 1,3,5-trihalobenzene can be reduced to 1,3-dihalobenzene or monohalobenzene.
The diagram below illustrates the main reaction and a key side-reaction:
Caption: Main reaction and homocoupling side-reaction in the Suzuki-Miyaura synthesis.
FAQ 5: How can I optimize the Suzuki-Miyaura coupling to favor the formation of the desired trisubstituted product?
Answer: Optimizing a Suzuki-Miyaura coupling involves careful control of several parameters:
-
Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is crucial. For sterically hindered couplings, bulky and electron-rich ligands are often preferred.
-
Base: The base plays a critical role in the catalytic cycle.[9] The choice of base (e.g., carbonates, phosphates, hydroxides) can significantly impact the reaction rate and selectivity.
-
Solvent: A degassed solvent is essential to minimize oxygen, which can promote homocoupling. Common solvents include toluene, dioxane, and DMF, often with water as a co-solvent.
-
Stoichiometry: Using a slight excess of the boronic acid can help drive the reaction to completion.
Troubleshooting Suzuki-Miyaura Coupling:
| Issue | Probable Cause | Recommended Solution |
| Incomplete Substitution | Insufficient reaction time or temperature. | Increase reaction time and/or temperature. |
| Catalyst deactivation. | Use a more robust catalyst/ligand system. Ensure anaerobic conditions. | |
| High Homocoupling | Presence of oxygen. | Thoroughly degas all solvents and reagents. Maintain an inert atmosphere. |
| Suboptimal catalyst or base. | Screen different palladium catalysts, ligands, and bases. | |
| Low Overall Yield | Protodeboronation or dehalogenation. | Use anhydrous solvents and ensure the base is not excessively strong. |
FAQ 6: What is a suitable purification strategy for the product of a Suzuki-Miyaura reaction?
Answer: Purification typically involves chromatography followed by recrystallization.
-
Work-up: The reaction mixture is usually partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine and dried.
-
Column Chromatography: This is often necessary to separate the desired product from the incompletely substituted and homocoupling byproducts. A silica gel column with a gradient elution of hexane and ethyl acetate is a common choice.
-
Recrystallization: The final product can be further purified by recrystallization from a suitable solvent to remove any remaining impurities.
References
-
Recrystallization. (n.d.). Retrieved from [Link]
-
Perrin, C. L., & Chang, K.-L. (n.d.). The Complete Mechanism of an Aldol Condensation. eScholarship. Retrieved from [Link]
-
Recrystallization. (n.d.). Retrieved from [Link]
- Guthrie, J. P., & Wang, X.-P. (1991). The aldol condensation of acetophenone with acetone. Canadian Journal of Chemistry, 69(3), 339–347.
- Guthrie, J. P., & Wang, X.-P. (1992). The aldol condensation of acetone with acetophenone. Canadian Journal of Chemistry, 70(4), 1041–1054.
- Lima, C. F. R. A. C., Rodrigues, A. S. M. C., Silva, V. L. M., Silva, A. M. S., & Santos, L. M. N. B. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
-
Myers, A. G. (n.d.). The Suzuki Reaction. Retrieved from [Link]
-
Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. (n.d.). Retrieved from [Link]
-
Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. (n.d.). Request PDF. Retrieved from [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]
-
Synthesis and structure of (E)-N-(4-methoxyphenyl)-2-[4-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy]acetamide. (n.d.). IUCr. Retrieved from [Link]
-
Aldol Condensation Mechanism - Organic Chemistry. (2011, April 15). YouTube. Retrieved from [Link]
-
What are the byproducts in a Suzuki reaction? (2017, July 23). Chemistry Stack Exchange. Retrieved from [Link]
-
(2Z)-1,3-Bis(4-methoxyphenyl)-2-buten-1-one. (n.d.). PubChem. Retrieved from [Link]
-
RECRYSTALLIZATION. (n.d.). ResearchGate. Retrieved from [Link]
-
(2E,2′E)-3-(4-{[4-(4-Hydroxy-3-methoxyphenyl)but-2-en-1-yl]oxy}phenyl). (n.d.). MDPI. Retrieved from [Link]
-
Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. (n.d.). arkat usa. Retrieved from [Link]
-
Purification by Recrystallization. (n.d.). CUNY. Retrieved from [Link]
Sources
- 1. escholarship.org [escholarship.org]
- 2. m.youtube.com [m.youtube.com]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. rubingroup.org [rubingroup.org]
- 5. mt.com [mt.com]
- 6. researchgate.net [researchgate.net]
- 7. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 8. researchgate.net [researchgate.net]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
Stability of 1,3,5-Tris(4-methoxyphenyl)benzene under different reaction conditions
Technical Support Center: Stability of 1,3,5-Tris(4-methoxyphenyl)benzene
Welcome to the technical support guide for this compound (TMPB). This document provides in-depth answers to frequently asked questions and troubleshooting guidance for researchers and drug development professionals working with this C3-symmetric molecule. The advice herein is grounded in established chemical principles and field-proven insights to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Acidic Conditions: Is TMPB prone to degradation in the presence of acids?
Short Answer: Yes, under specific conditions. While TMPB is stable in dilute, non-nucleophilic acids, it is susceptible to demethylation by strong acids, especially at elevated temperatures.
In-Depth Explanation: The ether linkages of the methoxy groups are the primary sites of vulnerability under acidic conditions. Strong protonating acids, particularly in the presence of a good nucleophile (like halide ions), can initiate an SN2 or SN1-type cleavage of the methyl-oxygen bond. For instance, patents describing the synthesis of the related compound 1,3,5-tris(4'-hydroxyphenyl)benzene (THPB) explicitly mention the demethylation of TMPB using concentrated hydrochloric acid.[1][2] This indicates that prolonged exposure to strong, nucleophilic acids will convert the methoxy groups to hydroxyl groups.
Troubleshooting Guide: Suspected Acid-Induced Degradation
-
Symptom: You observe a new, more polar spot on your Thin Layer Chromatography (TLC) plate that was not present in the starting material.
-
Symptom: Post-reaction Nuclear Magnetic Resonance (NMR) analysis shows a decrease in the integration of the methoxy signal (typically around 3.8 ppm) and the potential appearance of a broad singlet corresponding to a phenolic -OH.
-
Symptom: Mass Spectrometry (MS) data shows a peak corresponding to the mass of the demethylated product(s) (mono-, di-, or tri-hydroxylated species).
Validation Protocol: Testing Acid Stability
-
Setup: Dissolve a small amount of TMPB (e.g., 10 mg) in a suitable inert solvent (e.g., dioxane or toluene, 1 mL).
-
Control: Spot a sample of this solution on a TLC plate.
-
Experiment: Add the acid of concern (e.g., 1-2 equivalents or a representative concentration).
-
Monitoring: Stir the reaction at the intended experimental temperature. Take aliquots at regular intervals (e.g., 1h, 4h, 12h) and monitor the reaction progress by TLC or LC-MS.
-
Analysis: Compare the chromatograms over time. The appearance of new, lower Rf spots indicates degradation.
Basic Conditions: How does TMPB behave in the presence of a base?
Short Answer: It is highly stable.
In-Depth Explanation: The core aromatic structure and the ether linkages of TMPB are generally inert to a wide range of basic conditions. Unlike esters or other base-labile groups, ethers and aryl rings do not have a plausible mechanism for degradation under typical basic conditions (e.g., NaOH, K2CO3, triethylamine) used in organic synthesis. Degradation would require exceptionally harsh conditions (e.g., organometallic bases at high temperatures) that are not common in standard laboratory workflows.
Troubleshooting Guide: Issues in Basic Reactions If you are observing decomposition of TMPB in a basic reaction, it is highly probable that another reagent in the mixture is responsible for the degradation, or that the starting material is impure.
-
Action: Re-purify the TMPB starting material.
-
Action: Run a control experiment containing only TMPB, the base, and the solvent under the reaction conditions to confirm the stability of TMPB itself.
Oxidative Conditions: Is TMPB sensitive to oxidizing agents?
Short Answer: Yes, it can be, particularly with strong oxidants.
In-Depth Explanation: The benzene rings in TMPB are electron-rich due to the three electron-donating methoxy groups. This high electron density makes the molecule susceptible to oxidation.
-
Strong Oxidants (e.g., KMnO4, RuO4, O3): These agents can lead to oxidative cleavage of the aromatic rings, resulting in a complex mixture of degradation products.
-
Milder Oxidants (e.g., DDQ, CAN): These may be tolerated to some extent, but unwanted side reactions, such as oxidative coupling or the formation of quinone-like structures, are possible, especially under forcing conditions.
Troubleshooting Guide: Suspected Oxidative Decomposition
-
Symptom: The reaction mixture darkens significantly or changes color unexpectedly upon addition of the oxidant.
-
Symptom: TLC analysis shows a complex mixture of products or streaking, indicating the formation of multiple, often polar, byproducts.
-
Symptom: Significant loss of starting material without the clean formation of the desired product.
Workflow for Assessing Oxidative Instability
Caption: Troubleshooting workflow for oxidative instability.
Reductive Conditions: Can the aromatic rings of TMPB be reduced?
Short Answer: Generally, no, except under forcing catalytic hydrogenation conditions.
In-depth Explanation: The aromatic rings of TMPB are resistant to reduction by common chemical reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). However, catalytic hydrogenation (e.g., H2 gas with catalysts like Pd, Pt, or Rh) at high pressures and/or temperatures can reduce the benzene rings to their corresponding cyclohexane derivatives. This is consistent with findings for the parent compound, 1,3,5-triphenylbenzene, which can be electrochemically reduced to 1,3,5-triphenylcyclohexane.[3]
Troubleshooting Guide: Evaluating Stability to Catalytic Hydrogenation
-
When to Test: If your synthetic route requires a hydrogenation step to reduce another functional group in the presence of the TMPB core.
-
Protocol:
-
Perform a small-scale analytical hydrogenation on TMPB alone using the planned catalyst, pressure, and temperature.
-
Monitor the reaction by 1H NMR.
-
Analysis: The disappearance or reduction of signals in the aromatic region (typically 6.8-7.8 ppm) indicates that the TMPB core is being reduced. If this occurs, alternative, milder reduction methods should be explored.
-
Thermal and Photochemical Stability: How stable is TMPB to heat and light?
Short Answer: It exhibits good thermal stability but, like most aromatic compounds, can be sensitive to UV light.
In-depth Explanation:
-
Thermal Stability: TMPB has a relatively high melting point of 143-146 °C.[4] The triphenylbenzene core is known for its rigidity and robustness, which contributes to high thermal stability. Materials derived from similar structures, such as Covalent Organic Frameworks (COFs), often show excellent thermal stability, sometimes up to 450 °C.[5]
-
Photochemical Stability: The extensive π-conjugated system in TMPB absorbs UV radiation. Prolonged exposure to high-energy light can lead to photochemical reactions, including dimerization, isomerization, or slow degradation.
Best Practices for Storage and Handling:
-
Storage: Store solid TMPB in an amber vial or in the dark to prevent photodegradation.
-
In Solution: For reactions that are sensitive to light, it is advisable to wrap the reaction flask in aluminum foil.
-
Photochemical Reactions: If using TMPB in a photochemical experiment, run a control where a solution of TMPB is irradiated under the reaction conditions (same solvent, temperature, and light source) to quantify its stability and identify any potential photoproducts.
Summary of Stability Data
| Condition | Reagents / Environment | Stability | Potential Degradation Pathway |
| Strong Acid | Conc. HCl, HBr, HI (with heat) | Low | Cleavage of methoxy ether to phenol |
| Weak Acid | Dilute HCl, Acetic Acid | High | Generally stable |
| Base | NaOH, K2CO3, Et3N | High | Inert under typical conditions |
| Oxidation | KMnO4, O3, RuO4 | Low | Aromatic ring cleavage |
| Reduction | NaBH4, LiAlH4 | High | Inert |
| Reduction | H2 / Pd, Pt (high pressure/temp) | Moderate | Reduction of aryl rings to cyclohexyl |
| Thermal | Up to melting point and beyond | High | Very stable core structure |
| Photochemical | UV light | Moderate | Potential for slow degradation/side reactions |
Potential Degradation Pathways
Caption: Primary degradation pathways for TMPB.
References
-
Eawag-BBD. (2004). 1,2,4-Trichlorobenzene (an/aerobic) Pathway Map. Retrieved from [Link]
- US Patent US5344980A. (1994). Process for the preparation of 1,3,5-tris(4'-hydroxyaryl)benzene. Google Patents.
- WO Patent WO1993014065A1. (1993). Process for preparing 1,3,5- tris(4'-hydroxyphenyl)benzene and its derivatives. Google Patents.
- Simonet, J., & Lund, H. (1977). Electrochemical Reduction of 1,3,5-Triphenylbenzene to 1,3,5-Triphenylcyclohexane. Acta Chemica Scandinavica, B 31, 909-911.
-
Sander, P., Wittich, R. M., Fortnagel, P., Wilkes, H., & Francke, W. (1991). Aerobic degradation pathway of 1,2,4-trichlorobenzene. ResearchGate. Retrieved from [Link]
- Ma, P. T., et al. (2012). The first tritopic bridging ligand 1,3,5-tris(4-carboxyphenyl)-benzene (H3BTB) functionalized porous polyoxometalate-based metal–organic framework (POMOF): from design, synthesis to electrocatalytic properties. Dalton Transactions, 41(31), 9436-9442.
- Nikpassand, M., & Zare, K. (2017). A new Method for the Preparation of 1, 3, 5-Triarylbenzenes Catalyzed by Nanoclinoptilolite/HDTMA. Journal of Nanostructures, 7(1), 1-8.
-
Krooneman, J., et al. (1996). Brief summary of various metabolic pathways for the degradation of 3CBA... ResearchGate. Retrieved from [Link]
-
Field, J. A., & Sierra-Alvarez, R. (2008). Diagram showing possible degradation pathways for chlorobenzenes. ResearchGate. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Eawag-BBD. (n.d.). Chlorobenzene Degradation Pathway. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Electronic Chemical Applications of 1,3,5-tris(4-pyridyl)benzene. Retrieved from [Link]
- Al-Malki, J. S., et al. (2023). Molecular Spectroscopy Evidence of 1,3,5-Tris(4-carboxyphenyl)benzene Binding to DNA: Anticancer Potential along with the Comparative Binding Profile of Intercalation via Modeling Studies. Molecules, 28(3), 1120.
-
PubChem. (n.d.). 1,3,5-Tris(4-hydroxyphenyl)benzene. National Center for Biotechnology Information. Retrieved from [Link]
-
CD Bioparticles. (n.d.). 1,3,5-Tris (4-formylphenyl)benzene. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure of 1,3,5-Tris(4-carboxyphenyl)benzene. Retrieved from [Link]
-
PubChem. (n.d.). 1,3,5-Tris(4-formylphenyl)benzene. National Center for Biotechnology Information. Retrieved from [Link]
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- 1. US5344980A - Process for the preparation of 1,3,5-tris(4'-hydroxyaryl)benzene - Google Patents [patents.google.com]
- 2. WO1993014065A1 - Process for preparing 1,3,5- tris(4'-hydroxyphenyl)benzene and its derivatives - Google Patents [patents.google.com]
- 3. electrochem.org [electrochem.org]
- 4. This compound | 7509-20-8 [chemicalbook.com]
- 5. ossila.com [ossila.com]
Troubleshooting guide for the synthesis of 1,3,5-Tris(4-methoxyphenyl)benzene derivatives
Technical Support Center: Synthesis of 1,3,5-Tris(4-methoxyphenyl)benzene Derivatives
Welcome to the technical support center for the synthesis of this compound and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges encountered during the synthesis of these star-shaped molecules, providing in-depth troubleshooting advice and answers to frequently asked questions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue 1: Low or No Yield of the Desired this compound Product
Question: My cyclotrimerization of 4-methoxyacetophenone is resulting in a very low yield or no product at all. What are the likely causes and how can I improve the outcome?
Answer:
Low yields in the acid-catalyzed cyclotrimerization of acetophenones are a common issue. The reaction involves the condensation of three ketone molecules to form a central benzene ring.[1] Several factors can impede this process.
Potential Causes & Solutions:
-
Insufficient Acid Strength or Concentration: The acid catalyst is crucial for promoting the condensation reaction. If the acid is too weak or its concentration is too low, the reaction may not proceed efficiently.
-
Troubleshooting:
-
Catalyst Choice: While sulfuric acid is commonly used, other strong acids like methanesulfonic acid or a mixture of sulfuric acid and potassium pyrosulfate can be more effective.[1][2]
-
Catalyst Loading: Ensure you are using a sufficient catalytic amount. For reactions with methanesulfonyl chloride and methanesulfonic acid, these can also act as water scavengers, driving the equilibrium towards the product.[2]
-
Anhydrous Conditions: The presence of water can interfere with the condensation reaction. Ensure all glassware is oven-dried and reagents are anhydrous.
-
-
-
Suboptimal Reaction Temperature and Time: Like many organic reactions, temperature plays a critical role.
-
Troubleshooting:
-
Temperature Optimization: The reaction often requires elevated temperatures to proceed at a reasonable rate. A typical range is 100-150°C. However, excessively high temperatures can lead to decomposition. It's advisable to perform small-scale experiments to determine the optimal temperature for your specific derivative.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will help you determine the optimal reaction time and prevent product degradation from prolonged heating.
-
-
-
Purity of Starting Material: Impurities in the 4-methoxyacetophenone can inhibit the catalyst or lead to unwanted side reactions.
-
Troubleshooting:
-
Purification: Purify the starting material by recrystallization or distillation before use.
-
Characterization: Confirm the purity of your starting material using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Issue 2: Formation of Significant Side Products in Suzuki Coupling Reactions for Derivative Synthesis
Question: I am attempting to synthesize a derivative of 1,3,5-Tris(halophenyl)benzene via Suzuki coupling with a boronic acid, but I'm observing significant amounts of homocoupled and dehalogenated byproducts. How can I minimize these?
Answer:
The Suzuki-Miyaura cross-coupling is a powerful tool for C-C bond formation, but it is susceptible to side reactions.[3] Homocoupling of the boronic acid and dehalogenation of the aryl halide are common culprits.
Potential Causes & Solutions:
-
Oxygen Contamination: The presence of oxygen can lead to the oxidative homocoupling of the boronic acid.
-
Troubleshooting:
-
Thorough Degassing: It is critical to thoroughly degas the reaction mixture. This can be achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent for 15-20 minutes before adding the palladium catalyst.[4]
-
Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction.
-
-
-
Catalyst Decomposition: The palladium catalyst can decompose, forming palladium black, which is inactive. This is often indicated by the reaction mixture turning black immediately.[5]
-
Troubleshooting:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands.[5][6] These ligands can stabilize the palladium catalyst and improve its activity.
-
Temperature Control: Avoid excessively high temperatures which can accelerate catalyst decomposition.[1]
-
-
-
Instability of the Boronic Acid: Boronic acids can undergo protodeboronation, where the boronic acid group is replaced by a hydrogen atom. This is often caused by the presence of water or strong bases.[6]
-
Troubleshooting:
-
Use of Boronic Esters: Consider using more stable boronic esters, such as pinacol (BPin) esters, which are less prone to decomposition.[6]
-
Anhydrous Conditions: Use anhydrous solvents and reagents to minimize water content.[6]
-
Base Selection: The choice of base is crucial. While aqueous bases like K₂CO₃ are common, anhydrous bases like K₃PO₄ might be more suitable if protodeboronation is a significant issue.[1][6]
-
-
Workflow for Troubleshooting Suzuki Coupling Reactions
Below is a systematic workflow to diagnose and resolve common issues in Suzuki coupling for the synthesis of this compound derivatives.
Caption: Troubleshooting workflow for Suzuki coupling reactions.
Issue 3: Difficulty in Purification of the Final Product
Question: My crude product is a complex mixture, and I'm struggling to isolate the pure this compound derivative. What purification strategies are most effective?
Answer:
The purification of star-shaped molecules can be challenging due to their high molecular weight and potential for aggregation.[7] A combination of techniques is often necessary.
Recommended Purification Protocol:
-
Initial Workup: After the reaction is complete, perform a standard aqueous workup to remove inorganic salts and water-soluble impurities. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[6]
-
Column Chromatography: This is typically the most effective method for separating the desired product from starting materials and byproducts.
-
Stationary Phase: Silica gel is the most common choice.
-
Mobile Phase: A gradient elution is often necessary. Start with a non-polar solvent (e.g., hexane or heptane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or dichloromethane). The optimal solvent system will depend on the specific polarity of your derivative.
-
-
Recrystallization: If column chromatography does not yield a sufficiently pure product, recrystallization can be a powerful final purification step.
-
Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvent systems for this class of compounds include ethanol/water mixtures or toluene.[8]
-
-
Purity Analysis: After purification, confirm the purity of your product using analytical techniques such as:
-
NMR Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and assessing purity.[8]
-
HPLC: High-Performance Liquid Chromatography can provide a quantitative measure of purity.
-
Mass Spectrometry: To confirm the molecular weight of the desired product.
-
Data Summary Table: Common Reaction Conditions
| Reaction Type | Key Reagents | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Cyclotrimerization | 4-Methoxyacetophenone | H₂SO₄ or CH₃SO₃H | - | Neat or high-boiling solvent | 100-150 | 20-60[1] |
| Suzuki Coupling | 1,3,5-Tris(4-bromophenyl)benzene, Arylboronic acid | Pd(PPh₃)₄ or Pd₂(dba)₃/SPhos | K₂CO₃ or K₃PO₄ | Toluene/H₂O or Dioxane/H₂O | 80-110 | 70-95[5][6] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Cyclotrimerization
-
To a round-bottom flask equipped with a reflux condenser, add 4-methoxyacetophenone (1.0 eq).
-
Slowly add concentrated sulfuric acid (catalytic amount) with stirring.
-
Heat the reaction mixture to 120°C and maintain for 4-6 hours, monitoring by TLC.
-
After completion, cool the mixture to room temperature and pour it into a beaker of ice water.
-
Collect the resulting precipitate by vacuum filtration and wash thoroughly with water.
-
Purify the crude product by recrystallization from ethanol.
Protocol 2: General Procedure for Suzuki Coupling
-
In an oven-dried Schlenk flask, combine 1,3,5-Tris(4-bromophenyl)benzene (1.0 eq), the corresponding arylboronic acid (3.3 eq), and the base (e.g., K₂CO₃, 6.0 eq).
-
Add the solvent system (e.g., toluene/water 4:1).
-
Degas the mixture by bubbling argon through the solution for 20 minutes.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) under a positive pressure of argon.
-
Heat the reaction to 90°C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
-
Dias, F. B., et al. (2019). Design of Linear and Star-Shaped Macromolecular Organic Semiconductors for Photonic Applications. Accounts of Chemical Research, 52(7), 1899-1910. [Link]
- Talley, J. J. (1993). Process for preparing 1,3,5-tris(4'-hydroxyphenyl)benzene and its derivatives.
- Talley, J. J. (1994). Process for the preparation of 1,3,5-tris(4'-hydroxyaryl)benzene.
-
Various Authors. (2014). How can I solve my problem with Suzuki coupling? ResearchGate. [Link]
-
Various Authors. (2021). Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]
- Tayebeea, R., et al. (n.d.). A new Method for the Preparation of 1, 3, 5-Triarylbenzenes Catalyzed by Nanoclinoptilolite/HDTMA. [No source provided in search results].
-
Lee, S. H., & Lee, J. Y. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Molecules, 27(24), 8963. [Link]
Sources
- 1. US5344980A - Process for the preparation of 1,3,5-tris(4'-hydroxyaryl)benzene - Google Patents [patents.google.com]
- 2. WO1993014065A1 - Process for preparing 1,3,5- tris(4'-hydroxyphenyl)benzene and its derivatives - Google Patents [patents.google.com]
- 3. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. rsc.org [rsc.org]
Technical Support Center: Storage and Handling of 1,3,5-Tris(4-methoxyphenyl)benzene
Welcome to the technical support center for 1,3,5-Tris(4-methoxyphenyl)benzene (CAS 7509-20-8). This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and purity of this critical research material. As an electron-rich aromatic compound, its handling and storage are paramount to preventing degradation and ensuring experimental reproducibility. This document provides in-depth, field-proven insights into potential issues, their underlying causes, and validated protocols for mitigation.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the stability and handling of this compound.
Q1: What are the ideal storage conditions for long-term stability? For optimal long-term stability, this compound should be stored at -20°C to 4°C in a dark, dry, and inert environment . The material should be kept in a tightly sealed, light-resistant container (e.g., an amber glass vial) and the headspace should be purged with an inert gas like argon or nitrogen before sealing. Storing inside a desiccator will further protect it from moisture.[1]
Q2: My once-white powder of this compound has turned slightly yellow. What happened and is it still usable? A yellow or brownish discoloration is a common visual indicator of oxidative degradation . The methoxy groups on the benzene rings are electron-donating, which activates the aromatic system and makes it more susceptible to oxidation by atmospheric oxygen.[2][3] This process can be accelerated by exposure to light and ambient temperatures.[4][5] While the material may still be predominantly the desired compound, the presence of colored impurities signifies a drop in purity. We strongly recommend performing a purity analysis via HPLC or NMR before use. If the purity is no longer acceptable, repurification or disposal is advised.
Q3: I'm observing new, more polar peaks in my reverse-phase HPLC chromatogram. What are they? The appearance of new, earlier-eluting (more polar) peaks in a reverse-phase HPLC analysis is a classic sign of degradation. These impurities are likely phenolic compounds, such as 1,3,5-Tris(4-hydroxyphenyl)benzene, resulting from the hydrolysis or oxidative demethylation of the methoxy ether groups.[6][7] These hydroxylated derivatives are significantly more polar than the parent compound.
Q4: Can I store this compound on the lab bench for a few weeks? Short-term benchtop storage is strongly discouraged. The combined exposure to laboratory lighting, atmospheric oxygen, and fluctuating humidity creates an ideal environment for accelerated degradation.[1][8] Ethers, in general, are sensitive to air and light and should be stored in tightly closed containers away from heat and ignition sources.[9] For multi-day or multi-week experiments, it is best to weigh out the required amount and promptly return the stock container to its recommended long-term storage conditions.
Q5: What is the primary degradation pathway I should be concerned about? The most significant and rapid degradation pathway is oxidation , facilitated by the electron-rich nature of the methoxy-substituted benzene rings.[4][10] Photodegradation is also a major concern, as aromatic compounds can absorb UV light, leading to the formation of reactive radical species.[5][11] While hydrolysis of the ether linkage is possible, it typically occurs more slowly unless acidic or basic contaminants are present.[7]
Section 2: In-Depth Troubleshooting Guides
This section provides structured workflows for diagnosing and addressing common degradation issues.
Issue 1: Visual Change in Solid Material
-
Symptom: The white, crystalline solid has developed a yellow or brown tint, or has become clumpy.
-
Primary Suspect: Oxidation and/or moisture absorption.
-
Causality: The methoxy groups activate the benzene rings, making them susceptible to oxidation which often produces colored byproducts.[12] Clumping indicates the absorption of atmospheric moisture, which can also facilitate hydrolytic degradation.
Caption: Workflow for addressing visually degraded material.
Issue 2: Analytical Evidence of Degradation
-
Symptom: Unexplained peaks appear in analytical data (HPLC, GC-MS, NMR) that were not present in the initial analysis.
-
Primary Suspects: Oxidation, photodegradation, or hydrolysis.
-
Causality: Each degradation pathway produces distinct byproducts. For example, oxidation can lead to ring-hydroxylated or quinone-like structures, while hydrolysis yields phenols. Photodegradation can result in a complex mixture of radical-induced products, including dimers.[5]
| Analytical Observation | Potential Cause(s) | Likely Degradation Product(s) | Recommended Confirmatory Analysis |
| Reverse-Phase HPLC: New peak(s) with shorter retention time. | Hydrolysis, Oxidation | Phenolic compounds (e.g., 1,3,5-Tris(4-hydroxyphenyl)benzene).[6] | LC-MS to confirm mass |
| ¹H NMR: Broad singlet appearing in the 5-9 ppm range. | Hydrolysis, Oxidation | Phenolic -OH protons. | D₂O exchange to confirm -OH |
| ¹H NMR: Diminished integral value for methoxy protons (~3.8 ppm). | Hydrolysis, Oxidation | Demethylation of one or more methoxy groups. | Compare integrals to aromatic region |
| FTIR: New broad peak appears around 3200-3500 cm⁻¹. | Hydrolysis, Moisture | O-H stretch from phenolic groups or absorbed water. | Dry sample under vacuum and re-analyze |
| GC-MS: Complex mixture of new, higher molecular weight peaks. | Photodegradation | Dimerized or rearranged products. | High-Resolution Mass Spectrometry |
Section 3: Standard Operating Protocols
Adherence to standardized protocols is the most effective way to prevent degradation.
Protocol 1: Recommended Long-Term Storage Procedure
-
Work Environment: Perform all aliquoting in a low-humidity environment, preferably within a glovebox or on a bench flushed with inert gas.
-
Aliquot Material: To avoid repeated warming/cooling and atmospheric exposure of the bulk material, aliquot the compound into smaller, single-use quantities in amber glass vials.
-
Inert Atmosphere: Purge the headspace of each vial with a gentle stream of dry argon or nitrogen for 30-60 seconds.
-
Seal Securely: Immediately cap the vial tightly. For maximum protection, wrap the cap-vial interface with Parafilm®.
-
Label Clearly: Label each vial with the compound name, date of storage, and aliquot amount.
-
Store Properly: Place the sealed vials inside a secondary container within a desiccator. Store the entire assembly at the recommended temperature (-20°C is ideal for maximum shelf-life).
Protocol 2: Routine Purity Assessment by HPLC
This protocol provides a baseline method for monitoring the stability of the compound over time.
-
Sample Preparation: Prepare a stock solution of ~1 mg/mL in a suitable solvent (e.g., Acetonitrile or Tetrahydrofuran). Dilute to a working concentration of ~50 µg/mL with the mobile phase.
-
HPLC Conditions (Example Method):
-
Column: C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic, 70:30 Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV-Vis at 254 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: Run a blank (mobile phase) followed by your sample. The main peak for this compound should be sharp and symmetrical.
-
Interpretation: Record the purity as the area percentage of the main peak. Compare this value to the initial Certificate of Analysis and previous checks. A decrease of >2% purity or the appearance of new peaks >0.1% suggests degradation has occurred.
Section 4: Understanding the Degradation Mechanisms
A deeper understanding of the chemical processes behind degradation allows for more intuitive and effective preventative measures.
Caption: Primary degradation pathways for the target compound.
-
Oxidative Degradation: The three methoxy groups are powerful activating groups that donate electron density into the benzene rings, making the system electron-rich.[3][12] This high electron density makes the molecule vulnerable to attack by electrophilic oxidants, most notably atmospheric oxygen, especially in the presence of light or trace metal impurities which can catalyze the process.[2][4]
-
Photodegradation: Aromatic systems inherently absorb ultraviolet light.[5] This absorption can excite the molecule to a higher energy state, leading to the homolytic cleavage of bonds and the formation of highly reactive free radicals. These radicals can then initiate chain reactions, resulting in a complex mixture of degradation products.[11]
-
Hydrolytic Degradation: The C-O bond of the aryl ether is generally stable but can be cleaved under acidic conditions in the presence of water.[6][7] While less common under neutral storage, acidic impurities remaining from synthesis can catalyze this process over time, leading to the formation of the corresponding phenol.
By controlling the storage environment—eliminating light, oxygen, and moisture—these degradation pathways can be significantly inhibited, ensuring the long-term integrity of your valuable research material.
References
- PubMed. (n.d.).
- ResearchGate. (n.d.).
- Hakim Sabzevari University. (n.d.).
- Brainly.in. (2023). Write a brief note on safe handling and storage of ether?
- PubChem. (n.d.). This compound.
- Google Patents. (n.d.). US5344980A - Process for the preparation of 1,3,5-tris(4'-hydroxyaryl)benzene.
- Journal of the American Chemical Society. (n.d.).
- Cargo Handbook. (n.d.). Ether.
- Conjugated. (2017).
- Chemwin. (n.d.).
- Environment, Health & Safety - University of Tennessee. (n.d.). Use of Ether.
- ResearchGate. (n.d.). A mechanism showing the hydrolysis of the methoxy groups.
- Chemistry LibreTexts. (2023).
- ResearchGate. (n.d.). Photodegradation study of some triazine-type herbicides.
- PubMed. (n.d.). The modelling of trichloroethene photodegradation in Brij 35 surfactant by two-stage reaction.
- CBSE Academic. (n.d.). SAMPLE PAPER (2023 -24).
Sources
- 1. Ether use and preservation instructions, so that life is more secure and assured-Chemwin [en.888chem.com]
- 2. Synthesis of methoxy-substituted phenols by peracid oxidation of the aromatic ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. sharadpra.wordpress.com [sharadpra.wordpress.com]
- 5. researchgate.net [researchgate.net]
- 6. US5344980A - Process for the preparation of 1,3,5-tris(4'-hydroxyaryl)benzene - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. ehs.wisc.edu [ehs.wisc.edu]
- 9. brainly.in [brainly.in]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The modelling of trichloroethene photodegradation in Brij 35 surfactant by two-stage reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cbseacademic.nic.in [cbseacademic.nic.in]
Validation & Comparative
A Comparative Guide to Hole-Transporting Materials Based on the 1,3,5-Tris(4-methoxyphenyl)benzene Core
In the pursuit of highly efficient and stable perovskite solar cells (PSCs), the hole-transporting material (HTM) plays a critical role in extracting and transporting positive charge carriers from the perovskite absorber layer to the electrode.[1][2] For years, 2,2′,7,7′-tetrakis(N,N-di-p-methoxyphenylamine)-9,9′-spirobifluorene (spiro-OMeTAD) has been the benchmark HTM, contributing to record power conversion efficiencies (PCEs).[3][4] However, the elaborate synthesis, high cost, and need for dopants that can compromise long-term stability have fueled the search for alternative materials.[4] This guide presents a comparative analysis of a promising class of HTMs built upon the 1,3,5-Tris(4-methoxyphenyl)benzene core, offering a pathway to potentially more cost-effective and stable PSCs.
The this compound scaffold provides a star-shaped, planar core which can be functionalized at the periphery to tune the material's optoelectronic and physical properties. This structural motif allows for the synthesis of a variety of derivatives with tailored highest occupied molecular orbital (HOMO) energy levels, hole mobility, and film-forming characteristics.
Comparative Analysis of Key Performance Parameters
The efficacy of an HTM is determined by a confluence of factors, including its energy level alignment with the perovskite, hole mobility, conductivity, and its ability to form a uniform, pinhole-free layer. Here, we compare derivatives of the this compound core with the incumbent spiro-OMeTAD.
| Material | HOMO Level (eV) | Hole Mobility (cm² V⁻¹ s⁻¹) | PCE of Device (%) | Reference |
| Spiro-OMeTAD | ~ -5.22 | 10⁻⁴ - 10⁻⁵ | > 25% (doped) | [3][5][6] |
| TPB-MeOTAD | -5.25 | Not Reported | 12.14% (non-optimized) | [7] |
| TPB-PTZ | -5.19 | Not Reported | 4.32% (non-optimized) | [7] |
| KR131 | -5.15 | Not Reported | > 18% | [8] |
TPB-MeOTAD and TPB-PTZ are derivatives of 1,3,5-triphenylbenzene where the peripheral groups are 4,4'-dimethoxydiphenylamine and phenothiazine, respectively.[7] The lower HOMO energy level of TPB-MeOTAD compared to spiro-OMeTAD suggests favorable hole injection from the perovskite layer.[7] While the reported PCEs are not yet on par with optimized spiro-OMeTAD devices, the potential for cost-effective synthesis makes these materials intriguing alternatives.[7] KR131 , a triazatruxene-based HTM with a similar star-shaped structure, has demonstrated a remarkable PCE of over 18%, showcasing the potential of this molecular design.[8] The efficient hole injection observed in triazatruxene-based HTMs, which is superior to that of spiro-OMeTAD, further highlights the promise of this structural class.[8]
Experimental Section: Synthesis and Characterization Protocols
The synthesis of the this compound core can be achieved through a p-TsOH·H₂O-catalyzed cyclotrimerization of 4-methoxyacetophenone under solvent-free conditions, presenting an environmentally friendly and efficient method.[9] Peripheral functional groups can then be introduced through reactions like the Buchwald-Hartwig amination.[7]
Characterization of Hole-Transporting Materials
Accurate characterization of the electrochemical and charge transport properties of novel HTMs is paramount for predicting their performance in a solar cell.
Protocol 1: Cyclic Voltammetry (CV) for HOMO Level Determination
Cyclic voltammetry is a widely used electrochemical technique to determine the oxidation potential of a material, from which the HOMO energy level can be estimated.[10]
Materials:
-
HTM sample
-
Anhydrous, degassed solvent (e.g., dichloromethane or acetonitrile)
-
Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆)
-
Three-electrode electrochemical cell (working electrode: glassy carbon or platinum; reference electrode: Ag/AgCl or saturated calomel electrode (SCE); counter electrode: platinum wire)
-
Potentiostat
Procedure:
-
Dissolve the HTM sample in the solvent to a concentration of approximately 1 mM.
-
Add the supporting electrolyte to the solution.
-
Assemble the three-electrode cell and purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.
-
Perform the cyclic voltammetry scan, sweeping the potential from an initial value where no reaction occurs to a potential sufficiently positive to oxidize the HTM, and then reversing the scan. A typical scan rate is 100 mV/s.[11]
-
Record the voltammogram and determine the onset oxidation potential (E_ox).
-
The HOMO level can be estimated using the following equation, referencing the ferrocene/ferrocenium (Fc/Fc⁺) redox couple as an internal standard: HOMO (eV) = -e [E_ox (vs Fc/Fc⁺) + 4.8]
Workflow for HOMO Level Determination using Cyclic Voltammetry
Caption: Workflow for determining the HOMO energy level of an HTM using cyclic voltammetry.
Protocol 2: Space-Charge-Limited Current (SCLC) for Hole Mobility Measurement
The SCLC method is a reliable technique to determine the charge carrier mobility of a material by analyzing the current-voltage characteristics of a single-carrier device.[12][13][14]
Device Structure: ITO / PEDOT:PSS / HTM / Au
Procedure:
-
Fabricate a hole-only device with the structure indicated above.
-
Measure the current density-voltage (J-V) characteristics of the device in the dark.
-
Plot the J-V curve on a log-log scale. The curve should exhibit a trap-free SCLC regime, which is characterized by a J ∝ V² relationship.[14]
-
The hole mobility (μ) can be calculated from the Mott-Gurney law for the trap-free SCLC region:[13] J = (9/8) * ε₀ * εᵣ * μ * (V²/L³) where:
-
J is the current density
-
ε₀ is the permittivity of free space
-
εᵣ is the relative dielectric constant of the material
-
V is the applied voltage
-
L is the thickness of the HTM layer
-
Logical Flow for SCLC Measurement and Analysis
Caption: A flowchart outlining the process of determining hole mobility via SCLC measurements.
Device Fabrication and Performance Evaluation
To provide a comprehensive comparison, the synthesized HTMs must be incorporated into perovskite solar cells and their performance metrics evaluated.
Protocol 3: Fabrication of a Perovskite Solar Cell
A standard n-i-p planar perovskite solar cell architecture is described below.
Materials:
-
FTO-coated glass substrates
-
Electron transport layer (ETL) precursor (e.g., SnO₂)
-
Perovskite precursor solution (e.g., Cs₀.₁ (FAPbI₃)₀.₇₆ (MAPbBr₃)₀.₁₄)[2]
-
HTM solution (dissolved in a suitable solvent like chlorobenzene)
-
Gold (Au) for the back electrode
Procedure:
-
Clean the FTO substrates sequentially with detergent, deionized water, acetone, and isopropanol in an ultrasonic bath.
-
Deposit the SnO₂ ETL onto the FTO substrate by spin-coating, followed by annealing.[2]
-
Transfer the substrates into a nitrogen-filled glovebox.
-
Spin-coat the perovskite precursor solution onto the ETL and anneal to form the perovskite film.[2]
-
Spin-coat the HTM solution onto the perovskite layer.
-
Deposit the Au back electrode by thermal evaporation through a shadow mask.
Device Performance Characterization: The fabricated solar cells should be characterized under standard test conditions (AM 1.5G, 100 mW/cm²) to determine the following key parameters:
-
Open-circuit voltage (Voc)
-
Short-circuit current density (Jsc)
-
Fill factor (FF)
-
Power conversion efficiency (PCE)
Conclusion and Future Outlook
Hole-transporting materials based on the this compound core represent a versatile and promising platform for the development of low-cost and stable alternatives to spiro-OMeTAD. While initial studies have shown encouraging results, further optimization of the molecular structure is necessary to enhance hole mobility and conductivity. The straightforward synthesis of the core structure, coupled with the ability to fine-tune the material's properties through peripheral functionalization, offers a clear path for future research. By focusing on improving charge transport and optimizing the interface with the perovskite layer, it is anticipated that these materials will play a significant role in the commercialization of perovskite solar cell technology.
References
-
How to take Space Charge Limited (SCLC) Measurement of Perovskite solar cells? (2021). Retrieved from [Link]
-
Space Charge Limited Current (SCLC) for Mobility in Organic & Perovskite Semiconductors. (2024). Retrieved from [Link]
-
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A Comparative Guide to Hole Transport and Electron Blocking Materials in OLEDs: Evaluating 1,3,5-Tris(4-methoxyphenyl)benzene Derivatives Against Established Alternatives
In the pursuit of next-generation Organic Light-Emitting Diodes (OLEDs) with enhanced efficiency, stability, and color purity, the rational design of constituent organic materials is paramount. Among the critical components of a multilayer OLED stack are the hole transport layer (HTL) and the electron blocking layer (EBL), which govern charge carrier balance and exciton confinement within the emissive layer (EML). This guide provides a comparative analysis of the potential performance of OLEDs incorporating derivatives of 1,3,5-Tris(4-methoxyphenyl)benzene against established materials, supported by experimental data from structurally analogous compounds and well-documented alternatives.
The core of this compound features a rigid, star-shaped 1,3,5-triphenylbenzene scaffold. This architecture offers inherent thermal and morphological stability, crucial for extending the operational lifetime of OLED devices. The methoxy groups at the para-positions of the peripheral phenyl rings are electron-donating, which can influence the highest occupied molecular orbital (HOMO) energy level, facilitating efficient hole injection from the anode. Functionalization of this core, for instance, by incorporating triarylamine moieties, can further enhance its hole transporting properties. While direct experimental data on OLEDs utilizing this compound derivatives as the primary HTL or EBL is not extensively reported in the reviewed literature, we can infer their potential by examining the performance of structurally similar compounds and established materials.
The Critical Role of Hole Transport and Electron Blocking Layers
A multilayer OLED is a finely tuned electronic device where each layer performs a specific function to maximize the efficiency of converting electrical current into light.[1] The HTL facilitates the transport of holes from the anode to the EML, while the EBL, often a material with a high lowest unoccupied molecular orbital (LUMO) energy level, is designed to confine electrons within the EML, preventing their leakage to the anode.[2] This confinement increases the probability of electron-hole recombination within the emissive zone, leading to higher electroluminescence efficiency.[2]
Performance Comparison of Hole Transport Materials
To contextualize the potential of this compound derivatives, we compare the performance of OLEDs using established HTL materials, namely N,N'-Di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB) and 1,1-Bis[(di-4-tolylamino)phenyl]cyclohexane (TAPC), as well as a structurally related tetraphenylbenzene derivative.
| Material Class | Example Compound | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Max. External Quantum Efficiency (%) | Turn-on Voltage (V) |
| Standard Amine-Based HTL | NPB | ~2.75 - 5.5 | Not widely reported | Not widely reported | ~3.0 - 5.0 |
| Standard Amine-Based HTL | TAPC | ~21.1 - 55.74 | ~18.58 - 29.28 | ~10.6 - 21.59 | ~2.5 - 4.0 |
| Tetraphenylbenzene Derivative | DPAP-TB | 3.72 | Not Reported | 1.29 | Not Reported |
Data compiled from various studies and represents typical device performance. Direct comparison is complex as performance is highly dependent on the overall device architecture.
The data indicates that TAPC generally offers superior performance compared to NPB, exhibiting higher efficiencies.[1] The tetraphenylbenzene derivative, DPAP-TB, while demonstrating the viability of a poly-phenylbenzene core, shows performance metrics that are, in this specific reported device, lower than the established TAPC.[3] The potential advantage of this compound derivatives lies in their rigid, star-shaped core, which can lead to higher glass transition temperatures (Tg) and improved morphological stability compared to more linear molecules. This enhanced stability is a critical factor for achieving long operational lifetimes in OLEDs. For instance, starburst molecules based on a 1,3,5-tris[4-(diphenylamino)phenyl]benzene core have been shown to be amorphous materials with high glass-transition temperatures.[4]
Experimental Protocols
A. Synthesis of a Triphenylbenzene-Based Hole Transport Material
A general synthetic route to functionalized triphenylbenzene derivatives involves a key cyclotrimerization reaction. The following is a representative protocol for a related compound, which can be adapted for derivatives of this compound.
Step-by-Step Protocol:
-
Cyclotrimerization: A substituted acetophenone is subjected to an acid- or base-catalyzed self-condensation reaction to form the 1,3,5-triphenylbenzene core. For example, 4-methoxyacetophenone can be trimerized to yield this compound.
-
Halogenation (if necessary): For further functionalization, the triphenylbenzene core can be halogenated using reagents like N-bromosuccinimide (NBS) to introduce reactive sites.
-
Cross-Coupling Reaction: The halogenated triphenylbenzene is then coupled with a desired functional group, such as a triarylamine, via a Suzuki or Buchwald-Hartwig cross-coupling reaction. This step is crucial for tuning the electronic properties of the final material.
-
Purification: The crude product is purified using techniques like column chromatography and recrystallization to achieve the high purity required for OLED applications.
-
Characterization: The final product is characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis to confirm its structure and purity.
B. Fabrication of a Multilayer OLED Device via Thermal Evaporation
The following is a generalized protocol for the fabrication of a small molecule OLED using vacuum thermal evaporation.
Step-by-Step Protocol:
-
Substrate Cleaning: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The substrates are then dried in an oven and treated with UV-ozone to improve the work function of the ITO.
-
Hole Injection Layer (HIL) Deposition: A thin layer of a HIL material, such as di-[4-(N,N-ditolyl-amino)-phenyl]cyclohexane (TAPC), is deposited onto the ITO substrate by thermal evaporation in a high-vacuum chamber (typically <10⁻⁶ Torr).
-
Hole Transport Layer (HTL) Deposition: The HTL material, for instance, a this compound derivative or a standard material like NPB, is deposited on top of the HIL.
-
Emissive Layer (EML) Deposition: The emissive layer, consisting of a host material doped with a fluorescent or phosphorescent emitter, is co-evaporated onto the HTL.
-
Electron Blocking Layer (EBL) Deposition: A material with a high LUMO energy level is deposited on the EML to confine electrons.
-
Electron Transport Layer (ETL) Deposition: An ETL material, such as Tris(8-hydroxyquinolinato)aluminium (Alq₃), is deposited on the EBL.
-
Electron Injection Layer (EIL) and Cathode Deposition: A thin layer of an EIL material like lithium fluoride (LiF) followed by a thicker layer of a low work function metal such as aluminum (Al) are deposited to complete the device. The deposition is performed through a shadow mask to define the active area of the pixels.
-
Encapsulation: The fabricated device is encapsulated in a nitrogen-filled glovebox to protect the organic layers from degradation by oxygen and moisture.
C. Characterization of OLED Performance
The performance of the fabricated OLEDs is evaluated by measuring their current density-voltage-luminance (J-V-L) characteristics and electroluminescence (EL) spectra.
Step-by-Step Protocol:
-
J-V-L Measurement: The device is driven by a source meter, and the current density and luminance are measured as a function of the applied voltage. The luminance is measured using a calibrated photodiode or a spectroradiometer.
-
Efficiency Calculation: From the J-V-L data, the current efficiency (in cd/A), power efficiency (in lm/W), and external quantum efficiency (EQE, in %) are calculated.
-
EL Spectrum and CIE Coordinates: The EL spectrum is measured at a constant driving voltage or current to determine the emission color and calculate the Commission Internationale de l'Éclairage (CIE) color coordinates.
-
Lifetime Measurement: The operational stability of the device is assessed by monitoring the decay in luminance over time at a constant current density.
Causality Behind Experimental Choices and Self-Validation
The choice of a star-shaped architecture for HTLs, such as those derived from this compound, is driven by the need for materials with high thermal stability (high Tg) and good morphological stability.[4] The rigidity of the triphenylbenzene core helps to prevent crystallization and deformation of the thin organic films during device operation, which is a common failure mechanism in OLEDs. The methoxy groups are intended to fine-tune the HOMO level for better energy alignment with the anode, thereby reducing the hole injection barrier.
The multi-step synthesis protocol with rigorous purification is a self-validating system. Each step is monitored by analytical techniques (e.g., TLC, NMR) to ensure the reaction has proceeded as expected and the product is pure. The final characterization confirms the identity and purity of the material, which is critical as impurities can act as charge traps or quenching sites in an OLED, severely degrading its performance.
Similarly, the multilayer device fabrication process is designed to be self-validating. The sequential deposition of layers with distinct functions allows for the optimization of each interface for efficient charge injection and transport. The inclusion of blocking layers is a key strategy to confine charge carriers and excitons within the emissive layer, a claim that is validated by the measured device efficiency. A device with a well-designed EBL will exhibit significantly higher efficiency than one without, confirming the successful confinement of electrons.
Future Perspectives
While direct experimental data for OLEDs employing this compound derivatives remains to be broadly reported, the structural motifs and the properties of analogous compounds suggest they are a promising class of materials for hole transport and electron blocking applications. Their rigid, star-shaped core is expected to impart excellent thermal and morphological stability. Further research should focus on the synthesis of various derivatives with different functional groups to fine-tune their electronic properties and a systematic investigation of their performance in OLED devices. A direct comparison with established materials like NPB and TAPC in identical device architectures will be crucial to fully assess their potential.
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A Comparative Guide to Covalent Organic Frameworks (COFs) Synthesized from 1,3,5-Tris(4-methoxyphenyl)benzene and its Analogues
Introduction: The Architectural Precision of Covalent Organic Frameworks
Covalent Organic Frameworks (COFs) represent a revolutionary class of porous crystalline polymers, meticulously constructed from organic building blocks linked by strong covalent bonds.[1] This unique architecture bestows upon them exceptional properties, including high thermal stability, low density, permanent porosity, and tunable functionalities.[2][3] Unlike their inorganic counterparts, zeolites, or hybrid metal-organic frameworks (MOFs), COFs are typically composed of light elements such as carbon, hydrogen, nitrogen, and oxygen, which can be advantageous in terms of weight and potential for reduced toxicity in biomedical applications.[3]
The precise control over the geometry and functionality of the constituent monomers allows for the rational design of COFs with tailored pore sizes and chemical environments. This has led to their exploration in a myriad of applications, including gas storage and separation, catalysis, sensing, and importantly, in the pharmaceutical arena for drug delivery.[4][5][6] This guide focuses on the performance of COFs synthesized from the triphenylbenzene scaffold, with a particular emphasis on the influence of the methoxy functional group in 1,3,5-Tris(4-methoxyphenyl)benzene.
The Role of the 1,3,5-Tris(4-substituted)benzene Linker
The C3-symmetric 1,3,5-tris(4-substituted)benzene core is a popular building block for the synthesis of two-dimensional (2D) COFs, leading to highly ordered hexagonal porous structures. The nature of the substituent at the 4-position of the phenyl rings plays a critical role in determining the final properties of the COF. While derivatives with formyl (-CHO)[7] or cyano (-CN)[8] groups are commonly used to form imine or triazine linkages respectively, the methoxy (-OCH3) group in this compound offers distinct advantages that can significantly enhance the performance of the resulting COF.
Performance Benchmark: Methoxy-Functionalized COFs vs. Alternatives
While direct, extensive experimental data on COFs synthesized from this compound is emerging, we can infer its performance characteristics based on studies of COFs with methoxy-functionalized linkers and compare them to non-functionalized analogues as well as other porous materials.
Key Performance Metrics
The performance of a COF is typically evaluated based on several key parameters:
-
Porosity and Surface Area: High porosity and a large Brunauer-Emmett-Teller (BET) surface area are crucial for applications like gas storage and drug loading.[9]
-
Crystallinity: A high degree of crystallinity ensures a well-defined and ordered pore structure, which is essential for size-selective applications.[10]
-
Thermal Stability: The ability to withstand high temperatures without degradation is critical for many catalytic and separation processes.[11][12]
-
Chemical Stability: Resistance to various chemical environments, including acidic and basic conditions, determines the durability of the COF in practical applications.[13]
-
Mechanical Properties: For applications such as membranes and films, the mechanical robustness of the COF is a key consideration.[14]
The following table provides a comparative overview of the expected performance of a COF derived from this compound against other relevant materials.
| Property | Methoxy-Functionalized Triphenylbenzene COF (Inferred) | Non-Functionalized Triphenylbenzene COF | Metal-Organic Frameworks (MOFs) | Zeolites |
| BET Surface Area | High to Very High | High | Very High | Moderate to High |
| Crystallinity | High | High | High | Very High |
| Thermal Stability | High (up to ~400 °C)[2] | High | Moderate to High | Very High |
| Chemical Stability | Enhanced | Moderate | Variable | High |
| Mechanical Stability | Enhanced[14] | Moderate | Low | High |
| Tunability | High | High | Very High | Low |
| Biocompatibility | Potentially High[4] | Potentially High | Variable (metal ion toxicity) | High |
The Methoxy Advantage: Enhancing Interlayer Interactions and Stability
The presence of methoxy groups on the triphenylbenzene linker is anticipated to confer significant performance enhancements. Studies on COFs with methoxy-substituted aldehyde nodes have demonstrated enhanced BET surface areas and a reduced tendency for pore collapse during activation.[15][16] This is attributed to the steric hindrance provided by the methoxy groups, which prevents the irreversible stacking of the 2D layers.
Furthermore, research on a COF synthesized from 1,3,5-tris(4-aminophenyl)benzene and 2,5-dimethoxyterephthalaldehyde (a COF with methoxy groups on the aldehyde linker) revealed that the methoxy groups play a crucial role in enhancing interlayer interactions.[14] These interactions, likely through C-H···N or C-H···O hydrogen bonds, lead to a higher interlayer bonding energy.[14] This translates to improved mechanical properties, making the COF less susceptible to delamination and more suitable for applications requiring robust, thin films. The methoxy groups can also influence the electronic properties of the COF, which can be beneficial for catalytic and sensing applications.[17][18]
Experimental Protocols
To provide a practical context, this section outlines the key experimental methodologies for the synthesis and characterization of these COFs.
Solvothermal Synthesis of a Triphenylbenzene-Based COF
The solvothermal method is a common and effective technique for synthesizing crystalline COFs.[19][20]
Diagram of the Solvothermal Synthesis Workflow
Caption: A typical workflow for the solvothermal synthesis of a COF.
Step-by-Step Protocol:
-
Monomer Preparation: Accurately weigh the amine and aldehyde monomers in a stoichiometric ratio (e.g., 1:1 for a simple imine-linked COF).
-
Solvent and Catalyst Addition: Place the monomers in a Pyrex tube and add a suitable solvent mixture (e.g., a 1:1 v/v mixture of 1,4-dioxane and mesitylene) and an aqueous acetic acid solution as a catalyst.
-
Degassing and Sealing: Sonicate the mixture to ensure homogeneity. Subject the tube to several freeze-pump-thaw cycles to remove dissolved gases and then flame-seal the tube under vacuum.[21]
-
Heating: Place the sealed tube in an oven at a constant temperature (typically 120°C) for an extended period (e.g., 3 days) to allow for the formation of a crystalline product.
-
Work-up: After cooling to room temperature, open the tube and collect the solid product by filtration.
-
Washing: Wash the collected powder sequentially with various solvents (e.g., tetrahydrofuran, acetone) to remove any unreacted monomers and impurities.
-
Activation: Dry the purified COF under vacuum at an elevated temperature (e.g., 120°C) to remove residual solvent from the pores.
Characterization Techniques
Diagram of the COF Characterization Workflow
Caption: Key techniques for characterizing the properties of a synthesized COF.
-
Powder X-ray Diffraction (PXRD): This is the primary technique to confirm the crystallinity and determine the crystal structure of the synthesized COF.[10][22][23] The experimental diffraction pattern is compared with a simulated pattern based on the expected crystal structure.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to verify the formation of the covalent linkages (e.g., the appearance of a C=N stretching band for imine-linked COFs) and the disappearance of the characteristic bands of the starting materials.[24]
-
Brunauer-Emmett-Teller (BET) Analysis: Nitrogen adsorption-desorption isotherms are measured to determine the specific surface area, pore volume, and pore size distribution of the COF.[25]
-
Thermogravimetric Analysis (TGA): TGA is employed to evaluate the thermal stability of the COF by measuring its weight loss as a function of temperature.[26]
Applications in Drug Development
The unique properties of COFs, particularly their high drug loading capacity, biocompatibility, and the potential for stimuli-responsive drug release, make them highly promising nanocarriers in drug delivery systems.[27][28] The tunable pore size allows for the encapsulation of a wide range of therapeutic agents, from small molecules to larger biologics.[4] Furthermore, the surface of COFs can be functionalized with targeting ligands to achieve site-specific drug delivery, thereby enhancing therapeutic efficacy and reducing side effects.[6]
Conclusion and Future Outlook
Covalent organic frameworks synthesized from this compound and its analogues represent a promising frontier in materials science. The introduction of methoxy groups onto the triphenylbenzene scaffold is a strategic design element that is expected to enhance the material's stability and porosity. While further direct experimental validation is needed, the available evidence strongly suggests that these methoxy-functionalized COFs will outperform their non-functionalized counterparts in several key performance areas. As synthetic methodologies become more scalable and our understanding of structure-property relationships deepens, these advanced materials are poised to make significant contributions in diverse fields, from clean energy to targeted therapeutics.
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A Senior Application Scientist's Guide to the Thermal Stability of Triarylamine Cores
Introduction: The Critical Role of Thermal Stability in Triarylamine-Based Materials
Triarylamine (TPA) derivatives are a cornerstone of modern organic electronics. Their exceptional hole-transporting properties, coupled with high electrochemical stability and tunable energy levels, have made them indispensable components in devices such as Organic Light-Emitting Diodes (OLEDs), Perovskite Solar Cells (PSCs), and Organic Field-Effect Transistors (OFETs).[1][2] In these applications, the TPA-based material, often functioning as the Hole Transport Layer (HTL), must endure thermal stress during device fabrication (e.g., thermal evaporation, annealing) and operation.[3] Consequently, the thermal stability of the triarylamine core is not merely a secondary characteristic but a primary determinant of device performance, longevity, and operational reliability.
A material with insufficient thermal stability can undergo morphological changes, such as crystallization or phase separation, or outright chemical decomposition at elevated temperatures.[4] These changes can lead to delamination, increased interfacial resistance, and the creation of charge traps, all of which catastrophically degrade device efficiency and lifespan. Therefore, a deep, comparative understanding of the thermal properties of different TPA cores is essential for researchers and engineers to select or design materials tailored for robust, high-performance applications.
This guide provides a comparative analysis of the thermal stability of various triarylamine cores, grounded in experimental data. We will explore the key metrics for evaluating thermal stability, detail the gold-standard analytical techniques for their measurement, and dissect the fundamental structure-property relationships that govern these characteristics.
Comparative Analysis of Thermal Properties
The thermal stability of a material is primarily quantified by two key parameters: the Glass Transition Temperature (Tg) and the Decomposition Temperature (Td) .
-
Glass Transition Temperature (Tg): This is the temperature at which an amorphous (non-crystalline) solid transitions from a rigid, glassy state to a more pliable, rubbery state.[5] A high Tg is crucial for maintaining the morphological integrity of thin films in devices, preventing deformation under thermal load.
-
Decomposition Temperature (Td): This is the temperature at which a material begins to chemically break down.[4] It is a direct measure of the material's intrinsic thermal stability and is often reported as the temperature at which 5% or 10% of the material's mass has been lost (Td5 or Td10).
The following table summarizes the thermal properties of several classes of triarylamine-based materials reported in the literature, showcasing the wide range of stabilities achievable through molecular design.
| Material Class / Specific Compound | Core Structure Type | Glass Transition Temp. (Tg) (°C) | Decomposition Temp. (Td10) (°C) | Reference |
| Triarylamine-based Polyamides | Polymer | 235 - 293 | > 522 | [6] |
| Triarylamine-based Polyimides | Polymer | 324 - 455 | > 500 (High Char Yield) | [7] |
| PI3M-4M | Polymer (Polyimide) | 470 | Not Specified | [8][9] |
| TM 1 & TM 2 | Small Molecule | Not Specified | High Thermal Stability | [10] |
| o-TPB-CH | Polymer (Polyamide) | High (Not specified) | Not specified | [11] |
Note: Direct comparison between small molecules and polymers should be made with caution, as properties like Tg are primarily associated with amorphous polymers.
Experimental Protocols for Thermal Characterization
To ensure data integrity and reproducibility, standardized protocols for measuring Tg and Td are paramount. The two primary techniques employed are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[12]
Thermogravimetric Analysis (TGA) for Decomposition Temperature (Td)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[13] This technique is the definitive method for determining the decomposition temperature.
Principle of Causality: By heating the material at a constant rate, we supply the energy required to break chemical bonds. The temperature at which significant mass loss begins corresponds to the onset of thermal decomposition. Performing this under an inert nitrogen atmosphere prevents oxidative degradation, ensuring that the measured mass loss is due to thermolysis alone.
Step-by-Step Protocol:
-
Sample Preparation: Place 2–5 mg of the dried triarylamine material into a clean TGA pan (typically alumina or platinum).
-
Instrument Setup: Place the sample pan and an empty reference pan into the TGA furnace.
-
Atmosphere Purge: Purge the furnace with high-purity nitrogen gas at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
Thermal Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 800 °C at a constant heating rate of 10 °C/min.
-
-
Data Analysis: Plot the sample weight (%) versus temperature. The Td5 or Td10 is determined as the temperature at which the sample has lost 5% or 10% of its initial mass, respectively.
Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg)
DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[14] It is highly sensitive to the changes in heat capacity that occur at a glass transition.
Principle of Causality: The glass transition is a second-order phase transition characterized by a change in the material's heat capacity. A DSC instrument detects this as a step-like change in the heat flow signal. To obtain a reliable Tg, a heat-cool-heat cycle is essential. The first heating scan erases any prior thermal history of the material (e.g., from synthesis or storage), while the second, controlled heating scan provides a clean, reproducible measurement of the Tg.
Step-by-Step Protocol:
-
Sample Preparation: Seal 3–7 mg of the dried triarylamine material in a hermetic aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty, sealed reference pan into the DSC cell.
-
Atmosphere: Use a nitrogen purge gas at a flow rate of 20-50 mL/min.
-
Thermal Program (Heat-Cool-Heat):
-
1st Heat: Ramp temperature from 30 °C to a temperature approximately 50 °C above the expected Tg (but well below Td) at 20 °C/min.
-
Cool: Cool the sample back to 30 °C at 20 °C/min.
-
2nd Heat: Ramp the temperature again at 10 °C/min. This is the scan used for analysis.
-
-
Data Analysis: Plot the heat flow versus temperature from the second heating scan. The Tg is determined as the midpoint of the step-like transition in the baseline.
Structure-Property Relationships Governing Thermal Stability
The significant variation in thermal stability across different triarylamine cores is a direct consequence of their molecular structure. By understanding these relationships, chemists can rationally design molecules with targeted thermal properties.
Backbone Rigidity and Steric Hindrance
One of the most effective strategies for increasing Tg is to incorporate the TPA unit into a rigid polymer backbone.
-
Polyimides and Polyamides: Aromatic polyimides and polyamides containing TPA moieties exhibit exceptionally high glass transition temperatures, often exceeding 300°C and in some cases reaching as high as 470°C.[6][7][8] The rigid, planar nature of the imide and amide linkages severely restricts the rotational freedom of the polymer chains, requiring significantly more thermal energy to induce the large-scale molecular motion associated with the glass transition.
-
Bulky Substituents: The introduction of bulky pendant groups, such as trimethyl-phenyl units, onto the TPA core or the polymer backbone can further elevate Tg.[7][15] These groups introduce steric hindrance that impedes chain packing and restricts segmental motion, thereby enhancing morphological stability.
Conversely, incorporating flexible linkages, such as ether bonds, into the polymer backbone can decrease the Tg by providing points of higher rotational freedom.[9]
Intermolecular Forces and Molecular Packing
While the propeller-like, three-dimensional structure of the TPA core naturally helps to suppress the strong intermolecular π-π stacking that can lead to crystallization and fluorescence quenching, intermolecular forces still play a role in thermal stability.[2][16]
-
Polar Groups: The presence of polar functional groups can lead to stronger dipole-dipole interactions, which can increase the energy required to mobilize polymer chains, thus raising Tg.
-
Molecular Shape: The overall shape of the molecule influences how efficiently it can pack in the solid state. Symmetrical molecules may pack more readily, while contorted or sterically hindered structures lead to amorphous morphologies with high Tg.
Bond Dissociation Energy and Chemical Reactivity
The intrinsic decomposition temperature (Td) is governed by the strength of the chemical bonds within the molecule.
-
Aromatic Systems: The high stability of the aromatic C-C and C-N bonds within the triarylamine core contributes to its inherent thermal robustness. Decomposition often initiates at weaker, peripheral bonds.
-
Substituent Effects: The nature of substituent groups can influence bond strengths. Electron-withdrawing or -donating groups can alter the electron density distribution across the molecule, potentially affecting the dissociation energies of certain bonds.[15][17] For instance, methoxy groups are commonly added to TPA-based hole transport materials, which can influence stability and electronic properties.[3][18]
Conclusion
The thermal stability of triarylamine cores is a critical, design-able parameter that is fundamental to the performance and reliability of organic electronic devices. As demonstrated, incorporating TPA units into rigid polymer backbones like polyimides can yield materials with exceptionally high glass transition temperatures (Tg > 400 °C), ensuring excellent morphological stability. The decomposition temperature (Td) is dictated by the intrinsic bond strengths of the aromatic system, which are generally very high.
A thorough characterization using standardized TGA and DSC protocols is essential for quantifying these properties. By strategically employing principles of molecular design—such as enhancing backbone rigidity, introducing steric hindrance, and carefully selecting substituent groups—researchers can precisely tune the thermal properties of triarylamine-based materials to meet the demanding requirements of next-generation electronic applications.
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A Senior Application Scientist's Guide to the Comprehensive Purity Assessment of 1,3,5-Tris(4-methoxyphenyl)benzene
Introduction: The Imperative of Purity in C₃-Symmetric Building Blocks
In the realm of materials science and organic electronics, 1,3,5-Tris(4-methoxyphenyl)benzene stands out as a quintessential C₃-symmetric molecule. Its unique star-shaped geometry is a foundational component in the rational design of advanced materials, including dendrimers, porous organic polymers, and components for organic light-emitting diodes (OLEDs).[1] The performance of these materials—be it the thermal stability of a polymer or the quantum efficiency of an OLED—is inextricably linked to the purity of this molecular building block. Even trace impurities can act as charge traps, quenching sites, or points of structural weakness, thereby compromising the final material's properties and device performance.
This guide provides an in-depth comparison of the primary analytical techniques used to assess the purity of this compound. We will move beyond mere procedural descriptions to explore the causality behind methodological choices, ensuring a robust and self-validating approach to quality control. For researchers, process chemists, and drug development professionals, establishing a stringent, multi-faceted analytical strategy is not merely best practice; it is essential for generating reproducible, high-quality data and materials.
The Workhorse of Quantification: High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity assessment for non-volatile organic compounds. Its high resolving power and sensitivity make it the preferred method for quantifying the target compound and detecting process-related impurities that may be present at low levels. Commercial suppliers frequently certify the purity of triarylbenzenes, such as 1,3,5-Tris(4-carboxyphenyl)benzene, using HPLC area percentage.[2]
Causality in Method Design: Why Reverse-Phase?
For a moderately non-polar molecule like this compound, a Reverse-Phase (RP-HPLC) method is the logical choice. The stationary phase (e.g., C18) is non-polar, while the mobile phase is a polar solvent mixture. The molecule is retained on the column through hydrophobic interactions and is eluted by increasing the concentration of a less polar organic solvent (e.g., acetonitrile). This approach provides excellent separation of the main compound from both more polar impurities (which elute earlier) and less polar impurities (which are retained longer).
Caption: Workflow for HPLC Purity Analysis.
Experimental Protocol: RP-HPLC
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in tetrahydrofuran (THF) or a similar solvent to a final concentration of 1.0 mg/mL. Filter the solution through a 0.45 µm PTFE syringe filter to remove particulates.
-
Instrumentation and Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: HPLC-grade water.
-
Mobile Phase B: HPLC-grade acetonitrile.
-
Gradient: Start at 60% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detector at 254 nm.
-
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity as the area percentage of the main peak relative to the total area of all peaks.
Data Summary: HPLC Performance
| Parameter | Typical Value/Result | Rationale |
| Retention Time (t_R) | ~15-18 min (highly method-dependent) | Indicates the time taken for the analyte to elute; used for peak identification. |
| Purity Calculation | Area % | Assumes that the extinction coefficient of impurities is similar to the main compound. |
| Limit of Detection (LOD) | ~0.01% | Demonstrates the method's ability to detect very low levels of impurities. |
| Expected Purity | >98% | A common purity threshold for high-quality material used in materials science. |
Structural Verification: NMR Spectroscopy and Mass Spectrometry
While HPLC is excellent for quantification, it provides no structural information. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for confirming the chemical identity of the main component and identifying any co-eluting or major impurities.
Nuclear Magnetic Resonance (NMR): The Gold Standard for Structure
NMR spectroscopy provides an unambiguous fingerprint of a molecule's structure. For a highly symmetric molecule like this compound, the ¹H and ¹³C NMR spectra are characteristically simple and clean for a pure sample.
-
¹H NMR: Due to the C₃ symmetry, the spectrum is expected to show distinct signals for the aromatic protons and the methoxy group protons with predictable integration ratios. Published data for this compound in CDCl₃ shows signals around δ 7.59 (d, 6H), 7.37 (s, 3H), 6.99 (d, 6H), and 3.86 (s, 9H).[3] Any deviation from this pattern or the presence of additional peaks indicates impurities. For example, residual 4-methoxyacetophenone starting material would show a characteristic acetyl methyl singlet around δ 2.5 ppm.
-
¹³C NMR: The spectrum should display only the number of signals corresponding to the unique carbon environments. For this molecule, seven distinct signals are expected.[3]
Caption: Logic of NMR for Structural Verification.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve ~10-15 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.
-
Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer.
-
Analysis: Process the spectra (Fourier transform, phase, and baseline correction). Calibrate the ¹H spectrum to the TMS signal at 0 ppm. Analyze chemical shifts, coupling constants, and integrations.
Mass Spectrometry (MS): Confirming Molecular Weight
MS is a powerful tool for determining the molecular weight of a compound. When coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it becomes a potent method for identifying unknown impurities. The PubChem entry for this compound confirms the availability of GC-MS data.[4]
-
Expected Result: The electron ionization (EI) mass spectrum should show a molecular ion peak (M⁺) at an m/z (mass-to-charge ratio) corresponding to the molecular weight of C₂₇H₂₄O₃, which is 396.17 g/mol .[4] The fragmentation pattern can also provide structural information.
Comparison: NMR vs. MS for Purity Assessment
| Feature | NMR Spectroscopy | Mass Spectrometry |
| Primary Use | Structural Elucidation, Quantification (qNMR) | Molecular Weight Confirmation, Impurity ID |
| Sensitivity | Lower (impurities typically >0.1-1%) | Very High (ppm to ppb levels with LC-MS) |
| Quantitative? | Yes, highly accurate with qNMR internal standard. | Generally semi-quantitative unless using isotope dilution. |
| Structural Info | Detailed connectivity and 3D structure. | Molecular formula and fragmentation patterns. |
Thermal Properties as an Indicator of Purity: TGA & DSC
Thermal analysis techniques provide complementary information about the sample's purity, particularly regarding residual solvents and crystalline perfection.
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[5] For a crystalline solid, DSC is an excellent method to determine the melting point and assess purity.
-
Principle of Purity Assessment: According to the van't Hoff equation, impurities depress and broaden the melting point of a pure substance. A highly pure sample will exhibit a sharp, well-defined melting peak.
-
Data Interpretation: The literature melting point for this compound is in the range of 143-146 °C.[6] A DSC thermogram showing a sharp endotherm in this range is indicative of high purity. A broad peak or a peak at a lower temperature suggests the presence of impurities.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[7] It is exceptionally useful for quantifying non-chromophoric impurities like residual solvents or water.
-
Data Interpretation: A pure, anhydrous, and solvent-free sample of this compound should show a flat baseline with no significant mass loss until the onset of thermal decomposition at much higher temperatures. A mass loss step observed at lower temperatures (e.g., < 120 °C) is a clear indication of the presence of volatile impurities like water or residual synthesis solvents.
Caption: Workflow for Thermal Analysis (TGA & DSC).
Experimental Protocol: DSC & TGA
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into an appropriate aluminum (for DSC) or platinum/alumina (for TGA) pan.
-
TGA Protocol: Heat the sample from 30 °C to 600 °C at a rate of 10 °C/min under a nitrogen atmosphere.
-
DSC Protocol: Heat the sample from 30 °C to 180 °C at a rate of 10 °C/min under a nitrogen atmosphere.
-
Analysis: Analyze the resulting thermograms to determine mass loss (TGA) and melting endotherm characteristics (DSC).
Integrated Strategy and Final Comparison
No single technique provides a complete picture of purity. A robust quality control strategy relies on the intelligent integration of complementary methods.
Overall Comparison of Techniques
| Technique | Primary Purpose | Sensitivity | Key Insights |
| HPLC | Quantitative Purity | High (~0.01-0.1%) | Area % purity, detection of UV-active impurities. |
| ¹H / ¹³C NMR | Structural Confirmation | Moderate (~0.1-1%) | Unambiguous identity, detection of major structural impurities. |
| MS | Molecular Weight ID | Very High (sub-ppm) | Confirms molecular formula, identifies trace impurities when coupled with LC/GC. |
| DSC | Thermal Properties | Moderate | Crystalline purity (melting point depression), phase behavior. |
| TGA | Volatiles Content | High (~0.01%) | Quantifies residual solvent/water, determines thermal stability. |
Conclusion: A Multi-Pronged Approach to Ensure Quality
For a material as critical as this compound, a single purity value from one technique is insufficient. As a Senior Application Scientist, my recommendation is a tiered analytical approach:
-
Tier 1 (Routine QC): Use RP-HPLC for routine batch-to-batch quantification of purity. This provides the primary numerical value for the certificate of analysis.
-
Tier 2 (Identity & Confirmation): For initial validation of a new synthesis route or supplier, ¹H NMR, ¹³C NMR, and MS are mandatory to unequivocally confirm the structure and identify any major process-related impurities.
-
Tier 3 (Physical Properties): DSC and TGA should be used to confirm the material is in the correct physical form (crystalline) and is free of volatile residues, which are often missed by HPLC and NMR.
By integrating these chromatographic, spectroscopic, and thermal techniques, researchers and developers can establish a comprehensive and self-validating system for assessing the purity of this compound. This ensures the high quality and reproducibility required for the successful development of next-generation materials and devices.
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This compound. (n.d.). PubChem. Retrieved from [Link]
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Separation of 1,3,5-Trimethoxybenzene on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]
-
Molecular Spectroscopy Evidence of 1,3,5-Tris(4-carboxyphenyl)benzene Binding to DNA: Anticancer Potential along with the Comparative Binding Profile of Intercalation via Modeling Studies. (2023). MDPI. Retrieved from [Link]
- Characterization techniques. (n.d.). [Source details not fully available, content from search snippet].
- Quantitative 1H-NMR spectrum, 500 MHz, DMSO-d6. (n.d.). [Source details not fully available, content from search snippet].
- ANALYTICAL METHOD FOR THE DETERMINATION OF TRICHLOROBENZENES IN MARINE BIOTA. (2000). [Source details not fully available, content from search snippet].
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Supporting Information A new triazine based π-conjugated mesoporous 2D covalent organic framework: It's in vitro anticancer a. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
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Instrumentation: TGA and DSC Thermal Analysis. (n.d.). RJ Lee Group. Retrieved from [Link]
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Characterization Techniques. (n.d.). Materials Research Institute - Penn State. Retrieved from [Link]
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Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. (n.d.). TA Instruments. Retrieved from [Link]
- Process for the preparation of 1,3,5-tris(4'-hydroxyaryl)benzene. (1994). Google Patents.
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Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). (n.d.). IIT Kanpur. Retrieved from [Link]
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Applications of 1,3,5-trimethoxybenzene as a derivatizing agent for quantifying free chlorine, free bromine, bromamines, and bromide in aqueous systems. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
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Analytical Techniques for Characterization of Nanomaterials. (2022). ResearchGate. Retrieved from [Link]
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Analytical Techniques Julia C. Drees Alan H. B. Wu. (n.d.). Scribd. Retrieved from [Link]
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Benzene,1-methoxy-4-(3-phenylpropyl)-. (n.d.). NIST WebBook. Retrieved from [Link]
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Structure of 1,3,5-Tris(4-carboxyphenyl)benzene. (n.d.). ResearchGate. Retrieved from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1,3,5-Tris(4-methoxyphenyl)benzene
This document provides essential safety and logistical information for the proper disposal of 1,3,5-Tris(4-methoxyphenyl)benzene (CAS No. 7509-20-8). Tailored for researchers, scientists, and drug development professionals, this guide synthesizes technical data with field-proven best practices to ensure safe handling and regulatory compliance. Given that specific toxicological and environmental fate data for this compound are not extensively published, the protocols herein are grounded in a precautionary approach, drawing authoritative guidance from data on structurally similar compounds and overarching federal regulations.
Hazard Assessment and Chemical Profile
This compound is a solid aromatic compound.[1] While its toxicological properties have not been fully investigated, the molecular structure—a central benzene ring with three methoxyphenyl substituents—necessitates careful handling.[2] Structurally related compounds, such as 1,3,5-Tris(4-carboxyphenyl)benzene and 1,3,5-Tris(4-hydroxyphenyl)benzene, are known to cause skin and eye irritation.[3][4][5] Furthermore, the carboxylated analogue is classified as very toxic to aquatic life with long-lasting effects.[3]
Causality of Precaution: The benzene core is a well-known structural alert for potential toxicity. The lack of comprehensive data for this specific molecule mandates that we treat it with the caution afforded to its more studied relatives. Therefore, we will operate under the assumption that it is, at a minimum, a skin and eye irritant and potentially hazardous to the environment. All disposal procedures must be designed to prevent its release into the sewer system or the general environment.
| Property | Data | Source |
| Chemical Name | This compound | PubChem[6] |
| CAS Number | 7509-20-8 | ChemicalBook[1] |
| Molecular Formula | C₂₇H₂₄O₃ | PubChem[6] |
| Physical State | Solid, powder/crystal | Ossila[4] |
| Melting Point | 143-146 °C | ChemicalBook[1] |
| Anticipated Hazards | May cause skin, eye, and respiratory irritation. Potential for long-term adverse effects in the aquatic environment. | Inferred from analogues[3][4] |
Regulatory Framework: The "Cradle-to-Grave" Mandate
The primary regulation governing chemical waste in the United States is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[7] RCRA establishes a "cradle-to-grave" system for managing hazardous waste, which includes its generation, transportation, treatment, storage, and disposal.[7]
While this compound is not specifically listed as a hazardous waste, any waste containing benzene derivatives is subject to stringent regulation.[8][9] To ensure compliance and safety, it is imperative to manage this compound as a hazardous waste. This means it must never be disposed of in standard trash or poured down the drain.[10][11] All waste must be collected by a licensed professional waste disposal service or an institution's Environmental Health and Safety (EHS) department.[2][10][12]
Personal Protective Equipment (PPE) and Handling
Before handling the compound for any purpose, including disposal, the following PPE is mandatory. This protocol is derived from safety data sheets for analogous compounds which recommend robust protective measures.[2][3][4]
-
Eye Protection: Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]
-
Hand Protection: Nitrile gloves are recommended for providing protection against incidental contact.[12] Always inspect gloves before use and change them immediately if contamination occurs.
-
Body Protection: A standard laboratory coat must be worn.[10] For handling larger quantities or during spill cleanup, a chemically resistant apron is advised.
-
Work Area: Always handle the solid compound in a well-ventilated area. For procedures that could generate dust, use a chemical fume hood.
Disposal Workflow and Decision Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound waste streams in a laboratory setting.
Caption: Decision workflow for handling this compound waste.
Step-by-Step Disposal Procedures
A. Routine Disposal of Unused Product and Contaminated Labware
This protocol applies to the disposal of expired or surplus this compound and disposable materials that have come into direct contact with it (e.g., weighing paper, gloves, pipette tips).
-
Prepare Waste Container: Obtain a designated hazardous waste container from your institution's EHS department. For solid waste, a wide-mouth polyethylene container with a screw-top lid is ideal. The container must be clean, in good condition, and compatible with the chemical.
-
Transfer Waste: Carefully place the solid this compound and any contaminated solid labware directly into the designated waste container. Avoid creating dust. If transferring powder, perform this action inside a chemical fume hood.
-
Labeling: Affix a hazardous waste label to the container. The label must include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
An indication of the hazards (e.g., "Irritant," "Environmental Hazard")
-
-
Storage: Keep the container sealed when not in use. Store it in a designated and properly marked satellite accumulation area. This area should be secure and away from heat sources or incompatible chemicals.[11]
-
Arrange for Pickup: Once the container is full, or within 90 days of the first addition of waste, contact your EHS department to arrange for collection.[10]
B. Spill Decontamination and Disposal Protocol
This protocol should be followed in the event of a small-scale laboratory spill.
-
Secure the Area: Immediately alert others in the vicinity. If the spill is significant or in a poorly ventilated area, evacuate and contact EHS. For small, manageable spills, ensure the area is well-ventilated and eliminate any nearby ignition sources as a general precaution.[12]
-
Don PPE: At a minimum, wear a lab coat, safety goggles, and double nitrile gloves.
-
Contain and Absorb: Prevent the powder from spreading. Gently cover the spill with a dry, inert absorbent material like sand or vermiculite. Do not use water, as this may increase the area of contamination.[13]
-
Collect Waste: Carefully sweep or scoop the absorbed material and any remaining powder into a designated hazardous waste container.[3] Use non-sparking tools for this process. All materials used for cleanup (e.g., absorbent, contaminated gloves, wipes) must also be placed in the hazardous waste container.[10]
-
Decontaminate Surfaces: To clean the floor and all objects contaminated by the material, use soap and water.[12] Rinse the area thoroughly. All cleaning materials (sponges, paper towels) must be disposed of as hazardous waste.
-
Label and Store: Seal and label the waste container as described in the routine disposal section and contact EHS for removal.
Conclusion: A Commitment to Safety and Stewardship
The proper disposal of this compound is a critical aspect of laboratory safety and environmental responsibility. The core principles are straightforward: always treat this compound as hazardous waste, utilize appropriate PPE, prevent its release into the environment by avoiding drain or trash disposal, and meticulously follow the collection and labeling protocols established by your institution's EHS department in accordance with EPA regulations. By adhering to these procedures, you build a deep, trust-based culture of safety that extends beyond the product to the entire research ecosystem.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 348147, this compound. Retrieved January 13, 2026, from [Link].
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Princeton University. (2013). Standard Operating Procedure (SOP) BENZENE. Retrieved January 13, 2026, from [Link].
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Occupational Safety and Health Administration. (n.d.). 1910.1028 App B - Substance Technical Guidelines, Benzene. Retrieved January 13, 2026, from [Link].
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Angene Chemical. (2026). Safety Data Sheet: (3,5-Dichloro-4-methoxyphenyl)methanol. Retrieved January 13, 2026, from [Link].
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Metasci. (n.d.). Safety Data Sheet 1,3,5-Trimethoxybenzene. Retrieved January 13, 2026, from [Link].
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U.S. Environmental Protection Agency. (2025). Benzene Waste Operations: National Emission Standards for Hazardous Air Pollutants. Retrieved January 13, 2026, from [Link].
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U.S. Government Publishing Office. (n.d.). 40 CFR Part 61 Subpart FF -- National Emission Standard for Benzene Waste Operations. Retrieved January 13, 2026, from [Link].
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FindLaw. (n.d.). Code of Federal Regulations Title 40. Protection of Environment 40 CFR § 61.355. Retrieved January 13, 2026, from [Link].
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U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Overview. Retrieved January 13, 2026, from [Link].
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Agency for Toxic Substances and Disease Registry. (2024). Benzene - ToxGuide. Retrieved January 13, 2026, from [Link].
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Northwestern University Research Safety. (2023). Hazardous Waste Disposal Guide. Retrieved January 13, 2026, from [Link].
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ResearchGate. (2023). Sources and environmental fate of halomethoxybenzenes. Retrieved January 13, 2026, from [Link].
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U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved January 13, 2026, from [Link].
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U.S. Government Publishing Office. (n.d.). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Retrieved January 13, 2026, from [Link].
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Comprehensive Guide to Personal Protective Equipment for Handling 1,3,5-Tris(4-methoxyphenyl)benzene
This guide provides essential safety and logistical information for the handling and disposal of 1,3,5-Tris(4-methoxyphenyl)benzene in a laboratory setting. As a trusted partner in your research, we aim to provide value beyond the product itself by ensuring you have the necessary information to maintain a safe and compliant laboratory environment. This document is designed for researchers, scientists, and drug development professionals.
While specific toxicological data for this compound is not extensively documented, its structure as a polycyclic aromatic hydrocarbon (PAH) derivative warrants a cautious approach to handling.[1][2][3] Similar aromatic compounds are known to cause skin, eye, and respiratory irritation.[4] Therefore, the following recommendations are based on established best practices for handling potentially hazardous chemicals and are in accordance with the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450).[5][6][7]
Hazard Assessment and Risk Mitigation
Before beginning any work with this compound, a thorough risk assessment must be conducted as part of your institution's Chemical Hygiene Plan (CHP).[5][7] The primary exposure routes for aromatic hydrocarbons are typically inhalation of dust or vapors and direct skin or eye contact.[2]
Key Potential Hazards:
-
Skin and Eye Irritation: Direct contact may cause irritation.[4]
-
Respiratory Tract Irritation: Inhalation of fine dust particles may lead to respiratory irritation.[4]
-
Unknown Long-Term Effects: Due to limited toxicological data, chronic exposure effects are unknown. A conservative approach is essential.
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is crucial to minimize exposure. The selection of PPE should be based on the specific laboratory operation being performed.
The following PPE should be considered the minimum requirement when in the vicinity of this compound:
-
Eye and Face Protection: Safety glasses with side shields are mandatory. A face shield should be worn in addition to safety glasses when there is a risk of splashes or significant dust generation.[8]
-
Protective Clothing: A flame-resistant lab coat should be worn and fully buttoned.
-
Gloves: Nitrile gloves are recommended for incidental contact. For prolonged handling or when working with solutions, heavier-duty gloves such as butyl rubber or Viton® should be considered. Always inspect gloves for tears or punctures before use.
The level of PPE should be escalated based on the potential for exposure during specific procedures.
| Laboratory Operation | Recommended PPE | Rationale |
| Weighing and Aliquoting (Solid) | Double gloves (nitrile), N95 respirator, lab coat, safety glasses with side shields. | To prevent inhalation of fine dust particles and minimize skin contact. |
| Dissolution and Solution Handling | Chemical splash goggles, face shield, nitrile gloves (or chemically resistant equivalent), lab coat. | To protect against splashes of the chemical in solution. |
| Chemical Reactions | Chemical splash goggles, face shield, appropriate chemically resistant gloves, flame-resistant lab coat. | To provide comprehensive protection from splashes, and potential exothermic reactions. |
| Work-up and Purification | Chemical splash goggles, appropriate chemically resistant gloves, lab coat. | To protect against exposure during extraction, filtration, and other purification steps. |
| Waste Disposal | Chemical splash goggles, heavy-duty gloves, lab coat. | To ensure protection when handling potentially contaminated waste containers. |
Step-by-Step PPE Procedures
Proper donning and doffing of PPE are critical to prevent cross-contamination.
-
Lab Coat: Put on the lab coat and fasten all buttons.
-
Respirator (if required): Perform a fit check to ensure a proper seal.
-
Eye and Face Protection: Put on safety glasses/goggles, followed by a face shield if necessary.
-
Gloves: Don the first pair of gloves, ensuring they overlap the cuffs of the lab coat. If double-gloving, don the second pair over the first.
-
Outer Gloves (if double-gloved): Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out.
-
Face Shield and Goggles: Remove by handling the headband or earpieces.
-
Lab Coat: Remove by rolling it down from the shoulders, keeping the contaminated outer surface away from your body.
-
Respirator (if worn): Remove without touching the front of the respirator.
-
Inner Gloves: Remove the inner pair of gloves using the same technique as the outer pair.
-
Hand Hygiene: Wash hands thoroughly with soap and water.[8]
Operational and Disposal Plans
All handling of solid this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.[9]
In the event of a spill, evacuate the immediate area and follow your institution's established spill response procedures. For a small spill of solid material, carefully sweep it up, avoiding dust generation, and place it in a sealed container for disposal.
All waste materials contaminated with this compound, including gloves, disposable lab coats, and contaminated labware, must be disposed of as hazardous chemical waste.[8][10] Follow all local, state, and federal regulations for hazardous waste disposal.[10]
-
Solid Waste: Collect in a clearly labeled, sealed container.
-
Liquid Waste: Collect in a compatible, sealed, and labeled waste container.
-
Empty Containers: Triple rinse the container with a suitable solvent, collecting the rinsate as hazardous waste. Deface the label on the empty container before disposal.[10]
Visualization of PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling this compound.
References
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Laboratory Safety Guidance - OSHA. Occupational Safety and Health Administration. [Link]
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OSHA Standards to Know Before Starting Your Lab. (2023-07-11). C&EN. [Link]
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OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. Occupational Safety and Health Administration. [Link]
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OSHA Standards for Biological Laboratories - ASPR. Assistant Secretary for Preparedness and Response. [Link]
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The Laboratory Standard | Office of Clinical and Research Safety. Duke University. [Link]
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Chemical Safety | CEPP - Colorado Emergency Preparedness Partnership. [Link]
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Polycyclic aromatic hydrocarbons produced by electrocautery smoke and the use of personal protective equipment - PMC - PubMed Central. National Institutes of Health. [Link]
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Use of Preliminary Exposure Reduction Practices or Laundering to Mitigate Polycyclic Aromatic Hydrocarbon Contamination on Firefighter Personal Protective Equipment Ensembles - ResearchGate. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
